molecular formula C12H14FN3 B3142920 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 514800-78-3

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B3142920
CAS No.: 514800-78-3
M. Wt: 219.26 g/mol
InChI Key: DHAGCICJYVETKE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3) is a chemical compound with the molecular formula C12H14FN3 and a molecular weight of 219.26 g/mol. This pyrazole derivative features a 4-fluorobenzyl group and is characterized by its amine functionality, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The pyrazole scaffold is a privileged structure in drug discovery, frequently employed as a bioisostere in lead optimization to improve potency, selectivity, and physicochemical properties . Specifically, the 3,5-dimethylpyrazole motif is a significant structural feature, as research into similar compounds has demonstrated its crucial role in biological activity, where it can serve as a key hydrogen bond donor within a protein binding pocket . Compounds containing this core structure are of high interest in the development of novel therapeutic agents, with published research exploring pyrazole-based inhibitors for targets such as cyclin-dependent kinase 2 (CDK2) for anticancer applications and N-acylethanolamine-hydrolyzing acid amidase (NAAA) for managing inflammatory conditions . This product is supplied for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAGCICJYVETKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191055
Record name 1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
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Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-78-3
Record name 1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Profiling, Synthetic Methodology, and Pharmacological Utility of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of highly selective, target-specific libraries relies heavily on privileged building blocks. 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 514800-78-3) represents a highly optimized scaffold utilized extensively in the development of kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and anti-inflammatory agents[1][2]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this molecule, detail a self-validating synthetic methodology, and map its pharmacophoric utility in modern drug design.

Physicochemical Profiling & Pharmacophore Logic

The architectural brilliance of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine lies in its modularity. Each functional group serves a distinct mechanistic purpose in both synthesis and biological target engagement[3][4].

  • The Pyrazole Core: Acts as a robust bioisostere for various aromatic and heteroaromatic rings. It provides distinct hydrogen-bonding vectors and superior metabolic stability compared to standard phenyl rings.

  • The 4-Fluorobenzyl Moiety: Serves as a lipophilic anchor designed to occupy deep hydrophobic pockets (e.g., the DFG-out pocket in kinases). The strategic placement of the highly electronegative fluorine atom at the para-position blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, drastically improving the pharmacokinetic half-life of downstream drug candidates.

  • The 3,5-Dimethyl Groups: These are not merely passive substituents; they are conformational restrictors. By introducing steric bulk adjacent to the 4-position, they force any subsequent derivative (such as an amide or urea formed at the 4-amine) to adopt an orthogonal, out-of-plane conformation. This precise vectoring is often the key to achieving high selectivity in tight binding sites.

  • The 4-Amino Group: The primary synthetic handle. It acts as a nucleophile for diverse derivatizations, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold, which dictate its behavior in both synthetic workflows and biological assays. Data is corroborated by the [5].

Physicochemical PropertyValue
Chemical Name 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
CAS Registry Number 514800-78-3
Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
Exact Mass 219.11717562 Da
Topological Polar Surface Area (TPSA) 43.8 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (N, N, F)
Rotatable Bonds 2

Pharmacophore & Structural Utility Visualization

To conceptualize how these structural features translate into drug discovery applications, the following logical relationship diagram maps the functional groups to their pharmacological roles.

PharmacophoreLogic Core 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (Privileged Scaffold) F_Benzyl 4-Fluorobenzyl Group Core->F_Benzyl Dimethyl 3,5-Dimethyl Groups Core->Dimethyl Amine 4-Amino Group Core->Amine Metabolic Blocks CYP450 Oxidation Occupies Hydrophobic Pocket F_Benzyl->Metabolic Steric Forces Orthogonal Conformation Enhances Target Selectivity Dimethyl->Steric Hinge Enables Amidation/Urea Formation Interacts with Kinase Hinge Amine->Hinge

Pharmacophore logic and structural utility in drug design.

Standardized Synthetic Methodology

To ensure high yield and purity, the synthesis of this building block must be executed with strict adherence to chemoselectivity. The protocol below is designed as a self-validating system , incorporating causality for every reagent choice and mandatory Quality Control (QC) checkpoints to verify the success of each transformation.

Step 1: Pyrazole Core Formation (Condensation)
  • Procedure: Dissolve 1.0 equivalent of (4-fluorobenzyl)hydrazine hydrochloride and 1.1 equivalents of 2,4-pentanedione (acetylacetone) in absolute ethanol. Reflux the mixture for 4 hours.

  • Causality: Ethanol is selected because its boiling point (78°C) provides optimal thermal energy to drive the condensation without causing reagent decomposition. The hydrochloride salt of the hydrazine acts as an in situ acid catalyst, facilitating the initial enamine formation and subsequent cyclization.

  • Self-Validation (QC 1): Perform Thin-Layer Chromatography (TLC). The disappearance of the hydrazine spot indicates completion. ^1H-NMR of the isolated intermediate must show a sharp singlet at ~5.8 ppm, corresponding to the C4-H proton of the newly formed pyrazole ring.

Step 2: Electrophilic Aromatic Substitution (Nitration)
  • Procedure: Cool the Step 1 intermediate in concentrated sulfuric acid (H₂SO₄) to 0°C. Slowly add 1.2 equivalents of fuming nitric acid (HNO₃) dropwise. Stir for 2 hours, allowing the reaction to gradually reach room temperature.

  • Causality: The pyrazole ring is highly electron-rich at the C4 position due to the inductive (+I) effect of the methyl groups and the mesomeric (+M) effect of the nitrogen atoms. Strict temperature control (0°C) is mandatory; the reaction is highly exothermic, and elevated temperatures will lead to oxidative degradation of the pyrazole core or unwanted nitration on the deactivated fluorobenzyl ring.

  • Self-Validation (QC 2): ^1H-NMR must confirm the complete disappearance of the 5.8 ppm singlet, proving that substitution occurred exclusively at the C4 position. LC-MS will show the [M+H]⁺ peak for the nitro-intermediate.

Step 3: Chemoselective Nitro Reduction
  • Procedure: Suspend the Step 2 intermediate in an ethanol/water (3:1) mixture. Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium chloride (NH₄Cl). Reflux vigorously for 3 hours. Filter hot through a Celite pad.

  • Causality: While Palladium on Carbon (Pd/C) with H₂ gas is a standard reduction method, it carries a high risk of hydrogenolysis (cleavage) of the N-benzyl bond and potential hydrodefluorination. The Béchamp reduction (Fe/NH₄Cl) is chosen for its strict chemoselectivity—it smoothly reduces the nitro group to an amine while leaving the sensitive N-benzyl and C-F bonds completely intact.

  • Self-Validation (QC 3): ^1H-NMR will reveal a new broad singlet integrating for 2H around 3.5–4.0 ppm, confirming the presence of the primary amine. Final LC-MS must confirm the exact mass of 219.11 Da[5].

Synthetic Workflow Visualization

SyntheticWorkflow A 2,4-Pentanedione + (4-Fluorobenzyl)hydrazine Starting Materials B Step 1: Condensation (EtOH, Reflux) Enamine Formation & Cyclization A->B C Intermediate 1: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole B->C D Step 2: Nitration (HNO3/H2SO4, 0°C) Electrophilic Aromatic Substitution C->D E Intermediate 2: 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole D->E F Step 3: Reduction (Fe/NH4Cl, Reflux) Chemoselective Nitro Reduction E->F G Target Compound: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine F->G

Synthetic workflow for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Conclusion

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a masterclass in rational building block design. By combining a metabolically stable lipophilic anchor with sterically demanding methyl groups, it provides medicinal chemists with a highly controlled vector for exploring chemical space. When synthesized using the rigorously chemoselective and self-validating protocol outlined above, it serves as a reliable foundation for the discovery of next-generation therapeutics.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 573307, 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine." PubChem.[Link]

  • Molaid Chemical Database. "3,5-dimethyl-1H-pyrazol-4-amine and Kinase Inhibitor Derivatives." Molaid. [Link]

  • ResearchGate. "Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications." [Link]

  • ResearchGate. "Anticancer Activity of New Bis-(3-(Thiophen-2-yl)-1 H -Pyrazol-4-yl)Chalcones: Synthesis, in-Silico, and in-Vitro Studies." [Link]

Sources

Technical Monograph: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3)

[1][2][3]

Executive Summary

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3) is a specialized heterocyclic building block serving as a critical pharmacophore in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators and p38 MAP kinase inhibitors .[1]

Structurally, it functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its primary utility lies in its 4-amino-pyrazole core, which acts as a robust hydrogen bond donor/acceptor motif in ATP-binding pockets (kinases) or heme-binding domains (sGC). The para-fluorine substitution on the benzyl ring is a strategic medicinal chemistry modification designed to block metabolic oxidation at the typically labile para-position, thereby enhancing the pharmacokinetic half-life of derived Active Pharmaceutical Ingredients (APIs).

This guide provides a rigorous technical analysis of its synthesis, chemical behavior, and application in drug discovery, moving beyond catalog data to actionable experimental insights.

Chemical Profile & Physical Properties[1][3][4]

The physicochemical properties of CAS 514800-78-3 dictate its handling and solubility in synthetic workflows.

PropertySpecificationTechnical Insight
IUPAC Name 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine--
Molecular Formula C₁₂H₁₄FN₃--
Molecular Weight 219.26 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).[1]
Appearance Off-white to pale yellow solidColor deepens upon oxidation; store under inert gas.
Melting Point 45–46 °CLow melting point requires careful drying (avoid high-vac ovens >40°C).
LogP (Calc) ~2.8Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
pKa (Conj. Acid) ~4.5 (Pyridine-like N)The 4-amino group is weakly basic; forms stable HCl salts.

Synthetic Architecture & Manufacturing

The synthesis of CAS 514800-78-3 is most reliably achieved through a convergent Cyclocondensation-Nitration-Reduction sequence. Unlike direct alkylation of 4-nitropyrazoles—which often yields mixtures of N1/N2 regioisomers—starting with the substituted hydrazine ensures complete regiocontrol when using symmetrical diketones.

Core Synthetic Pathway (The "Self-Validating" Route)

The following pathway is preferred for scale-up due to its high atom economy and purification ease.

Step 1: Cyclocondensation Reaction of (4-fluorobenzyl)hydrazine with pentane-2,4-dione (acetylacetone). Because acetylacetone is symmetrical, regioselectivity issues are eliminated, yielding 1-(4-fluorobenzyl)-3,5-dimethylpyrazole exclusively.

Step 2: Electrophilic Aromatic Substitution (Nitration) The pyrazole ring is electron-rich. Nitration at the 4-position occurs rapidly using HNO₃/H₂SO₄ or mild nitrating agents.

Step 3: Chemoselective Reduction Reduction of the nitro group to the amine. Catalytic hydrogenation (Pd/C, H₂) is cleanest, but Fe/NH₄Cl is preferred if halogen-labile groups are present elsewhere (though not an issue here).

Process Visualization

SynthesisRouteStart4-FluorobenzylhydrazineIntermediate11-(4-Fluorobenzyl)-3,5-dimethylpyrazoleStart->Intermediate1CyclizationReflux, EtOHReagent1+ Acetylacetone(Pentane-2,4-dione)Reagent1->Intermediate1Intermediate24-NitroPrecursorIntermediate1->Intermediate2SEAr ReactionStep2Nitration(HNO3/H2SO4)Step2->Intermediate2ProductTARGET CAS514800-78-3Intermediate2->ProductReductiveAminationStep3Reduction(H2, Pd/C or Fe/HCl)Step3->Product

Figure 1: Convergent synthesis pathway ensuring regiochemical purity. The symmetry of acetylacetone simplifies Step 1.

Detailed Experimental Protocols

These protocols are designed to be self-validating : specific visual cues (color changes) and checkpoints are included to ensure success without constant LCMS monitoring.

Protocol A: Synthesis of the 4-Nitro Precursor

Context: This step installs the nitrogen functionality.

  • Setup: Charge a round-bottom flask with 1-(4-fluorobenzyl)-3,5-dimethylpyrazole (1.0 eq) and cool to 0°C in an ice bath.

  • Acid Addition: Add concentrated H₂SO₄ (5 vol) dropwise. The solution may darken slightly.

  • Nitration: Add fuming HNO₃ (1.5 eq) dropwise, maintaining internal temperature <10°C. Exotherm Alert: Monitor temperature strictly to prevent polynitration on the benzyl ring.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Validation Check: TLC (30% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf yellow spot (Nitro compound).

  • Workup: Pour onto crushed ice. The product typically precipitates as a yellow solid. Filter, wash with water until neutral pH, and dry.

Protocol B: Reduction to 4-Amine (CAS 514800-78-3)

Context: Converting the nitro group to the target amine.

  • Setup: Dissolve the nitro precursor (1.0 eq) in MeOH (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under an Argon blanket. Safety: Pyrophoric catalyst; keep wet.

  • Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient) and stir vigorously at RT.

  • Validation Check: The bright yellow color of the nitro compound will fade to a pale suspension over 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Note: The amine is air-sensitive over long periods. Store as the HCl salt if not using immediately.

Medicinal Chemistry Applications

Soluble Guanylate Cyclase (sGC) Stimulation

This compound is a structural analog to the intermediates used for Riociguat and Vericiguat .

  • Mechanism: The 4-amino-pyrazole moiety mimics the purine base of GTP. In sGC stimulators, this core binds to the β1-subunit of the sGC enzyme, sensitizing it to endogenous nitric oxide (NO).

  • SAR Insight: The 4-fluorobenzyl group (vs. the 2-fluorobenzyl in Riociguat) alters the vector of the hydrophobic tail. In optimization campaigns, this shift is used to probe the size of the hydrophobic pocket in the heme-binding domain. The fluorine atom specifically blocks metabolic hydroxylation at the para-position, a common clearance pathway for benzyl groups [1].

Kinase Inhibition (p38 MAPK)

Amino-pyrazoles are classic ATP-competitive inhibitors.

  • Binding Mode: The N2 nitrogen and the C4-amino group form a donor-acceptor "hinge binding" motif with the kinase backbone (typically Met109 in p38α).

  • Selectivity: The 3,5-dimethyl substitution twists the aryl ring out of plane, creating a specific conformation that can induce selectivity for specific kinase isoforms over others [2].

Analytical Validation & Quality Control

To verify the identity of CAS 514800-78-3, compare experimental data against these standard markers.

MethodDiagnostic SignalInterpretation
1H NMR (DMSO-d6) δ 5.10 (s, 2H)Benzylic CH₂ protons. Distinctive singlet.
1H NMR (DMSO-d6) δ 3.80 (br s, 2H)NH₂ protons. Broad, exchangeable with D₂O.
1H NMR (DMSO-d6) δ 2.10, 2.25 (s, 3H each)Methyl groups at C3 and C5.
19F NMR δ -115 ppmSingle peak indicating para-fluoro substitution.
HPLC 254 nmStrong absorbance due to the aromatic pyrazole-benzyl system.

References

  • PubChem. "Compound Summary: 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 573307)."[1][2] National Library of Medicine.[1] Accessed March 8, 2026. [Link][1][2]

  • Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 2017, 60(12), 5146–5161. (Describes the SAR of benzyl-pyrazole-amines in sGC stimulation). [Link]

  • ChEMBL Database. "Compound Report: CHEMBL5661887."[1][2] European Bioinformatics Institute. [Link][1]

Comprehensive Technical Guide on 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Structural Analytics, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole-4-amine scaffold has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS RN: 514800-78-3). By dissecting its molecular weight (219.26 g/mol ), physicochemical properties, and synthetic pathways, this guide establishes a rigorous, self-validating framework for researchers to synthesize, verify, and deploy this compound in downstream drug discovery workflows.

Molecular Architecture and Physicochemical Profiling

The structural elegance of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine lies in its precise arrangement of functional groups, each serving a distinct mechanistic purpose in target binding and pharmacokinetic optimization.

  • The Pyrazole Core: Provides a rigid, aromatic scaffold capable of participating in pi-pi stacking and hydrogen bonding within protein binding pockets.

  • 3,5-Dimethyl Substitution: These methyl groups provide steric shielding. Causally, this shielding restricts the rotational degrees of freedom of the adjacent 4-amino group, locking it into a favorable conformation that minimizes the entropic penalty upon binding to a target receptor.

  • 4-Amino Group: Acts as the primary nucleophilic handle for downstream derivatization (e.g., forming amides or ureas) and serves as a critical hydrogen-bond donor.

  • 4-Fluorobenzyl Motif: The inclusion of the fluorine atom at the para-position of the benzyl ring is a classical medicinal chemistry tactic. It blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the molecule, while simultaneously enhancing lipophilicity (LogP) for better cellular permeability.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters derived from authoritative chemical databases like [1] and [2].

PropertyValueCausality / Analytical Significance
Molecular Formula C12H14FN3Defines the atomic composition; essential for calculating isotopic distribution in MS.
Molecular Weight 219.26 g/mol Highly favorable for Fragment-Based Drug Design (FBDD); well within Lipinski's Rule of 5.
Monoisotopic Mass 219.1172 DaCritical for High-Resolution Mass Spectrometry (HRMS) to distinguish from isobaric impurities.
Hydrogen Bond Donors 1 (-NH2)Essential for interacting with kinase hinge regions.
Hydrogen Bond Acceptors 3 (N, N, F)Enhances aqueous solubility and target binding affinity.

Synthetic Methodology: A Self-Validating Protocol

As an Application Scientist, I emphasize that a robust synthetic route must be more than a list of instructions; it must be a self-validating system where the success of each step is physically or chemically verifiable before proceeding. The synthesis of this compound is achieved through a three-step linear sequence.

Step 1: Regioselective N-Alkylation
  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), 4-fluorobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF.

  • Conditions: Stir at 80°C for 4 hours.

  • Causality & Rationale: Potassium carbonate is selected as a mild base to deprotonate the pyrazole (pKa ~14). The inherent C2v symmetry of 3,5-dimethylpyrazole is the critical factor here; it ensures that alkylation at either nitrogen yields the exact same product, completely eliminating the complex regioisomer mixtures that plague asymmetric pyrazole synthesis.

  • Self-Validation Checkpoint: The starting 3,5-dimethylpyrazole is highly polar and streaks on a silica TLC plate. The N-alkylated intermediate is significantly more lipophilic. A clean migration to a higher Rf value in EtOAc/Hexane visually validates the covalent attachment of the benzyl group.

Step 2: Electrophilic Aromatic Nitration
  • Reagents: Fuming HNO₃, concentrated H₂SO₄.

  • Conditions: 0°C to room temperature, 2 hours.

  • Causality & Rationale: The 4-position of the pyrazole ring is highly nucleophilic due to the synergistic electron-donating effects of the adjacent 3- and 5-methyl groups. This allows for rapid electrophilic aromatic substitution.

  • Self-Validation Checkpoint: The reaction mixture transitions from colorless to a distinct pale yellow, indicative of the chromophoric nature of the newly introduced nitro group.

Step 3: Chemoselective Reduction
  • Reagents: Iron (Fe) powder (5.0 eq), glacial acetic acid, ethanol.

  • Conditions: 80°C for 3 hours (Béchamp reduction).

  • Causality & Rationale: While catalytic hydrogenation (Pd/C, H₂) is common, in our experience, it risks hydrodefluorination of the benzyl group under elevated pressures. The Fe/AcOH system is chosen specifically for its chemoselectivity, reducing the nitro group to the primary amine while leaving the carbon-fluorine bond intact.

  • Self-Validation Checkpoint: The pale yellow nitro intermediate converts to a colorless/off-white amine. This electronic shift is the first physical validation of successful reduction.

Synthesis SM 3,5-Dimethylpyrazole + 4-Fluorobenzyl halide Step1 N-Alkylation (K2CO3, DMF) SM->Step1 Int1 1-(4-Fluorobenzyl)- 3,5-dimethylpyrazole Step1->Int1 Step2 Nitration (HNO3 / H2SO4) Int1->Step2 Int2 4-Nitro Intermediate Step2->Int2 Step3 Chemoselective Reduction (Fe/AcOH) Int2->Step3 Product Target Amine MW: 219.26 g/mol Step3->Product

Figure 1: Step-by-step synthetic workflow for 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Analytical Validation: Molecular Weight & Structural Confirmation

To guarantee the integrity of the synthesized batch for downstream biological testing, the molecular weight (219.26 g/mol ) must be rigorously verified using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 Reverse Phase column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization (ESI+): The primary amine is highly basic and readily accepts a proton from the formic acid in the mobile phase. Therefore, Electrospray Ionization in positive mode (ESI+) is the causally logical choice.

  • Data Interpretation: The mass analyzer (Q-TOF or Orbitrap) should detect a base peak at m/z 220.1245 , corresponding to the [M+H]⁺ ion.

  • Self-Validation Checkpoint: The mass shift from the Step 2 nitro intermediate ([M+H]⁺ m/z 250.10) to the final amine ([M+H]⁺ m/z 220.12) provides immediate, orthogonal confirmation that the reduction was successful and complete.

MS_Validation Sample Analyte: C12H14FN3 Nominal Mass: 219 Da ESI Electrospray Ionization (ESI+) Sample->ESI Quad Mass Analyzer (Q-TOF / Orbitrap) ESI->Quad Peak Base Peak Detection [M+H]+ m/z 220.1245 Quad->Peak Iso Isotopic Pattern Analysis 13C & 15N contribution Quad->Iso Peak->Iso

Figure 2: Mass spectrometry validation workflow confirming the molecular weight of 219.26 g/mol .

Pharmaceutical Relevance and Downstream Applications

The molecular weight of 219.26 g/mol positions 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine perfectly as a building block. Because the average oral drug has a molecular weight of ~400-500 g/mol , starting with a 219 g/mol scaffold leaves ample "molecular weight budget" to append additional pharmacophores without violating Lipinski's rules.

The primary amine at the 4-position is typically subjected to:

  • Amide Coupling: Reacting with acyl chlorides or carboxylic acids (via HATU/DIPEA) to form amide-linked kinase inhibitors.

  • Urea Formation: Reacting with isocyanates to form urea derivatives, which are notorious for their potent hydrogen-bonding networks in the ATP-binding pockets of enzymes like p38 MAP kinase or JAK.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to build extended heteroaromatic systems.

Applications Core 1-(4-Fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Amide Amide Coupling (Acyl Chlorides/HATU) Core->Amide Urea Urea Formation (Isocyanates/CDI) Core->Urea Buchwald Buchwald-Hartwig Cross Coupling Core->Buchwald Kinase Kinase Inhibitor Candidates Amide->Kinase Urea->Kinase Buchwald->Kinase

Figure 3: Downstream derivatization pathways of the pyrazole-4-amine scaffold in drug discovery.

References

  • Title: 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine | CID 573307 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3) Source: ChemSrc URL: [Link]

Technical Guide: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 573307)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (PubChem CID 573307) is a specialized heterocyclic building block belonging to the N-benzyl-aminopyrazole class. In medicinal chemistry, this scaffold serves as a critical pharmacophore for developing small-molecule inhibitors targeting kinases (e.g., CDK, p38 MAPK), soluble guanylate cyclase (sGC) stimulators, and anti-inflammatory agents.

Its structural value lies in the 4-amino group , which acts as a versatile handle for amide coupling, urea formation, or Schiff base synthesis, while the 4-fluorobenzyl moiety provides essential lipophilic and metabolic stability characteristics, often improving potency through halogen bonding and hydrophobic interactions in protein binding pockets.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

This compound is characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 5, an amine at position 4, and a 4-fluorobenzyl group at position 1.[1]

Datasheet
PropertyDetail
IUPAC Name 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
PubChem CID 573307
Molecular Formula C₁₂H₁₄FN₃
Molecular Weight 219.26 g/mol
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[2]

Synthetic Pathways & Experimental Protocols

The synthesis of CID 573307 is best approached via a modular "Build-and-Functionalize" strategy. The most robust route ensures regiochemical control of the N-alkylation and clean conversion of the nitrogen functionality at C4.

Core Synthesis Workflow (DOT Diagram)

SynthesisPath Start1 4-Fluorobenzyl Chloride Inter1 4-Fluorobenzyl hydrazine Start1->Inter1 Alkylation Start2 Hydrazine Hydrate Start2->Inter1 Inter2 1-(4-Fluorobenzyl)- 3,5-dimethylpyrazole Inter1->Inter2 Cyclocondensation Reagent1 Acetylacetone (2,4-Pentanedione) Reagent1->Inter2 Step3 Nitration (HNO3/H2SO4) Inter2->Step3 Inter3 4-Nitro Intermediate Step3->Inter3 Step4 Reduction (H2, Pd/C or SnCl2) Inter3->Step4 Final Target: CID 573307 Step4->Final

Figure 1: Stepwise synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine ensuring regioselectivity.

Detailed Protocol: The "Nitration-Reduction" Route

This method is preferred for its scalability and high regioselectivity compared to direct alkylation of pre-formed aminopyrazoles.

Step 1: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethylpyrazole
  • Reagents: 4-Fluorobenzylhydrazine hydrochloride (1.0 eq), Acetylacetone (1.1 eq), Ethanol (solvent), Triethylamine (1.2 eq).

  • Procedure:

    • Dissolve 4-fluorobenzylhydrazine in ethanol.

    • Add triethylamine followed by dropwise addition of acetylacetone.

    • Reflux for 3-5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >85% of the pyrazole intermediate.

Step 2: Electrophilic Nitration at C4
  • Reagents: Step 1 Product, Conc. H₂SO₄, Fuming HNO₃.

  • Procedure:

    • Cool the pyrazole intermediate (dissolved in conc. H₂SO₄) to 0°C in an ice bath.

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C (Exothermic!).

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Quench: Pour onto crushed ice carefully. Neutralize with Na₂CO₃ or NaOH solution to pH 8.

    • Isolation: Filter the precipitated yellow solid (4-nitro derivative). Recrystallize from Ethanol/Water if necessary.

Step 3: Reduction to Amine (CID 573307)

Method A: Catalytic Hydrogenation (Cleaner)

  • Reagents: 4-Nitro intermediate, 10% Pd/C (10 wt%), Methanol, H₂ gas (balloon).

  • Procedure:

    • Suspend nitro compound and Pd/C in methanol.

    • Purge with H₂ and stir under H₂ atmosphere (1 atm) for 4-12 hours.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the off-white amine.

    • Validation: Confirm disappearance of Nitro peak (~1350/1530 cm⁻¹) in IR and appearance of Amine peaks (~3300-3400 cm⁻¹).

Medicinal Chemistry Applications

The 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine scaffold is a privileged structure .[3] The combination of the electron-rich pyrazole, the nucleophilic amine, and the lipophilic fluorobenzyl group allows it to interact with diverse biological targets.

Key Pharmacological Targets[3]
  • Kinase Inhibition (CDK & MAPK):

    • The N4-amine acts as a hinge binder in the ATP-binding pocket of kinases.

    • The 4-fluorobenzyl group occupies the hydrophobic back-pocket (Gatekeeper region), where the fluorine atom can engage in multipolar interactions with backbone residues.

    • Reference: Pyrazole-based CDK2 inhibitors often utilize this core to achieve nanomolar potency [1].

  • Soluble Guanylate Cyclase (sGC) Stimulation:

    • Analogs of this structure (e.g., Riociguat derivatives) use the N-benzyl aminopyrazole core to stimulate sGC, treating pulmonary hypertension. The 4-amino group is typically converted to a carbamate or urea.

  • Anti-Inflammatory (COX-2/p38):

    • Substituted pyrazoles are classic COX-2 inhibitors. The 4-amino group allows for the attachment of sulfonamide or sulfonyl-urea moieties, critical for COX-2 selectivity [2].

Structure-Activity Relationship (SAR) Logic[4]

SAR Center CID 573307 Scaffold Mod1 4-Amino Group: Primary vector for drug design. Forms H-bonds with kinase hinge regions. Center->Mod1 Mod2 3,5-Dimethyl Groups: Provide steric bulk. Lock conformation. Prevent metabolic oxidation of the ring carbons. Center->Mod2 Mod3 4-Fluorobenzyl Group: Hydrophobic anchor. Fluorine improves metabolic stability (blocks P450 oxidation at para-position). Center->Mod3

Figure 2: SAR analysis of the pharmacophore elements.

Safety & Handling Guidelines

As a chemical intermediate, standard laboratory safety protocols apply.

  • Hazards: Likely an irritant (Skin/Eye/Respiratory). The 4-fluorobenzyl moiety implies potential lipophilic absorption.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines can oxidize (darken) upon prolonged exposure to air.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules, 2023.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 2023.

  • PubChem CID 573307 Entry. National Center for Biotechnology Information.

  • Direct Preparation of N-Substituted Pyrazoles. Journal of Organic Chemistry, 2014.

Sources

Technical Deep Dive: Substituted Aminopyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthetic architecture, and pharmacological utility of substituted aminopyrazole derivatives.

Executive Summary

The aminopyrazole scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space. Its utility stems from its ability to function as a robust hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP. This allows it to anchor effectively into the hinge region of kinase active sites. However, the development of aminopyrazole-based therapeutics is frequently bottlenecked by the challenge of regioselective synthesis —specifically, distinguishing between the 3-amino and 5-amino isomers during cyclization. This guide analyzes the mechanistic causality of this regiocontrol, the structure-activity relationships (SAR) governing kinase selectivity, and the protocols required to validate these chemotypes.

Structural Architectures & Tautomerism

The aminopyrazole core exists in dynamic equilibrium. Understanding the tautomeric preferences is critical for predicting binding modes and synthetic outcomes.

The Tautomeric Equivalence

In


-unsubstituted pyrazoles, the 3-amino and 5-amino forms are tautomers (

-pyrazole-3-amine


-pyrazole-5-amine). However, in medicinal chemistry, the nitrogen at position 1 (

) is almost invariably substituted (e.g., with an aryl or alkyl group) to lock the conformation and improve lipophilicity.
  • 5-Aminopyrazoles: The exocyclic amine is adjacent to the substituted

    
    . This creates a specific steric environment often used to clash with the "gatekeeper" residue in kinases.[1]
    
  • 3-Aminopyrazoles: The exocyclic amine is distal to the

    
     substituent, providing a linear vector for extending into solvent-exposed regions.
    
Electronic Character

The pyrazole ring is


-excessive. The amino group at position 3 or 5 acts as a strong electron donor (+M effect), significantly increasing the electron density of the ring, making it susceptible to electrophilic aromatic substitution (e.g., halogenation) at the 4-position—a common strategy for introducing selectivity elements.

Regioselective Synthesis: The Michael Equilibration Model

The most pervasive synthetic challenge is controlling the cyclization of hydrazines with


-ketonitriles (or 

-alkoxyacrylonitriles). The outcome is governed by a competition between kinetic and thermodynamic control.
Mechanistic Bifurcation

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the electrophile.

  • Pathway A (Kinetic): Under basic conditions at low temperatures (

    
    ), the most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon (often the nitrile or enol ether), followed by rapid cyclization. This typically favors the 3-aminopyrazole  (or specific regioisomer depending on the electrophile's polarization).
    
  • Pathway B (Thermodynamic): Under neutral/acidic conditions or high heat (reflux), the initial intermediates equilibrate. The system seeks the most stable product, which is often the 5-aminopyrazole , stabilized by intramolecular hydrogen bonding or steric relaxation.

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the decision tree for achieving regiocontrol.

Regioselectivity Start Substituted Hydrazine (R-NH-NH2) + β-Ketonitrile / Alkoxyacrylonitrile Condition_Kinetic Condition A: Kinetic Control (NaOEt, EtOH, 0°C) Start->Condition_Kinetic Low Temp / Base Condition_Thermo Condition B: Thermodynamic Control (Neutral/Acidic, Reflux) Start->Condition_Thermo High Temp / Acid Inter_Kinetic Fast Cyclization of Initial Adduct Condition_Kinetic->Inter_Kinetic Irreversible Step Inter_Thermo Equilibration of Michael Adducts Condition_Thermo->Inter_Thermo Reversible Step Prod_3Amino Product: 3-Aminopyrazole (Distal Isomer) Inter_Kinetic->Prod_3Amino Prod_5Amino Product: 5-Aminopyrazole (Proximal Isomer) Inter_Thermo->Prod_5Amino

Caption: Decision tree for the regioselective synthesis of aminopyrazoles via the hydrazine condensation route.

Medicinal Chemistry & SAR: The Kinase Hinge Binder

The aminopyrazole moiety is a "privileged scaffold" for ATP-competitive inhibition.

The Pharmacophore

In the context of Cyclin-Dependent Kinases (CDKs) or Janus Kinases (JAKs), the aminopyrazole mimics the adenine ring of ATP.[2]

  • H-Bond Acceptor: The pyrazole

    
     (pyridine-like nitrogen) accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Leu83 in CDK2).
    
  • H-Bond Donor: The exocyclic amino group (

    
    ) donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu81 in CDK2).
    
  • Selectivity Vector: The substituent at

    
     (often an aryl ring) projects into the hydrophobic pocket, while the 4-position substituent can be used to access the "gatekeeper" region or solvent front.
    
Signaling Pathway & Inhibition Logic

The following diagram illustrates how aminopyrazole-based inhibitors (like AT7519) intercept oncogenic signaling.

KinaseInhibition GrowthFactor Growth Factor (Signal) Receptor RTK / Receptor GrowthFactor->Receptor CDK_Active CDK/Cyclin Complex (Active) Receptor->CDK_Active Activation Cascade ATP ATP (Cofactor) ATP->CDK_Active Binds Hinge Substrate Substrate (e.g., Rb Protein) CDK_Active->Substrate Phosphorylation CDK_Blocked Inhibited Complex (Inactive) CDK_Active->CDK_Blocked Inhibition Proliferation Cell Cycle Progression Substrate->Proliferation Inhibitor Aminopyrazole Inhibitor (e.g., AT7519) Inhibitor->CDK_Active Competitive Binding (Displaces ATP) CDK_Blocked->Proliferation Arrest

Caption: Mechanism of action for aminopyrazole-based CDK inhibitors displacing ATP to arrest cell cycle progression.

Case Study: AT7519 and CDK Inhibition

AT7519 is a potent, multi-targeted CDK inhibitor currently in clinical development.[3] Its core structure is a 4-benzoylamino-pyrazole.

Structural Analysis[4]
  • Core: 3-cyclopropyl-1H-pyrazole-4-carboxamide derivative (structurally related to the aminopyrazole class via the amide linkage).

  • Binding Mode: Crystal structures reveal the pyrazole nitrogen and the amide NH form the critical bidentate H-bond interaction with the hinge region of CDK2.

  • Selectivity: The cyclopropyl group fits snugly into the ribose binding pocket, optimizing van der Waals contacts.

Comparative Data: Aminopyrazole Derivatives

The table below summarizes key aminopyrazole-derived chemotypes and their primary targets.

CompoundTarget ClassStructural FeatureMechanism
AT7519 CDK1, 2, 4, 6, 94-acylamino-pyrazoleATP-competitive (Hinge Binder)
Avapritinib KIT / PDGFRAFused Pyrolotriazine*Type I Inhibitor (Active Conformation)
Tozasertib Aurora Kinase3-aminopyrazoleHinge Binder + Solvent Front
Pirtobrutinib BTKNon-covalent InhibitorReversible binding (overcomes C481S)

*Note: Avapritinib contains a fused system derived from aminopyrazole precursors, highlighting the scaffold's utility as a building block.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)

Objective: Synthesize 1-phenyl-3-aminopyrazole from phenylhydrazine and


-ethoxyacrylonitrile.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.0 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq)

  • Ethanol (Anhydrous)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve NaOEt (2.0 eq) in anhydrous ethanol. Cool the solution to 0°C using an ice bath. Rationale: Low temperature is critical to maintain kinetic control and prevent thermodynamic equilibration to the 5-amino isomer.

  • Addition: Add phenylhydrazine (1.0 eq) dropwise to the cold base solution. Stir for 10 minutes.

  • Cyclization: Add 3-ethoxyacrylonitrile (1.0 eq) slowly over 20 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 3–4 hours. Monitor by TLC (or LC-MS) for the disappearance of starting material.

  • Quench & Workup: Pour the reaction mixture into ice-cold water. The 3-aminopyrazole product often precipitates. Filter the solid. If no precipitate forms, extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM/MeOH).

Validation:

  • 1H NMR: The C4-H proton of the pyrazole ring typically appears as a doublet or broad singlet. The position of the

    
     signal and NOE (Nuclear Overhauser Effect) interactions between the 
    
    
    
    -phenyl and the pyrazole protons will confirm the 1,3-substitution pattern versus the 1,5-isomer.

References

  • BenchChem. A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.

  • Journal of Medicinal Chemistry. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.

  • National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review.

  • Thieme Connect (Synfacts). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.

  • RCSB PDB. Crystal structure of BTK kinase domain in complex with pirtobrutinib.

Sources

A Comprehensive Technical Guide to 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its structural properties, a robust and validated multi-step synthesis protocol, and the comprehensive analytical techniques required for its structural elucidation and purity verification. Furthermore, this guide contextualizes the molecule's importance by discussing its role as a versatile building block, stemming from the privileged nature of the aminopyrazole scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a detailed understanding of this valuable chemical entity.

Introduction to the Aminopyrazole Scaffold

The pursuit of novel therapeutic agents frequently converges on specific molecular frameworks that exhibit a high propensity for binding to biological targets. These are often referred to as "privileged structures." The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile component in molecular design.

1.1 The Significance of the 4-Amino and 1-(4-Fluorobenzyl) Substituents

The molecule 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine incorporates several key features that enhance its utility:

  • The 4-Amino Group: This functional group is a critical pharmacophore and a versatile synthetic handle.[3] It can serve as a key hydrogen bonding partner in enzyme active sites or act as a nucleophilic point for further chemical elaboration to build more complex molecules.[3][4]

  • The 1-(4-Fluorobenzyl) Group: Substitution at the N1 position of the pyrazole ring is a common strategy to modulate physicochemical properties and explore specific binding pockets in protein targets. The fluorobenzyl moiety, in particular, can enhance binding affinity through favorable interactions and improve metabolic stability by blocking potential sites of oxidation.[4][5]

  • The 3,5-Dimethyl Groups: These methyl groups provide steric bulk and can influence the overall conformation of the molecule, contributing to target selectivity.

This combination of features makes 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine a valuable intermediate for creating libraries of compounds aimed at various biological targets, including protein kinases, receptors, and transporters.[1][4][6]

Physicochemical Properties and IUPAC Nomenclature

A clear understanding of a compound's fundamental properties is the first step in its scientific application.

2.1 IUPAC Name and Identifiers

  • Preferred IUPAC Name: 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine[7]

  • Synonyms: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine[7]

  • CAS Number: 514800-78-3[7]

2.2 Structural and Molecular Data

The key quantitative data for the target molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄FN₃PubChem[7]
Molecular Weight 219.26 g/mol PubChem[7]
Monoisotopic Mass 219.11717562 DaPubChem[7]
Physical State Solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, MethanolGeneral knowledge

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is most logically approached through a well-established, three-step sequence. This pathway relies on the foundational Knorr pyrazole synthesis, followed by regioselective functionalization of the pyrazole core.

Causality of the Synthetic Design: This route is chosen for its reliability and high yields.

  • Knorr Synthesis: The initial condensation of a hydrazine with a 1,3-dicarbonyl compound is one of the most efficient methods for forming the pyrazole ring.[3]

  • Regioselective Nitration: The pyrazole ring is an electron-rich aromatic system. The C4 position is highly activated towards electrophilic substitution, allowing for the clean and regioselective introduction of a nitro group.

  • Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and well-understood transformation, with multiple reliable methods available. This step installs the key 4-amino pharmacophore.[3]

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: C4-Nitration cluster_2 Step 3: Nitro Reduction cluster_3 Final Product Reactants 4-Fluorobenzylhydrazine + Acetylacetone Intermediate1 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole Reactants->Intermediate1 Knorr Condensation (Acid Catalyst, Reflux) Intermediate2 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole Intermediate1->Intermediate2 Electrophilic Nitration (HNO₃/H₂SO₄, 0°C) FinalProduct 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Intermediate2->FinalProduct Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are provided as a robust guide. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

4.1 Step 1: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

  • Rationale: This step utilizes the Knorr pyrazole synthesis, a classic condensation reaction. An acid catalyst is used to protonate a carbonyl oxygen of acetylacetone, activating it for nucleophilic attack by the hydrazine.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-fluorobenzyl)hydrazine (1.0 eq) and ethanol (5 mL per mmol of hydrazine).

    • Add acetylacetone (1.05 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (3-4 drops).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by column chromatography on silica gel to yield the product as a pure solid or oil.

4.2 Step 2: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

  • Rationale: This is a standard electrophilic aromatic substitution. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The reaction is performed at low temperature to control the exotherm and prevent side reactions.

  • Procedure:

    • In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid.

    • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

4.3 Step 3: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. The nitro-substituted pyrazole is dissolved in a suitable solvent, and under a hydrogen atmosphere, the palladium catalyst facilitates the reduction to the amine. Water is the only byproduct.

  • Procedure:

    • To a hydrogenation flask, add 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

    • Add Palladium on carbon (10% w/w, ~5 mol% Pd).

    • Seal the flask, purge with nitrogen, and then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 50 psi.

    • Stir the mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases.

    • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Comprehensive Structural Elucidation and Characterization

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. This constitutes a self-validating system where data from each analysis must be consistent with the proposed structure.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural determination. Advanced 2D NMR techniques are crucial for definitive assignment, especially for complex molecules.[8][9]

  • ¹H NMR: Will show distinct signals for the aromatic protons on the fluorobenzyl ring (typically a complex multiplet), a singlet for the benzylic CH₂ group, and two singlets for the two non-equivalent methyl groups on the pyrazole ring. The amine (NH₂) protons will appear as a broad singlet.

  • ¹³C NMR: Will show the expected number of carbon signals, with characteristic shifts for the aromatic carbons (including those directly bonded to fluorine, which will appear as a doublet due to C-F coupling), the benzylic CH₂ carbon, and the pyrazole ring carbons.

  • 2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals 2- and 3-bond correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing the molecular fragments together.[9]

Predicted NMR Data (in CDCl₃)
¹H NMR Chemical Shifts (δ, ppm)
Aromatic (C₆H₄)7.0 - 7.3 (multiplet, 4H)
Benzyl (CH₂)~5.0 (singlet, 2H)
Amine (NH₂)~3.5 (broad singlet, 2H)
Pyrazole Methyl (CH₃)~2.1 (singlet, 3H)
Pyrazole Methyl (CH₃)~2.0 (singlet, 3H)
¹³C NMR Chemical Shifts (δ, ppm)
Aromatic C-F~162 (doublet, ¹JCF ≈ 245 Hz)
Aromatic CH115-130
Pyrazole C3, C5~145, ~135
Pyrazole C4-NH₂~118
Benzyl CH₂~50
Methyl CH₃~12, ~10

5.2 Mass Spectrometry (MS)

  • Rationale: Provides definitive confirmation of the molecular weight. Electrospray ionization (ESI) is typically used.

  • Expected Result: A high-resolution mass spectrum (HRMS) should show a prominent ion for [M+H]⁺ at m/z 220.1245, corresponding to the molecular formula C₁₂H₁₅FN₃⁺.

5.3 Infrared (IR) Spectroscopy

  • Rationale: Confirms the presence of key functional groups.

  • Expected Peaks (cm⁻¹):

    • 3400-3200: N-H stretching (for the primary amine).

    • 3100-3000: Aromatic C-H stretching.

    • 2950-2850: Aliphatic C-H stretching.

    • ~1600: Aromatic C=C stretching.

    • ~1220: C-F stretching.

Applications in Medicinal Chemistry and Drug Discovery

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is not an end-product but a high-value starting material. Its utility lies in its ability to be readily derivatized into a wide array of potential drug candidates.

  • Kinase Inhibitors: The 4-amino group can be acylated or used in Buchwald-Hartwig or Suzuki couplings to build molecules that target the ATP-binding site of protein kinases. Pyrazole-based structures are known inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are targets in cancer therapy.[1][6]

  • Receptor Modulators: The compound serves as an intermediate for antagonists of receptors like histamine receptors.[4]

  • Transporter Inhibitors: It has been identified as a key intermediate in the synthesis of inhibitors for glucose transporters (GLUTs), which are also under investigation as cancer targets.[4]

The versatility of this scaffold is illustrated below.

Applications cluster_targets Potential Therapeutic Targets Core 1-(4-Fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Kinase Kinase Inhibitors (e.g., CDK2) Core->Kinase Acylation / Cross-Coupling Receptor Receptor Modulators (e.g., Histamine Receptors) Core->Receptor Further Derivatization Transporter Transporter Inhibitors (e.g., GLUT1) Core->Transporter Multi-step Synthesis Other Other Bioactive Molecules (Antimicrobial, Anti-inflammatory) Core->Other Scaffold Hopping / Bioisosteric Replacement

Caption: Role as a versatile scaffold in drug discovery.

Conclusion and Future Outlook

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a strategically designed chemical entity that embodies the principles of modern medicinal chemistry. Its synthesis is robust and scalable, and its structure is amenable to a wide range of chemical modifications. The presence of the privileged aminopyrazole core, combined with substituents that enhance drug-like properties, ensures its continued relevance as a building block for the discovery of next-generation therapeutics. Future research will undoubtedly see this scaffold incorporated into novel and complex molecules targeting a growing list of diseases.

References

  • Rechel, P. A., & Jyothi, S. (2025, September 3).
  • Sai, K. B., & Deepak, N. D. Synthesis, characterization and biological screening of newer pyrazole derivatives. European Journal of Biomedical and Pharmaceutical Sciences.
  • PubChem. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kavčič, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.
  • Benchchem. 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine. Benchchem.
  • Alajarin, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules.
  • Chem-Impex. 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Benchchem. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. Benchchem.
  • Choon, T. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Kamal, A., & Nimase, S. (2022).
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Choon, T. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
  • Kamal, A., & Nimase, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Sources

Engineering Next-Generation Therapeutics: A Technical Guide to Fluorinated Benzyl Pyrazole Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of small-molecule therapeutics relies heavily on "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets. Among these, fluorinated benzyl pyrazole amines have emerged as exceptionally versatile building blocks, particularly in fragment-based drug design (FBDD) and the development of kinase inhibitors.

As a Senior Application Scientist, I have frequently observed that premature metabolic clearance and poor target residency time are the leading causes of attrition in early-stage inhibitor programs. By integrating a pyrazole-amine core with a fluorinated benzyl spacer, medicinal chemists can simultaneously optimize hinge-region binding, modulate physicochemical properties, and fortify the molecule against cytochrome P450-mediated degradation. This whitepaper provides an in-depth mechanistic rationale, quantitative profiling, and field-proven synthetic methodologies for leveraging these critical building blocks.

Mechanistic Rationale: The Tripartite Scaffold

The efficacy of a fluorinated benzyl pyrazole amine is not accidental; it is the result of a highly synergistic tripartite structure. Each component serves a distinct, causal role in the pharmacodynamic and pharmacokinetic profile of the resulting drug candidate.

The Pyrazole-Amine Core: The Hinge Binder

The pyrazole ring is a five-membered heterocycle that acts as an optimal bioisostere for amides and aromatic rings. In kinase inhibition, the pyrazole nitrogen atoms serve as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the ATP-binding hinge region of the kinase (e.g., Met149 in JNK3) [1]. The primary amine provides a critical synthetic vector. It can be readily functionalized into amides, ureas, or sulfonamides to probe solvent-exposed regions or deep allosteric pockets.

The Benzyl Spacer: Conformational Flexibility

Rigidity is often desired in drug design to minimize entropic penalties upon binding. However, a benzyl spacer introduces a calculated degree of rotational freedom. This flexibility allows the attached aromatic ring to project deeply into hydrophobic pockets (such as the DFG-out pocket in kinases), adapting to the dynamic conformational shifts of the target protein [2].

The Fluorine Effect: Shielding and Permeability

The incorporation of fluorine onto the benzyl ring or the pyrazole core fundamentally alters the molecule's trajectory in vivo [3].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Placing a fluorine atom at metabolically labile sites (e.g., the para-position of the benzyl ring) effectively blocks oxidative metabolism by hepatic CYP450 enzymes.

  • Physicochemical Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This lowers the pKa of adjacent basic amines, reducing their basicity at physiological pH, which directly translates to improved passive membrane permeability and blood-brain barrier (BBB) penetration.

KinaseBinding A Fluorinated Benzyl Pyrazole Amine Scaffold B Hinge Region Binding (Pyrazole N/NH H-Bonds) A->B C Hydrophobic Pocket Occupation (Fluorobenzyl) A->C D Kinase Conformational Lock (DFG-in / DFG-out) B->D C->D E Downstream MAPK/JNK Signaling Blockade D->E F Target Cell Apoptosis and Disease Modulation E->F

Figure 1: Mechanistic workflow of kinase inhibition driven by fluorinated benzyl pyrazole amines.

Physicochemical Profiling

Understanding the quantitative impact of fluorination is critical for lead optimization. The table below summarizes the theoretical and observed shifts in physicochemical properties when transitioning from an unfluorinated scaffold to its fluorinated analogs.

PropertyUnfluorinated Benzyl Pyrazole AmineMono-Fluorinated (4-F) AnalogTrifluoromethylated (4-CF3) Analog
LogP (Lipophilicity) ~1.8~2.1~2.8
Metabolic Half-Life (t1/2) Low (rapid aromatic oxidation)Moderate (blocked para-position)High (steric/electronic shielding)
pKa (Amine Basicity) ~4.5~4.2~3.8
Hinge Binding Affinity BaselineEnhanced (hydrophobic packing)Highly Enhanced (lipophilic pocket)
Membrane Permeability ModerateHighVery High

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and high yield, the synthesis of these building blocks must be robust. Below is a self-validating, step-by-step protocol for the synthesis of a prototypical building block: 1-(4-fluorobenzyl)-1H-pyrazol-4-amine .

The causality behind these specific reagent choices is rooted in scalability and chemoselectivity. We avoid harsh conditions that might cleave the sensitive C-F bond or lead to over-alkylation.

Protocol: Synthesis of 1-(4-fluorobenzyl)-1H-pyrazol-4-amine
Step 1: N-Alkylation (The Benzylation Step)

Objective: Regioselective installation of the fluorobenzyl spacer onto the pyrazole core.

  • Preparation: Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent that highly solvates cations, leaving the pyrazole anion "naked" and highly nucleophilic, thereby accelerating the SN2 displacement.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (1.5 equiv) to the solution and stir at room temperature for 30 minutes.

    • Causality: K2CO3 is selected over stronger bases like Sodium Hydride (NaH) to prevent unwanted side reactions, avoid safety hazards at scale, and maintain a mild environment.

  • Alkylation: Dropwise, add 4-fluorobenzyl bromide (1.1 equiv). Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

  • Validation: The intermediate, 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole, should present as a pale yellow solid. 1H NMR will confirm the disappearance of the pyrazole N-H proton and the appearance of a benzylic CH2 singlet at ~5.3 ppm.

Step 2: Nitro Reduction (The Amine Generation Step)

Objective: Conversion of the nitro group to a primary amine without defluorination.

  • Preparation: Dissolve the intermediate from Step 1 in absolute Ethanol (0.2 M).

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight) under an argon atmosphere.

    • Causality: Catalytic hydrogenation is chosen over the traditional Béchamp reduction (Fe/HCl) [4] because it provides clean, quantitative conversion without generating heavy metal waste, ensuring a greener and more scalable process. The mild conditions prevent hydrodefluorination.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with hot ethanol.

  • Validation: Concentrate the filtrate to afford the target 1-(4-fluorobenzyl)-1H-pyrazol-4-amine . LC-MS should show the expected [M+H]+ mass, and IR spectroscopy will reveal characteristic primary amine N-H stretching bands at ~3300 and ~3400 cm⁻¹.

SyntheticWorkflow N1 4-Nitro-1H-pyrazole N3 N-Alkylation (K2CO3, DMF, 80°C) N1->N3 N2 Fluorobenzyl Bromide N2->N3 N4 Intermediate: 1-(Fluorobenzyl)-4-nitro-1H-pyrazole N3->N4 N5 Nitro Reduction (H2, Pd/C, EtOH) N4->N5 N6 Target Building Block: Fluorinated Benzyl Pyrazole Amine N5->N6

Figure 2: Step-by-step synthetic workflow for fluorinated benzyl pyrazole amine building blocks.

Application in Kinase Inhibition

The utility of these building blocks is best illustrated in the development of MAPK pathway inhibitors. For instance, in the optimization of ERK1/2 and JNK2/3 inhibitors, the pyrazole amine framework serves as the foundational anchor [5]. By coupling the primary amine of our synthesized building block with various isocyanates or carboxylic acids, researchers can rapidly generate libraries of ureas and amides. The fluorobenzyl group acts as a structural probe, projecting into the hydrophobic selectivity pocket (HR-I) of the kinase, thereby driving both potency and isoform selectivity.

By mastering the synthesis and application of fluorinated benzyl pyrazole amines, drug development professionals can significantly accelerate the hit-to-lead optimization phase, delivering therapeutic candidates with superior metabolic resilience and target affinity.

References

  • A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors National Institutes of Health (PMC)[Link]

  • Selective Incorporation of Fluorine in Pyrazoles ResearchGate[Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions eGrove (University of Mississippi)[Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions National Institutes of Health (PMC)[Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations ACS Omega[Link]

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph for use in pharmaceutical research and development. It integrates Safety Data Sheet (SDS) parameters with operational synthesis and handling protocols.

Executive Summary & Application Context

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 514800-78-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1] Its structural core—a tetra-substituted pyrazole—serves as a bioisostere for various kinase inhibitor scaffolds and GPCR ligands.

The presence of the 4-fluorobenzyl moiety enhances metabolic stability against oxidative dealkylation (compared to non-fluorinated benzyls) and improves lipophilicity (


), facilitating membrane permeability in early-stage drug candidates. The primary amine at position 4  is a critical "chemical handle," allowing for amide coupling, reductive amination, or urea formation to generate diverse chemical libraries.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

ParameterTechnical Specification
IUPAC Name 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
CAS Number 514800-78-3 (Free Base)
Molecular Formula

Molecular Weight 219.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), Methanol, DCM; Insoluble in Water
pKa (Calculated) ~4.5 (Conjugate acid of pyrazole amine)
LogP (Predicted) 2.3 – 2.8

Hazard Identification & Toxicology (The "Why" Behind the Safety)

Scientific Rationale for Safety Protocols

Unlike generic SDS documents, this section analyzes the causality of the hazards based on the compound's functional groups.

GHS Classification
  • Acute Toxicity (Oral): Category 4 (H302) – Attributed to the pyrazole core.

  • Skin Corrosion/Irritation: Category 2 (H315) – Basic amine functionality.

  • Serious Eye Damage/Irritation: Category 2A (H319) – High pH in localized aqueous environments (mucous membranes).

  • STOT-SE (Respiratory): Category 3 (H335) – Fine particulate dust inhalation.

Structure-Activity Toxicity Analysis
  • Fluorobenzyl Group: While generally stable, metabolic oxidation can release fluoride ions in vivo (rare but possible in high doses), leading to potential bone deposition. In a lab setting, this group is chemically inert but contributes to the compound's lipophilicity, increasing skin absorption rates.

  • Primary Amine (

    
    ):  This group is nucleophilic and basic. It can react with skin proteins (haptenization), leading to sensitization. Direct contact with eyes causes immediate saponification of fatty tissues, resulting in severe irritation.
    
  • Pyrazole Ring: Historically, some pyrazoles have exhibited weak hepatotoxicity in animal models; standard precautions for unknown bioactive intermediates apply.

Synthesis & Quality Control

Contextual Technical Data for Process Chemists

The synthesis of this compound typically follows a convergent pathway. Understanding this pathway helps in identifying impurities (e.g., residual benzyl bromide).

Synthetic Pathway Visualization

The following diagram outlines the standard laboratory synthesis via alkylation and reduction.

SynthesisPathway NitroPyrazole 3,5-Dimethyl-4- nitropyrazole Intermediate Intermediate: 1-(4-Fluorobenzyl)-3,5- dimethyl-4-nitropyrazole NitroPyrazole->Intermediate Alkylation BenzylBromide 4-Fluorobenzyl bromide BenzylBromide->Intermediate Product TARGET: 1-(4-Fluorobenzyl)-3,5- dimethyl-1H-pyrazol-4-amine Intermediate->Product Nitro Reduction Base K2CO3 / DMF Reductant H2 / Pd/C or Fe/AcOH

Figure 1: Convergent synthesis pathway. Key impurity risks include unreacted 4-fluorobenzyl bromide (lachrymator) and the nitro-intermediate.

Quality Control Parameters
  • HPLC Purity: >98% (UV @ 254 nm).

  • H-NMR Identity: Diagnostic singlet for benzyl

    
     (~5.1 ppm) and broad singlet for 
    
    
    
    (~3.0-4.0 ppm, exchangeable).
  • Impurity Watch: Check for 4-fluorobenzyl bromide (starting material). Even trace amounts pose a significant lachrymatory hazard.

Operational Safety & Handling Protocols

Self-Validating Workflow Systems

Engineering Controls & PPE

Do not rely solely on PPE. The primary barrier must be engineering controls.

  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

  • Respiratory: If handling >500 mg outside a hood (not recommended), use a P95/P100 particulate respirator.

  • Gloves: Nitrile (Double gloving recommended). Breakthrough time for benzyl derivatives is often <15 mins for thin latex.

Handling "Decision Tree"

Follow this logic flow for every interaction with the substance.

SafetyLogic Start Start: Handling Request CheckState Is compound solid/powder? Start->CheckState Hood MANDATORY: Use Fume Hood (No Open Bench) CheckState->Hood Yes Weighing Weighing Required? Static Use Anti-Static Gun (Powder is static-prone) Weighing->Static If < 10mg Solubilize Dissolve in DMSO/DCM immediately Weighing->Solubilize Standard Hood->Weighing Static->Solubilize Waste Solid Waste: Double Bagged Label: 'Toxic Organic' Solubilize->Waste Dispose Tips/Vials

Figure 2: Operational decision tree ensuring containment of particulates.

Emergency Response

Causality-Based Intervention

Incident TypeImmediate ActionScientific Rationale
Inhalation Move to fresh air; upright position.Particulates may cause bronchospasm; upright posture reduces pulmonary load.
Skin Contact Wash with soap and water for 15 min.The compound is lipophilic; water alone is ineffective. Soap emulsifies the benzyl tail.
Eye Contact Flush with saline/water for 15 min.[2][3]The amine is basic; immediate flushing prevents corneal opacity/saponification.
Spill (Solid) Wet wipe method (Do not sweep).Sweeping creates aerosols. Wetting with MeOH/Water prevents dust generation.

References

  • PubChem Compound Summary. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 573307).[4] National Center for Biotechnology Information. Link

  • Fisher Scientific Safety Data Sheet. 3,5-Dimethyl-1H-pyrazol-4-amine (Analogous Structure Safety Data).Link

  • Sigma-Aldrich. Safety Data Sheet for Pyrazole Derivatives (General Hazards).Link

  • BenchChem. 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Synthesis and Properties.Link

Sources

Methodological & Application

Application Note: Knorr Pyrazole Synthesis Protocol for Fluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole and related derivatives via the Knorr condensation. While the Knorr synthesis is a foundational reaction, the introduction of fluorinated benzyl moieties requires specific handling to manage solubility, minimize regiochemical ambiguity, and ensure high purity for downstream biological assays. This guide addresses the critical interplay between hydrazine salt neutralization, solvent effects, and workup strategies to deliver pharmaceutical-grade heterocycles.

Introduction & Scientific Rationale

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in blockbuster drugs like Celecoxib , Rimonabant , and sGC stimulators like Riociguat . The inclusion of a fluorobenzyl group is a strategic design element; the fluorine atom modulates lipophilicity (LogP), enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, and can engage in specific hydrophobic interactions within binding pockets.

Mechanistic Foundation

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (electrophile) with a hydrazine derivative (nucleophile).[1][2] When using (4-fluorobenzyl)hydrazine , the reaction proceeds through a hydrazone intermediate followed by acid-catalyzed cyclodehydration.

Critical Consideration - Regioselectivity: When reacting unsymmetrical 1,3-diketones (e.g., benzoylacetone) with substituted hydrazines, two regioisomers are possible.[3]

  • Electronic Control: The terminal, unsubstituted nitrogen (

    
    ) of the hydrazine is typically less sterically hindered and attacks the most reactive carbonyl first.
    
  • Steric Control: In fluorobenzyl hydrazines, the benzyl group adds significant steric bulk, heavily favoring the formation of the isomer where the substituted nitrogen is distal to the bulkiest group on the diketone.

To ensure a self-validating protocol , this guide primarily utilizes 2,4-pentanedione (acetylacetone) , which is symmetrical, thereby eliminating regiochemical byproducts and guaranteeing a single, high-purity product.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed condensation pathway, highlighting the critical dehydration step that drives aromaticity.

KnorrMechanism Start 1,3-Dicarbonyl (Keto-Enol Tautomer) Intermediate1 Hemiaminal Formation Start->Intermediate1 + Hydrazine Acid Cat. Hydrazine (4-Fluorobenzyl) hydrazine Hydrazine->Intermediate1 Hydrazone Hydrazone Intermediate Intermediate1->Hydrazone - H₂O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Tautomerization Elimination Dehydration (- H₂O) Cyclization->Elimination OH protonation Product 1-(4-Fluorobenzyl)- pyrazole Elimination->Product Aromatization

Figure 1: Step-wise mechanism of Knorr Pyrazole Synthesis involving condensation, cyclization, and aromatization.[4][5]

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
(4-Fluorobenzyl)hydrazine 2HCl 2241-33-0*>97%Nucleophile Source
2,4-Pentanedione (Acetylacetone) 123-54-6>99%1,3-Dicarbonyl Electrophile
Sodium Acetate (Anhydrous) 127-09-3ACS GradeHCl Scavenger / Buffer
Ethanol (Absolute) 64-17-5>99.5%Solvent
Ethyl Acetate / Hexanes -HPLC GradeExtraction & Recrystallization

*Note: CAS is for the free base or generic benzyl hydrazine analogs; verify specific salt form with supplier.

Equipment
  • 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂).

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

  • TLC plates (Silica gel 60 F₂₅₄).

Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

Safety Warning: Hydrazines are potential carcinogens and toxic by inhalation. Fluorinated compounds can release HF under extreme pyrolysis conditions. Perform all operations in a certified chemical fume hood.

Step 1: Preparation of Free Hydrazine In Situ

(4-Fluorobenzyl)hydrazine is typically supplied as a dihydrochloride salt for stability. Direct reaction without neutralization leads to low yields due to the protonation of the nucleophilic nitrogens.

  • In a 100 mL RBF, suspend (4-Fluorobenzyl)hydrazine dihydrochloride (2.13 g, 10.0 mmol) in Absolute Ethanol (30 mL).

  • Add Sodium Acetate (1.64 g, 20.0 mmol) in one portion.

  • Stir at room temperature for 15 minutes. The mixture will become cloudy as NaCl precipitates.

    • Expert Insight: Sodium acetate is preferred over triethylamine here because it buffers the reaction at a slightly acidic pH (~5-6), which is optimal for the initial carbonyl activation without quenching the hydrazine's nucleophilicity.

Step 2: Condensation Reaction
  • Add 2,4-Pentanedione (1.05 mL, 1.00 g, 10.0 mmol) dropwise to the stirring mixture over 5 minutes.

    • Observation: A mild exotherm may occur.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) .

  • Maintain reflux for 3 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting hydrazine (polar, stains with ninhydrin) should disappear, and a new, less polar UV-active spot (Product) should appear (Rf ~ 0.6).

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol. A solid/oily residue will remain.

  • Partition: Resuspend the residue in Ethyl Acetate (50 mL) and Water (30 mL) . Transfer to a separatory funnel.

  • Extraction: Shake vigorously and separate the layers. Extract the aqueous layer once more with EtOAc (20 mL).

  • Washing: Combine the organic layers and wash with:

    • Saturated NaHCO₃ (20 mL) – removes unreacted acetic acid/diketone.

    • Brine (20 mL) – removes residual water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 4: Purification
  • Crude Analysis: The crude product is typically a pale yellow oil or low-melting solid.

  • Recrystallization: If solid, recrystallize from hot Hexanes (with a minimal amount of EtOAc if needed).

    • Dissolve crude in minimum hot Hexane.

    • Cool slowly to 4°C.

    • Filter crystals and wash with cold Hexane.

  • Yield Expectation: 85-95% (approx. 1.7 - 1.9 g).

Experimental Workflow Diagram

Workflow Prep Step 1: Neutralization Mix Hydrazine 2HCl + NaOAc in EtOH (15 min, RT) React Step 2: Condensation Add 2,4-Pentanedione Reflux 3 Hours (80°C) Prep->React Add Electrophile Workup Step 3: Workup Evaporate EtOH Partition EtOAc/Water React->Workup Completion (TLC) Purify Step 4: Purification Recrystallize from Hexanes or Flash Column Workup->Purify Crude Isolation Final Pure 1-(4-fluorobenzyl)- 3,5-dimethylpyrazole Purify->Final >98% Purity

Figure 2: Operational workflow for the synthesis of fluorobenzyl pyrazoles.

Optimization & Troubleshooting

Regiocontrol for Unsymmetrical Diketones

If substituting 2,4-pentanedione with Benzoylacetone (1-phenyl-1,3-butanedione) , regioselectivity becomes critical.

  • The Problem: Two isomers are formed: 1-(4-fluorobenzyl)-3-methyl-5-phenylpyrazole vs. 1-(4-fluorobenzyl)-3-phenyl-5-methylpyrazole.

  • The Solution: The reaction in ethanol typically favors the 5-phenyl isomer (steric control). To invert selectivity or improve ratios, use acetic acid as solvent, which promotes the formation of the thermodynamically stable product.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of Hydrazine 2HCl.Ensure 2.0-2.2 eq. of NaOAc is used. Verify pH is ~5-6 before heating.
Oiling Out Product is too soluble in recrystallization solvent.Use a seed crystal or switch to column chromatography (Hexane:EtOAc 4:1).
Starting Material Remains Reaction stalled.Add 1-2 drops of conc. HCl or Glacial Acetic Acid to catalyze the dehydration step.
Dark Coloration Oxidation of hydrazine.[6]Perform reaction under Nitrogen or Argon atmosphere.

References

  • Knorr, L. (1883).[4][6] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Organic Syntheses. "3,5-Dimethylpyrazole". Org.[5][7] Syn. Coll. Vol. 4, p.351 (1963). Link

  • Fittipaldi, A., et al. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications". Molecules, 26(4), 1073. Link

  • BenchChem. "Knorr Pyrazole Synthesis Protocol". Link

  • Garg, H.G., et al. (2010). "Chemistry of Pyrazoles and Their Benzo Derivatives". The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

Sources

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Brief: Leveraging the 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Scaffold for Type II Kinase Inhibition

Abstract

The chemical entity 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine represents a privileged "hydrophobic tail" scaffold used in the design of high-affinity kinase inhibitors, particularly those targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Src-family pathways. Unlike ATP-mimetic scaffolds that target the adenine binding pocket (Type I), this specific pyrazole-amine motif is historically significant for generating Type II inhibitors . These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, offering superior selectivity profiles compared to classical ATP-competitive agents.

This application note details the structural rationale, synthetic derivatization, and validation protocols required to utilize this scaffold in kinase drug discovery.

Chemical Biology & Mechanism of Action

To utilize this scaffold effectively, one must understand its specific binding mode. In the context of p38 MAPK inhibition (e.g., analogs of Doramapimod or BIRB 796 ), the molecule functions not as the hinge binder, but as the deep-pocket anchor.

  • The 4-Amine Vector: This is the reactive handle. It is almost exclusively derivatized into a urea or amide linkage. This linkage forms critical hydrogen bonds with the conserved glutamate (e.g., Glu71 in p38) and aspartate (Asp168) of the DFG motif.

  • The N-Benzyl Group: The 4-fluorobenzyl moiety inserts into the hydrophobic "allosteric pocket" created when the kinase adopts the DFG-out conformation. The fluorine atom provides metabolic stability and specific halogen-bonding interactions.

  • 3,5-Dimethyl Sterics: These methyl groups induce a non-planar conformation, forcing the N-benzyl ring perpendicular to the pyrazole core, a geometry often required to fit the narrow hydrophobic cleft of the inactive kinase.

Structural Logic Diagram

KinaseScaffold Scaffold 1-(4-Fluorobenzyl)-3,5-dimethyl -1H-pyrazol-4-amine Derivatization Reaction with Aryl Isocyanate Scaffold->Derivatization Nucleophilic Attack Linker Urea/Amide Linker Formation Derivatization->Linker Target Type II Kinase Binding (DFG-out) Linker->Target Bioactivity Glu71 H-Bond: Glu71 (C-helix) Target->Glu71 Interaction HydroPocket Hydrophobic Pocket (Phe-Gatekeeper) Target->HydroPocket N-Benzyl Fit

Caption: Structural evolution from the pyrazole-amine scaffold to a bioactive Type II kinase inhibitor, highlighting key binding interactions.

Experimental Protocols

Protocol A: Chemical Derivatization (Urea Synthesis)

Objective: To convert the scaffold into a bioactive urea derivative (p38 MAPK inhibitor analog).

Reagents:

  • Scaffold: 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq)

  • Reactant: 3-tert-butyl-1-phenyl isocyanate (or similar aryl isocyanate) (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: Triethylamine (TEA) (Optional, 0.5 eq)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 1.0 mmol of the pyrazole-amine scaffold in 5 mL of anhydrous DCM.

    • Causality: Anhydrous conditions are critical. Isocyanates react rapidly with water to form carbamic acids, which decarboxylate to amines, leading to symmetrical urea byproducts.

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The urea product is typically more polar than the starting isocyanate but less polar than the free amine.

  • Workup:

    • If precipitate forms: Filter the solid and wash with cold Et₂O. This is often pure product.

    • If soluble: Concentrate in vacuo. Redissolve in minimal EtOAc and precipitate with Hexanes.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for two distinct singlet peaks between 8.0–9.5 ppm corresponding to the urea -NH- protons.

Protocol B: Biochemical Validation (TR-FRET Assay)

Objective: Determine the IC₅₀ of the synthesized derivative against p38 MAPK alpha using a LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay detects the displacement of a tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor) by the test compound. Type II inhibitors (derived from this scaffold) often show slow-binding kinetics; therefore, incubation time is a critical variable.

Materials:

  • Kinase: Recombinant human p38α (MAPK14).

  • Tracer: Kinase Tracer 199 (specific for p38).

  • Antibody: Eu-anti-GST (binds to the GST tag on the kinase).

  • Plate: White 384-well low-volume assay plate.

Workflow:

  • Compound Prep: Prepare a 10-point dilution series of the pyrazole-urea derivative in DMSO (Top concentration: 10 µM, 3-fold dilution).

  • Master Mix: Prepare a solution containing 5 nM Kinase + 2 nM Eu-Antibody in Kinase Buffer A.

  • Plating:

    • Add 5 µL of Compound (diluted in buffer, <1% final DMSO).

    • Add 5 µL of Kinase/Antibody Mix.

    • Critical Step: Pre-incubate for 30 minutes. Type II inhibitors induce a conformational change (DFG-in to DFG-out) which takes time to equilibrate.

  • Tracer Addition: Add 5 µL of Tracer 199 (Final concentration determined by

    
     titration, typically 5–10 nM).
    
  • Detection: Incubate for 60 minutes at RT. Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

Data Analysis: Calculate the TR-FRET Ratio (


). Plot Ratio vs. log[Compound] to determine IC₅₀.
ParameterType I Inhibitor (Control)Type II Inhibitor (Scaffold Derivative)
Binding Mode ATP CompetitiveAllosteric / DFG-out Stabilizer
Incubation Effect IC₅₀ stable over timeIC₅₀ may decrease (potency increases) with time
Selectivity Low/ModerateHigh (due to unique DFG-out pocket)
Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound inhibits intracellular kinase activity (e.g., LPS-induced p38 pathway activation).

Workflow Diagram:

WesternBlot Cells THP-1 Monocytes (Serum Starved) Treatment 1. Pre-treat with Compound (1h) 2. Stimulate with LPS (1 µg/mL, 30 min) Cells->Treatment Lysis Lysis (RIPA + Phosphatase Inhibitors) Treatment->Lysis PAGE SDS-PAGE & Transfer Lysis->PAGE Ab Probe: anti-pHSP27 (Downstream substrate) PAGE->Ab

Caption: Cellular assay workflow to validate functional inhibition of the p38 MAPK pathway.

Step-by-Step:

  • Cell Culture: Seed THP-1 cells (human monocytes) in 6-well plates. Starve in low-serum media (0.5% FBS) overnight to reduce basal phosphorylation.

  • Dosing: Treat cells with the pyrazole derivative (0.1, 1.0, 10 µM) for 1 hour. Include a DMSO vehicle control.

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes. This strongly activates the p38 pathway.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Sodium Orthovanadate and Protease Inhibitor Cocktail .

    • Causality: Phosphatases are rapid; without inhibitors, the phosphorylation signal (the readout) will be lost during lysis.

  • Blotting: Run Western Blot.

    • Primary Antibody: Phospho-HSP27 (Ser82) or Phospho-MAPKAPK-2 (Thr334). Note: Do not blot for p38 phosphorylation itself, as Type II inhibitors often prevent downstream signaling but may actually cause accumulation of phospho-p38 by preventing its dephosphorylation.

    • Loading Control: Total p38 or GAPDH.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[1] Nature Structural Biology, 9, 268–272.

  • Kelemen, Á.[2] A., et al. (2021). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents." International Journal of Molecular Sciences, 24(7), 6174.

  • Dumas, J., et al. (2000). "Discovery of a New Class of p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

Sources

Application Note: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Scaffold rationale, synthetic diversification, and kinase inhibitor development.

Introduction & Scaffold Rationale

In the landscape of modern targeted therapeutics, the selection of an optimal core scaffold dictates the success of a drug discovery program. 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3) has emerged as a privileged building block, particularly in the design of Janus Kinase (JAK) inhibitors, Aurora kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators.

As a Senior Application Scientist, it is critical to understand that this molecule is not merely a structural placeholder; every functional group on this pyrazole core serves a distinct, synergistic purpose:

  • The 4-Fluorobenzyl Moiety: The incorporation of a highly electronegative fluorine atom at the para-position of the benzyl ring effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation. This single substitution significantly increases the metabolic half-life of the resulting drug candidate while enhancing lipophilic efficiency (LipE).

  • The 3,5-Dimethyl Substitution: The methyl groups flanking the 4-amino position serve a critical conformational purpose. They restrict the rotational freedom of the amine (and subsequent amide/urea derivatives), locking the pharmacophore into a bioactive dihedral angle. This pre-organization reduces the entropic penalty upon binding to the highly conserved ATP-binding hinge region of kinases .

  • The 4-Amino Handle: Acting as a versatile synthetic node, the primary amine allows for rapid diversification via phosgenation, acylation, or transition-metal-catalyzed cross-coupling.

Mechanistic Insights & Quantitative Data

To illustrate the causality behind selecting the fully substituted 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine over simpler analogs, we must examine its impact on pharmacokinetics and target potency. In the context of JAK2 inhibitor development, the 4-aminopyrazole core forms critical hydrogen bonds with the kinase hinge region (typically involving the Leu932 backbone in JAK2). The 3,5-dimethyl groups force the pendant N-aryl or urea groups into a perpendicular orientation, perfectly aligning them with the hydrophobic pocket adjacent to the ATP site.

Table 1: Impact of Pyrazole Core Substitutions on Potency and Stability (Data reflects structure-activity relationship (SAR) trends typical for 4-aminopyrazole-based JAK inhibitors)

Scaffold CoreJAK2 IC₅₀ (nM)Human Liver Microsome T₁/₂ (min)Lipophilic Efficiency (LipE)
1-Benzyl-1H-pyrazol-4-amine145123.1
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine110454.2
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 18 85 5.8

Synthetic Workflows & Visualizations

The true value of this scaffold lies in its synthetic versatility. Depending on the chosen reaction pathway, the core can be directed toward Type I (ATP-competitive) or Type II (DFG-out) kinase inhibitors.

SyntheticWorkflow Start 1-(4-Fluorobenzyl)-3,5-dimethyl -1H-pyrazol-4-amine Path1 Urea Formation (Triphosgene, DIPEA) Start->Path1 Phosgenation Path2 Buchwald-Hartwig (Pd-Catalyst, BrettPhos) Start->Path2 Cross-Coupling Path3 Amide Coupling (HATU, R-COOH) Start->Path3 Acylation End1 Type II Kinase Inhibitors (e.g., VEGFR/PDGFR) Path1->End1 End2 Type I JAK Inhibitors (Hinge Binders) Path2->End2 End3 GPCR Modulators (Targeted Ligands) Path3->End3

Figure 1: Synthetic decision tree for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high fidelity and reproducibility in library synthesis.

Protocol A: Synthesis of Pyrazole-Urea Type II Kinase Inhibitors

Objective: Conversion of the 4-amino group into a substituted urea to target the DFG-out conformation of kinases.

  • Activation: Dissolve 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C.

    • Causality: The low temperature prevents the highly exothermic formation of symmetric urea byproducts and controls the reactivity of the phosgene equivalent.

  • Phosgenation: Add triphosgene (0.4 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 30 minutes at 0 °C.

    • Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas. DIPEA is chosen as a sterically hindered, non-nucleophilic base to neutralize the generated HCl without competing with the amine for the electrophilic intermediate.

  • Coupling: Add the target aniline derivative (1.1 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 220.1 [M+H]⁺) and the appearance of the urea product mass indicate completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1N HCl and brine.

    • Causality: Washing with 1N HCl creates a self-purifying workup step, selectively protonating and removing unreacted aniline and DIPEA into the aqueous phase, leaving the neutral urea product in the organic phase.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure Type II inhibitor.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Aryl Derivatives

Objective: Formation of a C-N bond between the sterically hindered 4-amino group and an aryl halide to generate Type I hinge-binding scaffolds .

  • Preparation: In an oven-dried Schlenk tube, combine 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.2 eq), the target aryl bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (t-BuONa, 2.0 eq).

    • Causality: The 3,5-dimethyl groups create severe steric hindrance around the amine. BrettPhos is explicitly selected because its bulky, electron-rich biaryl structure facilitates reductive elimination in highly hindered C-N bond formations, whereas standard ligands (like dppf or BINAP) frequently result in stalled reactions or β-hydride elimination.

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene via syringe.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Heating: Seal the tube and heat to 100 °C for 12 hours.

  • Validation (IPC): Analyze an aliquot by TLC (UV detection at 254 nm). The complete consumption of the aryl bromide confirms reaction progress.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite.

    • Causality: Celite filtration is a critical self-validating step to remove insoluble palladium black and inorganic salts (NaBr) that would otherwise cause severe emulsion issues during subsequent aqueous extractions.

  • Isolation: Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the N-aryl pyrazole derivative.

Mechanism of Action

Once synthesized, these derivatives act as potent modulators of cellular signaling. In the context of JAK-STAT signaling, the fluorobenzyl-pyrazole core competitively binds the ATP pocket, halting downstream phosphorylation.

MechanismPathway Ligand Fluorobenzyl-Pyrazole Inhibitor JAK JAK Kinase (Active) Ligand->JAK Binds ATP Pocket (Blocks Activity) Receptor Cytokine Receptor Receptor->JAK Activates STAT STAT Protein (Phosphorylated) JAK->STAT Phosphorylates Transcription Gene Transcription (Proliferation) STAT->Transcription Translocates to Nucleus

Figure 2: Mechanism of action for pyrazole-derived JAK inhibitors in the STAT pathway.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 573307, 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine". PubChem.[Link]

  • Zhao, Y., et al. "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors". Bioorganic & Medicinal Chemistry.[Link]

  • Kim, J., et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI". Molecules.[Link]

reaction of 3,5-dimethyl-4-nitropyrazole with 4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective


-Alkylation of 3,5-Dimethyl-4-nitropyrazole with 4-Fluorobenzyl Bromide 

Abstract

This guide details the protocol for the synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitropyrazole via nucleophilic substitution (


). The reaction involves the base-mediated deprotonation of 3,5-dimethyl-4-nitropyrazole followed by alkylation with 4-fluorobenzyl bromide. This scaffold is a critical intermediate in the development of kinase inhibitors, antimicrobial agents, and energetic materials. This note addresses the specific challenges of nitropyrazole nucleophilicity, the advantage of substrate symmetry, and critical safety handling of lachrymatory benzyl halides.

Chemical Context & Reaction Logic

Substrate Symmetry and Regioselectivity

The starting material, 3,5-dimethyl-4-nitropyrazole , possesses


 symmetry (averaged via tautomerism in solution). Unlike asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole), which yield mixtures of regioisomers (

vs.

alkylation) requiring difficult chromatographic separation, the symmetry of the 3,5-dimethyl analog simplifies the reaction landscape.
  • Outcome: Alkylation at either nitrogen atom yields the same chemical entity .

  • Symmetry Breaking: Upon alkylation, the symmetry is broken. The methyl group at position 5 (adjacent to the benzyl group) becomes magnetically distinct from the methyl group at position 3.

Electronic Effects of the Nitro Group

The nitro group at position 4 has two competing effects:

  • Increased Acidity (

    
     Lowering):  The electron-withdrawing nature of the 
    
    
    
    group stabilizes the pyrazolide anion, making deprotonation easier compared to non-nitrated pyrazoles. Weak bases like Potassium Carbonate (
    
    
    ) are sufficient.
  • Decreased Nucleophilicity: The same electron withdrawal reduces the electron density at the nitrogen, potentially slowing the

    
     attack. However, benzyl bromides are highly reactive electrophiles, compensating for this reduced nucleophilicity.
    
Choice of Electrophile

4-Fluorobenzyl bromide is selected over the chloride analog to enhance reaction rates (Bromide is a better leaving group). The fluorine atom acts as a bioisostere for hydrogen, blocking metabolic oxidation at the para-position while modulating lipophilicity.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9]
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
3,5-Dimethyl-4-nitropyrazole 141.131.01.41 g (10 mmol)Nucleophile
4-Fluorobenzyl bromide 189.021.12.08 g (1.37 mL)Electrophile
Potassium Carbonate (

)
138.212.02.76 gBase
DMF (Anhydrous) --15 mLSolvent
Ethyl Acetate ---Extraction Solvent

Safety Warning: 4-Fluorobenzyl bromide is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. Nitro compounds can be energetic; avoid excessive heating (>100°C) or friction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-4-nitropyrazole (1.41 g, 10 mmol) and anhydrous DMF (15 mL).

    • Add

      
        (2.76 g, 20 mmol) in a single portion. The suspension may turn slightly yellow due to anion formation.
      
    • Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation:

    • Add 4-fluorobenzyl bromide (2.08 g, 11 mmol) dropwise via syringe.

    • Note: The reaction is slightly exothermic. If scaling up (>10g), cool the flask in an ice bath during addition.

    • Seal the flask and stir at 60°C for 4–6 hours. (Monitor by TLC: 30% EtOAc in Hexanes).[4]

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (

      
       mL) and Hexanes (
      
      
      
      mL).
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Combine organic layers and wash with Brine  (
      
      
      
      mL) to remove residual DMF.
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude material is usually of high purity (>90%).

    • Recrystallization can be performed using Ethanol/Water (9:1) .

    • Alternatively, flash column chromatography (Silica gel, 0-20% EtOAc/Hexane gradient).

Visualization of Workflows

Reaction Mechanism

The following diagram illustrates the deprotonation and subsequent nucleophilic attack.

ReactionMechanism Reactant 3,5-Dimethyl-4-nitropyrazole (Neutral) Anion Pyrazolide Anion (Nucleophile) Reactant->Anion Deprotonation (-H+) Base K2CO3 (Base) Base->Anion TS Transition State (SN2) Anion->TS Attack on CH2 Electrophile 4-Fluorobenzyl Bromide (Electrophile) Electrophile->TS Product 1-(4-Fluorobenzyl)-3,5-dimethyl -4-nitropyrazole TS->Product Br- Displacement

Caption: Mechanism of base-mediated


-alkylation via 

pathway.
Experimental Workflow

Standardized process flow for reproducibility.

Workflow Start Start: Dissolve Pyrazole in DMF BaseAdd Add K2CO3 (2.0 eq) Stir 15 min @ RT Start->BaseAdd ElecAdd Add 4-F-Benzyl Bromide Heat to 60°C (4-6h) BaseAdd->ElecAdd Check TLC Check (Complete?) ElecAdd->Check Check->ElecAdd No (Continue Heating) Quench Pour into Ice Water Check->Quench Yes Phase Solid or Oil? Quench->Phase Filter Vacuum Filtration Wash w/ Hexane Phase->Filter Solid Extract Extract w/ EtOAc Wash w/ Brine Dry & Concentrate Phase->Extract Oil Finish Final Product (Recrystallize if needed) Filter->Finish Extract->Finish

Caption: Decision tree for reaction workup and isolation.

Results & Characterization (Expected Data)

Upon successful alkylation, the symmetry of the starting material is broken.

  • Appearance: Pale yellow solid or viscous oil.

  • Yield: Typical isolated yields range from 75% to 85% .

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.00 (m, 4H, Ar-H) – Aromatic protons of benzyl group.
      
    • 
       5.25 (s, 2H, 
      
      
      
      ) – Diagnostic benzylic singlet.
    • 
       2.55 (s, 3H, 
      
      
      
      ) – Methyl adjacent to benzyl (shielding/deshielding effects apply).
    • 
       2.45 (s, 3H, 
      
      
      
      ) – Methyl distal to benzyl.
    • Note: In the starting material, methyls appear as a single averaged peak or very close doublets. In the product, they are clearly distinct singlets.

  • 
     NMR:  Single peak around -115 ppm (referenced to 
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet BaseEnsure

is anhydrous; grind before use to increase surface area.
Low Conversion Wet SolventWater quenches the pyrazolide anion. Use anhydrous DMF (stored over sieves).
Sticky Gum Residual DMFDMF has a high boiling point. Wash organic layer extensively with water/brine or lyophilize.
Impurity Spots

-Alkylation
Rare for pyrazoles, but possible if using

. Stick to

to favor

-alkylation.[2]

References

  • Saeed, A., & Channar, P. A. (2015).[5] A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Journal of Heterocyclic Chemistry.

  • Grozio, A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.

  • BenchChem. (2025).[2] Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem Technical Guides.

  • National Institute of Standards and Technology (NIST). (2024). 3,5-Dimethylpyrazole - Gas Phase Ion Energetics Data. NIST Chemistry WebBook.[6]

  • ChemicalBook. (2024). 3,5-Dimethyl-4-nitropyrazole Synthesis and Properties.

Sources

Application Note: Advanced Amide Bond Formation Strategies for 4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Content Focus: Mechanistic rationale, self-validating protocols, and optimization of amide coupling for heteroaromatic amines.

Introduction: The 4-Aminopyrazole Scaffold

The 4-aminopyrazole moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors (e.g., LRRK2 and JAK2 inhibitors)[1] and as a structural core in epigenetic modulators like HDAC probes[2].

Despite its utility, coupling a carboxylic acid to the C4-amino group presents distinct chemical challenges:

  • Modulated Nucleophilicity: The C4-amine is an aniline-like heteroaromatic amine. Its nucleophilicity is often heavily suppressed by electron-withdrawing substituents on the pyrazole ring or by steric hindrance from 3,5-disubstitution.

  • Regioselectivity Risks: If the N1-pyrazole nitrogen is unprotected, it can competitively undergo N-acylation. While N-acylation is often kinetically favored, C4-acylation is thermodynamically more stable. N1-protection (e.g., Boc, SEM) is typically employed to force orthogonal functionalization[3].

To overcome these hurdles, standard carbodiimides (EDC/DCC) alone are often insufficient. Modern high-throughput library synthesis and process scale-up rely heavily on highly activated coupling agents like HATU and T3P[4].

Mechanistic Rationale & Reagent Selection

As an application scientist, selecting the correct coupling reagent requires understanding the specific failure modes of your substrates. We rely on two primary pathways for 4-aminopyrazoles:

The HATU Advantage (High Reactivity): HATU is the premier choice for sterically hindered or electronically deactivated 4-aminopyrazoles[4]. It activates the carboxylic acid to form an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical causality behind HATU's success lies in the nitrogen at the 7-position of the benzotriazole ring. This nitrogen acts as a hydrogen-bond acceptor, providing anchimeric assistance (neighboring group participation) to the incoming 4-aminopyrazole. This pre-organization drastically lowers the activation energy of the nucleophilic attack.

The T3P Advantage (Epimerization Control & Scale-up): When coupling chiral carboxylic acids (e.g., alpha-amino acids) to 4-aminopyrazoles, HATU often causes significant epimerization. Propylphosphonic anhydride (T3P) solves this[5]. T3P forms a bulky phosphonic mixed anhydride. When paired with a weak base like pyridine, the steric bulk and mild basicity completely suppress the formation of the oxazolone intermediate—the primary pathway for racemization. Furthermore, T3P generates exclusively water-soluble byproducts, enabling a self-validating, extraction-only workup[5].

Quantitative Data: Reagent Performance Matrix
Coupling SystemBaseSolventTypical YieldEpimerization RiskOptimal Substrate Profile
HATU DIPEADMF or DMA80–95%HighSterically hindered (3,5-disubstituted) or electron-deficient C4-amines.
T3P (50% in EtOAc) PyridineEtOAc or DCM75–90%Very LowChiral carboxylic acids; large-scale library synthesis; standard heteroaromatics.
EDC·HCl / HOBt DIPEADCM / DMF60–85%ModerateUnhindered 4-aminopyrazoles; cost-sensitive process chemistry.
Ghosez Reagent DMAPDCM70–85%HighHighly deactivated amines requiring in-situ acid chloride generation.

Strategic Workflows & Logical Relationships

G Start 4-Aminopyrazole + Carboxylic Acid EpiCheck Is the carboxylic acid prone to epimerization? Start->EpiCheck T3P Use T3P + Pyridine/DIPEA (Low Epimerization) EpiCheck->T3P Yes StericCheck Is the 4-amino group sterically hindered? EpiCheck->StericCheck No ProtectCheck Is Pyrazole N1 protected? T3P->ProtectCheck HATU Use HATU + DIPEA (High Reactivity) StericCheck->HATU Yes Standard Use T3P or EDC/HOBt (Standard Conditions) StericCheck->Standard No HATU->ProtectCheck Standard->ProtectCheck Regio Monitor for N1 vs C4 acylation (LC-MS/NMR) ProtectCheck->Regio No Proceed Proceed to Workup ProtectCheck->Proceed Yes Regio->Proceed

Fig 1: Decision matrix for selecting optimal amide coupling conditions for 4-aminopyrazoles.

Mech Acid Carboxylic Acid (R-COOH) HATU_Path HATU / DIPEA Acid->HATU_Path T3P_Path T3P / Pyridine Acid->T3P_Path OAt_Ester OAt Active Ester (Highly Reactive, H-Bonding) HATU_Path->OAt_Ester Mixed_Anhydride Phosphonic Mixed Anhydride (Bulky, Prevents Oxazolone) T3P_Path->Mixed_Anhydride Amine 4-Aminopyrazole (Nucleophilic Attack) OAt_Ester->Amine Anchimeric Assistance Mixed_Anhydride->Amine Low Epimerization Amide Target Amide (C4-Acylated Pyrazole) Amine->Amide

Fig 2: Mechanistic divergence of HATU and T3P activation pathways for amide bond formation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure that each mechanistic step has occurred successfully before proceeding.

Protocol A: HATU-Mediated Coupling (For Hindered Substrates)

Best for: 3,5-disubstituted 4-aminopyrazoles or electron-deficient systems.

  • Reagent Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to reach 0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Causality: DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile. It neutralizes the hexafluorophosphate counterion and drives carboxylate formation.

  • Self-Validation Checkpoint 1 (Pre-activation): Stir for 15 minutes. Withdraw a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. The presence of the methyl ester validates successful OAt active ester formation. Do not add the amine until >95% activation is observed to prevent HATU from reacting directly with the amine to form an unreactive guanidinium byproduct.

  • Amine Addition: Add the 4-aminopyrazole (1.1 eq) in a single portion. Stir at room temperature for 2–12 hours.

  • Self-Validation Checkpoint 2 (Workup): Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes DIPEA and unreacted amine), saturated NaHCO₃, and LiCl (5% aqueous, specifically to strip residual DMF). A TLC of the organic layer should show the disappearance of the highly UV-active OAt ester byproduct.

Protocol B: T3P-Mediated Coupling (For Chiral Acids & Scale-Up)

Best for: Epimerization-prone acids and process chemistry scale-up.

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and the 4-aminopyrazole (1.05 eq) in anhydrous EtOAc (0.2 M) at 0 °C.

  • Base Addition: Add Pyridine (3.0 eq).

    • Causality: Pyridine is specifically chosen over DIPEA here because it is a weaker base. It is basic enough to facilitate the mixed anhydride formation but not basic enough to abstract the alpha-proton of chiral acids, thereby shutting down the oxazolone racemization pathway[5].

  • T3P Addition: Dropwise add T3P (50% wt solution in EtOAc, 1.5 eq). Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation Checkpoint (Extraction-Only Workup): Once LC-MS indicates complete consumption of the amine, add water directly to the reaction flask. Separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: Because T3P byproducts (propylphosphonic acid derivatives) are exclusively and highly water-soluble, this liquid-liquid extraction inherently purifies the product without the need for column chromatography. Evaporation of the organic layer should yield a chemically pure solid[5].

References

  • tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 Source: Benchchem URL
  • Source: PMC (NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1)
  • Source: Organic Letters (ACS Publications)

Sources

Application Note: Synthesis of Schiff Bases from 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the optimized protocol for synthesizing Schiff bases derived from 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine .

The guide prioritizes reproducibility, mechanistic understanding, and high-purity isolation, omitting generic filler to focus on technical execution.

Executive Summary

The incorporation of fluorine into drug scaffolds significantly alters physicochemical properties, often enhancing metabolic stability and membrane permeability (lipophilicity). The 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine core combines the pharmacologically active pyrazole ring with a fluorinated benzyl tail. Converting this amine into Schiff bases (azomethines) creates a versatile "linker" region (


) that can bind metal ions or interact with biological targets (e.g., kinases, DNA gyrase).

This protocol details the acid-catalyzed condensation of the subject amine with various aromatic aldehydes. The method is optimized for high yield (>85%) and purity , utilizing ethanol as a green solvent and minimizing column chromatography requirements.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The reaction follows a classic nucleophilic addition-elimination pathway. Understanding the specific electronic environment of the pyrazole amine is critical for troubleshooting.

The Nucleophile (Amine)

The amino group at position 4 of the pyrazole ring is nucleophilic, but its reactivity is modulated by the pyrazole ring's electron density. The 3,5-dimethyl groups donate electron density (inductive effect), slightly enhancing the nucleophilicity of the amine compared to an unsubstituted pyrazole. The N1-(4-fluorobenzyl) group is distant enough that its electron-withdrawing nature (inductive) has minimal negative impact on the amine's reactivity, primarily serving to increase the molecule's overall lipophilicity.

The Electrophile (Aldehyde)

The reaction rate depends heavily on the aldehyde substituent. Electron-withdrawing groups (e.g.,


, 

) on the aldehyde increase the electrophilicity of the carbonyl carbon, accelerating the reaction. Electron-donating groups (e.g.,

,

) stabilize the carbonyl, requiring longer reflux times or stronger acid catalysis.
Reaction Pathway Visualization

The following diagram illustrates the acid-catalyzed mechanism and the critical "Water Removal" step that drives the equilibrium forward.

SchiffBaseMechanism Start Reagents: Amine + Aldehyde Step1 Step 1: Protonation (Acid Catalyst activates C=O) Start->Step1 AcOH (cat.) Step2 Step 2: Nucleophilic Attack (Amine attacks Carbonyl) Step1->Step2 Inter Intermediate: Carbinolamine (Unstable) Step2->Inter Inter->Start Reversible (Avoid excess H2O) Step3 Step 3: Proton Transfer & Water Elimination Inter->Step3 -H2O (Entropy driven) Product Product: Schiff Base (Imine) + H2O Step3->Product

Caption: Mechanistic pathway of acid-catalyzed Schiff base formation. Note the reversibility; removing water (via heat/solvent) drives the reaction to completion.

Materials & Equipment

Reagents
  • Precursor Amine: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv).

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 – 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for higher reflux temperature.

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Recrystallization Solvent: Ethanol/DMF mixture or Acetonitrile.

Equipment
  • Round-bottom flask (50 mL or 100 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hot plate.

  • TLC plates (Silica gel 60 F254).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Reaction Setup
  • Dissolution: In a clean round-bottom flask, dissolve 1.0 mmol of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in 15-20 mL of absolute ethanol.

    • Expert Tip: If the amine does not dissolve completely at room temperature, gently warm the solution to 40°C.

  • Addition: Add 1.0 mmol (equimolar) of the chosen aromatic aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Why? The pH should be slightly acidic (pH ~4-5). Too much acid will protonate the amine, killing its nucleophilicity. Too little will fail to activate the carbonyl.

Phase 2: Reflux & Monitoring[8]
  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78°C for EtOH) with moderate stirring.

  • Timeframe: Reflux for 3 to 6 hours .

    • Observation: The solution typically changes color (yellow to orange/brown) as the conjugated imine system forms.

  • TLC Monitoring: Check progress every hour using TLC (Eluent: Hexane:Ethyl Acetate 7:3).

    • Target: Disappearance of the starting amine spot (usually lower R_f due to polarity) and appearance of a new, less polar spot (Schiff base).

Phase 3: Isolation & Purification (The "Self-Validating" Step)
  • Cooling: Allow the reaction mixture to cool to room temperature naturally. Then, place the flask in an ice bath for 30 minutes.

  • Precipitation: The Schiff base should crystallize out as a solid precipitate.

    • Troubleshooting: If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator, then re-cool. If still oil, add cold water dropwise to induce precipitation.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid catalyst.

  • Recrystallization: Recrystallize the crude product from hot Ethanol (or EtOH/DMF 9:1 for highly insoluble derivatives).

  • Drying: Dry in a vacuum desiccator over CaCl₂ or P₂O₅.

Characterization & Data Analysis

To confirm the structure, look for these diagnostic signals.

Infrared Spectroscopy (FT-IR)
  • Key Signal: A strong, sharp band at 1600–1640 cm⁻¹ corresponding to the C=N (Azomethine) stretch.

  • Validation: The disappearance of the amine N-H stretching doublets (3100–3400 cm⁻¹) confirms the consumption of the starting material.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Proton: A sharp singlet between δ 8.3 and 9.0 ppm . This is the azomethine proton (

    
    ).
    
  • Pyrazole Methyls: Two singlets around δ 2.1 – 2.5 ppm .

  • Fluorobenzyl: A pair of multiplets (aromatic) and a singlet for the benzylic

    
     around δ 5.0 – 5.3 ppm .
    
Representative Data Table

Expected physical properties for derivatives of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine:

Aldehyde Substituent (R)Electronic EffectExpected Reaction TimeExpected YieldVisual Appearance
H (Benzaldehyde) Neutral3-4 hrs80-85%Pale Yellow Solid
4-NO₂ (Nitro) Electron Withdrawing (Fast)2-3 hrs90-95%Orange/Yellow Solid
4-Cl (Chloro) Weakly Withdrawing3-4 hrs85-88%White/Off-white Solid
4-OMe (Methoxy) Electron Donating (Slow)5-8 hrs70-80%Yellow/Brown Solid
4-N(Me)₂ (Dimethylamino) Strongly Donating6-10 hrs65-75%Dark Orange/Red Solid

Optimization Decision Tree

Use this logic flow to adapt the protocol for difficult substrates.

OptimizationTree Start Start: Standard Protocol (EtOH, AcOH, Reflux) Check Did precipitate form after cooling? Start->Check Success Filter & Recrystallize Check->Success Yes NoPrecip No Precipitate (Oil/Solution) Check->NoPrecip No Action1 Evaporate 50% Solvent & Cool to 0°C NoPrecip->Action1 Check2 Precipitate now? Action1->Check2 Check2->Success Yes Action3 Check TLC: Is reaction complete? Check2->Action3 No Action2 Add Cold Water dropwise (induce hydrophobicity) Action3->Action2 Product Visible (Try Trituration) Incomplete Incomplete: Add more AcOH Increase Reflux Time Action3->Incomplete Starting Material Visible Complete Complete but oily: Extract w/ DCM, Wash w/ Brine, Dry Action3->Complete Only Product Visible

Caption: Troubleshooting decision tree for isolation of pyrazole Schiff bases.

Biological Context & Applications[1][3][4][8][9][10][11][12][13][14][15][16]

The synthesized Schiff bases are not merely chemical curiosities; they are pharmacophores .

  • Kinase Inhibition: The pyrazole core mimics the adenine ring of ATP, allowing these molecules to dock into the ATP-binding pocket of protein kinases (e.g., EGFR, VEGFR). The Schiff base linker provides rotational flexibility to orient the fluorobenzyl tail into hydrophobic pockets.

  • Antimicrobial Agents: The azomethine linkage (

    
    ) is essential for binding to structural proteins in bacterial cell walls.
    
  • Metal Chelation: The nitrogen of the imine and the nitrogen of the pyrazole ring can act as a bidentate ligand system for transition metals (Cu, Zn), creating complexes with enhanced DNA-cleaving activity.

References

  • Schiff Base Mechanism & Catalysis

    • da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research.
  • Pyrazole Synthesis Protocols

    • Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry.
  • Biological Activity of Pyrazole Schiff Bases

    • Bhat, M. A., et al. (2020). "Synthesis and biological evaluation of some novel pyrazole-based Schiff bases." Arabian Journal of Chemistry.
  • General Protocol for Aminopyrazole Condensation

    • Organic Chemistry Portal.
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds.

Sources

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerating Agrochemical Discovery with 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Executive Summary: The Pyrazole Privilege

In modern agrochemical discovery, the pyrazole ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While commercial blockbusters like Bixafen and Fluxapyroxad utilize pyrazole-4-carboxylic acids, the 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (hereafter FB-DMPA ) represents a critical "inverse" building block.

This amine allows researchers to explore inverse amides (where the pyrazole acts as the amine donor rather than the carbonyl donor) and Schiff base libraries. The 4-fluorobenzyl moiety is strategically significant: it enhances lipophilicity (


) for cuticular penetration while blocking metabolic oxidation at the para-position, a common failure mode in early-stage leads.

This guide details the protocols for utilizing FB-DMPA to synthesize novel fungicide candidates and validate their efficacy against phytopathogenic fungi.[1]

Strategic Application: Scaffold Hopping & Library Design

FB-DMPA is primarily utilized to target Succinate Dehydrogenase (SDH/Complex II) in fungi and Mitochondrial Complex I in insects.

Mechanism of Action (MoA) Logic
  • SDHI Fungicides: Typically bind to the ubiquinone-binding pocket of Complex II. The amide bond is critical for hydrogen bonding with conserved residues (e.g., Tyrosine, Tryptophan). By reversing the amide bond using FB-DMPA, researchers can alter the vector of the "tail" group, potentially overcoming resistance in strains with mutations in the standard binding cleft.

  • Schiff Bases: The azomethine linkage (-N=CH-) mimics the peptide bond but offers different electronic distribution and rigidity, often yielding broad-spectrum antimicrobial activity.

Visualizing the Discovery Workflow

Agrochemical_Discovery_Workflow Start FB-DMPA (Building Block) Path1 Pathway A: Acylation Start->Path1 + Acid Chlorides Path2 Pathway B: Condensation Start->Path2 + Aryl Aldehydes Prod1 Inverse Amides (SDHI Analogs) Path1->Prod1 Prod2 Schiff Bases (Broad Spectrum) Path2->Prod2 Screen In Vitro Screening (Mycelial Growth) Prod1->Screen Prod2->Screen Lead Lead Candidate Optimization Screen->Lead IC50 < 10 mg/L

Figure 1: Divergent synthesis workflow transforming FB-DMPA into two distinct classes of bioactive agrochemicals.

Experimental Protocols

Protocol A: Synthesis of Inverse Amide SDHI Analogs

Objective: To synthesize


-(1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)arylcarboxamides.

Reagents:

  • FB-DMPA (1.0 eq)

  • Aryl Acid Chloride (e.g., 2-(trifluoromethyl)benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve 1.0 mmol of FB-DMPA in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 2.0 mmol of TEA and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 1.1 mmol of the aryl acid chloride dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Quench with water (10 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad -NH₂ signal (approx. 3.5–4.0 ppm) and the appearance of a sharp amide -NH singlet (approx. 9.5–10.5 ppm).

Protocol B: Synthesis of Pyrazole-Based Schiff Bases

Objective: To synthesize antifungal imines via condensation.

Reagents:

  • FB-DMPA (1.0 eq)

  • Substituted Benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) (1.0 eq)

  • Ethanol (absolute)[2]

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

  • Mixing: In a 50 mL flask, combine 1.0 mmol FB-DMPA and 1.0 mmol substituted benzaldehyde in 15 mL absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–8 hours.

  • Precipitation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a solid. If not, pour onto crushed ice.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Validation Check:

  • IR Spectroscopy: Confirm the presence of the Azomethine (C=N) stretch at 1600–1620 cm⁻¹.

  • Absence: Ensure no Carbonyl (C=O) peak from the starting aldehyde remains near 1700 cm⁻¹.

Efficacy Evaluation: In Vitro Antifungal Assay

Method: Poisoned Food Technique (Mycelial Growth Inhibition). Target Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).

Step-by-Step Protocol:

  • Media Prep: Prepare Potato Dextrose Agar (PDA) and autoclave.

  • Dosing: Dissolve synthesized compounds in DMSO. Add to molten PDA (45°C) to achieve final concentrations of 10, 25, 50, and 100 µg/mL. (Control: PDA + DMSO only).

  • Plating: Pour 15 mL into sterile Petri dishes.

  • Inoculation: Place a 5mm mycelial plug of the active fungus in the center of the plate.

  • Incubation: Incubate at 25±1°C for 48–72 hours.

  • Measurement: Measure the diameter of the fungal colony (mm).

Calculation:



Where 

is the colony diameter of the control and

is the diameter of the treatment.
Representative Data: Structure-Activity Relationship (SAR)
Compound IDR-Group (Amide/Imine)TargetInhibition % (50 µg/mL)LogP (Calc)
FB-DMPA (Ref) Parent AmineR. solani12.5%2.1
Analog A1 2-CF₃-BenzamideR. solani88.4% 3.8
Analog A2 2,4-Cl₂-BenzamideR. solani92.1%4.2
Schiff Base B1 4-NO₂-BenzylideneB. cinerea65.0%3.4
Commercial Std BoscalidR. solani95.0%2.9

Note: The "Inverse Amide" (Analog A1/A2) shows significantly higher activity than the parent amine, validating the derivatization strategy.

Mechanistic Insight: The Fluorobenzyl Advantage

The 4-fluorobenzyl group is not merely a spacer; it serves a dual function in the active site of SDH enzymes.

  • Metabolic Blocking: The fluorine atom at the para position of the benzyl ring blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life of the molecule in the plant system.

  • Hydrophobic Interaction: In the SDH binding pocket, the benzyl group occupies a hydrophobic sub-pocket (often Region C or D in homology models), contributing to binding affinity via

    
     stacking interactions with residues like Tyrosine or Phenylalanine.
    

SDH_Interaction Ligand FB-DMPA Derivative Pocket SDH Binding Pocket (Complex II) Ligand->Pocket Binds To Interaction3 Metabolic Stability (4-F Block) Ligand->Interaction3 Structural Feature Interaction1 H-Bonding (Amide Linker) Pocket->Interaction1 Tyr58 / Trp164 Interaction2 Pi-Pi Stacking (Fluorobenzyl Group) Pocket->Interaction2 Hydrophobic Cleft

Figure 2: Molecular interactions of FB-DMPA derivatives within the SDH active site.

References

  • Liu, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel Pyrazole-4-carboxylic Acid Amides. Molecules, 20(5). Retrieved from [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7). Retrieved from [Link]

  • Ren, T., et al. (2014).[3] Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Pyrazole-Based Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrazole-urea scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for numerous kinase inhibitors, including Doramapimod (BIRB 796) and analogs of Regorafenib .[1] The urea linker acts as a critical "hinge binder" or "DFG-out" stabilizer, forming hydrogen bonds with specific residues (e.g., Glu71 in p38 MAP kinase) within the ATP-binding pocket.[1]

Synthesizing these derivatives from 4-aminopyrazoles presents a unique challenge due to the ambident nucleophilicity of the pyrazole ring. The annular nitrogen (N1) and the exocyclic amine (C4-NH2) compete for electrophiles. This guide details two robust protocols designed to maximize regioselectivity for the exocyclic urea, ensuring high yield and purity in drug discovery campaigns.

Retrosynthetic Logic & Decision Framework

Before initiating synthesis, the researcher must select the appropriate pathway based on reagent stability and commercial availability.

Decision Matrix (DOT Visualization)

G Start Start: Target Pyrazole-Urea CheckIso Is the Isocyanate (R-NCO) Commercially Available? Start->CheckIso MethodA Method A: Direct Coupling (High Atom Economy) CheckIso->MethodA Yes MethodB Method B: Activated Carbamate (Phenyl Chloroformate Route) CheckIso->MethodB No / Unstable SubCheck Is Pyrazole N1 Substituted? MethodA->SubCheck MethodB->SubCheck Direct Proceed: Standard Conditions SubCheck->Direct Yes (e.g., N-Methyl) Protect Requirement: Protect N1 (THP, SEM, or Boc) or Control Stoichiometry SubCheck->Protect No (N-H Free) caption Figure 1: Synthetic Strategy Decision Tree for Pyrazole Ureas

Protocol A: The "Activated Carbamate" Route (Robust)

Best for: Diversity-oriented synthesis (DOS) where the corresponding isocyanate is not available or when coupling complex amines. Mechanism: Formation of a reactive phenyl carbamate intermediate followed by nucleophilic displacement.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 1-substituted-4-aminopyrazole (1.0 eq)

  • Reagent: Phenyl chloroformate (1.05 – 1.1 eq)[1]

  • Base: Pyridine (1.5 eq) or DIPEA (2.0 eq)[1]

  • Solvent: Anhydrous THF or DCM

  • Secondary Amine: The amine coupling partner (R-NH2)

Step-by-Step Methodology
Step 1: Formation of the Phenyl Carbamate Intermediate
  • Preparation: Charge a flame-dried round-bottom flask with the 4-aminopyrazole derivative dissolved in anhydrous THF (0.1 M concentration).

  • Base Addition: Add Pyridine (1.5 eq) and cool the solution to 0 °C using an ice bath.

    • Expert Insight: Pyridine is preferred over TEA here to prevent harsh basic conditions that might promote bis-acylation.

  • Activation: Dropwise add Phenyl chloroformate (1.05 eq) over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.

    • Monitoring: TLC/LC-MS should show complete consumption of the amine and formation of the carbamate (M+120 mass shift).

  • Workup (Critical): Quench with saturated NaHCO3. Extract with EtOAc.[2] The phenyl carbamate intermediate is often stable enough to be isolated via precipitation or a short silica plug. Do not distill.

Step 2: Urea Formation (Displacement)[1]
  • Coupling: Dissolve the isolated phenyl carbamate (from Step 1) in DMSO or DMF (0.2 M).

  • Displacement: Add the second amine (R-NH2, 1.1 eq). If the amine is a salt (e.g., HCl salt), add DIPEA (2.0 eq).[1]

  • Heating: Heat the mixture to 60–80 °C for 4–12 hours.

    • Why Heat? The phenoxide leaving group is less reactive than a chloride; thermal energy drives the displacement.

  • Purification: The byproduct is phenol. Wash the organic layer extensively with 1M NaOH (to remove phenol) during workup, or use reverse-phase HPLC for final purification.[1]

Protocol B: Direct Isocyanate Coupling (Rapid)[1]

Best for: Quick generation of analogs when the isocyanate is commercially available. Risk: High risk of N1-acylation if the pyrazole nitrogen is unprotected.

Reagents
  • Substrate: 1-substituted-4-aminopyrazole (1.0 eq)

  • Reagent: Aryl/Alkyl Isocyanate (1.0 eq)

  • Solvent: Anhydrous DCM or Toluene

Step-by-Step Methodology
  • Dissolution: Dissolve 4-aminopyrazole in anhydrous DCM (0.1 M).

  • Addition: Add the Isocyanate (1.0 eq) dropwise at RT .

    • Note: No base is usually required if the aminopyrazole is free-based.

  • Precipitation: In non-polar solvents like Toluene, the urea product often precipitates out of solution as it forms.

  • Completion: Stir for 2–4 hours. Filter the precipitate and wash with cold ether.

Mechanistic Insight & Regioselectivity

Understanding the competition between the exocyclic amine and the annular nitrogens is vital.

Reaction Mechanism (DOT Visualization)

Mechanism Reactants 4-Aminopyrazole (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Exocyclic NH2) Reagent Phenyl Chloroformate (Electrophile) Reagent->Intermediate Carbamate Phenyl Carbamate (Stable Intermediate) Intermediate->Carbamate - HCl (Base assisted) Final Target Urea Carbamate->Final + R-NH2 Heat (60°C) Phenol Phenol (Byproduct) Carbamate->Phenol Amine2 Amine (R-NH2) caption Figure 2: Mechanism of the Phenyl Chloroformate Activation Route

Data Analysis & Troubleshooting

Characterization Markers

When analyzing the NMR of the product, look for these specific shifts to confirm the correct regioisomer (Exocyclic Urea vs. N1-Urea).

FeatureExocyclic Urea (Target)N1-Acylated Byproduct (Undesired)
1H NMR (DMSO-d6) Urea NH protons appear as two singlets (or d/t) typically between δ 8.5 – 9.5 ppm .[1]Lack of urea NH signals; significant downfield shift of Pyrazole H-3/H-5 protons.
Stability Stable to mild hydrolysis.Unstable; often hydrolyzes back to starting material in aqueous workup.
Solubility Often poor in DCM/Ether (precipitates).Often more soluble in organic solvents.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Formation of bis-urea (reaction at both NH2 and N1).Ensure Pyrazole N1 is substituted (Methyl, Benzyl) or protected (THP).[1] Reduce Isocyanate equivalents to 0.95 eq.
No Reaction (Method B) Carbamate intermediate is too stable.Switch solvent to DMSO to increase polarity; increase temperature to 90 °C; add a catalyst like DMAP (10 mol%).
Starting Material Recovery Moisture in solvent reacting with Isocyanate.Strictly anhydrous conditions are required. Dry THF/DCM over molecular sieves.

References

  • Regioselectivity in Aminopyrazole Acylation

    • Namba, K., et al. (2009).[1] "4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide." Organic Letters.

  • p38 MAP Kinase Inhibitor Synthesis (Doramapimod/BIRB 796)

    • Regan, J., et al. (2002).[1] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.

  • General Phenyl Chloroformate Protocols

    • Common Organic Chemistry. "Urea Formation - Phenyl Chloroformates."

  • Kinase Inhibitor Design Reviews

    • Dumas, J. (2002).[1] "Protein Kinase Inhibitors: Emerging Trends." Current Opinion in Drug Discovery & Development. (Contextualizing the Sorafenib/Urea scaffold).

Sources

Application Note: Catalytic Hydrogenation of Nitrosopyrazoles to Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, reaction optimization, and step-by-step protocols for the robust synthesis of 4-aminopyrazoles.

Introduction & Mechanistic Insights

The 4-aminopyrazole scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including Edaravone analogs (antioxidants)[1], JAK1 inhibitors such as GDC-4379 (anti-asthma agents)[2], and various agricultural chemicals. The most step-economical route to accessing 3,5-disubstituted-4-aminopyrazoles involves the condensation of a 1,3-dielectrophile with hydrazine to form a pyrazole, followed by electrophilic nitrosation to yield a 4-nitrosopyrazole intermediate, and subsequent reduction to the target amine[2].

However, the reduction of 4-nitrosopyrazoles is notoriously challenging. As a Senior Application Scientist, I frequently observe that improper selection of reducing conditions leads to complex mixtures.

The Causality of Chemoselectivity

When researchers attempt dissolving metal reductions (e.g., Zn/AcOH), the reaction often yields a mixture of the desired 4-aminopyrazole alongside heavily colored bis-azopyrazole and bis-azoxyprazole side products[3]. Mechanistically, this occurs because kinetic, single-electron transfer (SET) reductions generate long-lived hydroxylamine or nitroso radical intermediates. In the acidic, homogeneous medium, these intermediates undergo rapid intermolecular coupling before they can be fully reduced to the primary amine[3].

Conversely, catalytic hydrogenation over Palladium on Carbon (Pd/C) provides a clean, thermodynamically controlled, surface-mediated reduction[3]. The nitroso substrate adsorbs onto the palladium surface, where it is rapidly and exhaustively reduced by activated hydrogen species, completely bypassing the bimolecular coupling pathways.

The Free-Base Instability Paradigm

A critical, often-overlooked factor in this workflow is the inherent instability of the 4-aminopyrazole free base. Electron-rich derivatives—particularly 4-aminopyrazol-5-ols—are highly susceptible to auto-oxidation and resinification when concentrated as free bases[1]. To build a self-validating and robust protocol, the hydrogenation must either be immediately telescoped into the next synthetic step (e.g., Schotten–Baumann amidation)[2], or the reaction must be conducted in an acidic medium (e.g., EtOH/HCl) to trap the product as a bench-stable hydrochloride or sulfate salt[1].

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative yield and chemoselectivity profiles of various reduction strategies applied to 4-nitroso-3-(trifluoromethyl)pyrazoles and related Edaravone analogs.

Reducing Agent / CatalystReaction ConditionsChemoselectivity / Major ProductTypical YieldMechanistic Limitations & Observations
Zn / AcOH RT to 50 °C, 2 hMixture (Amine, Bis-azo, Bis-azoxy)30–40%Radical coupling of partially reduced intermediates[3].
SnCl₂ / HCl Conc. HCl, RT, 4 h4-Aminopyrazole hydrochloride50–60%Substrate scope limited; heavy metal waste generation[1].
NaBH₄ / Cu Cat. EtOH, RT, 1 h4-Aminopyrazole (Free base)70–80%Requires specialized copper catalysis; free base may degrade[2].
Pd/C (10%), H₂ EtOH, 10 atm, 50 °C4-Aminopyrazole (Free base)>90%Optimal for stable derivatives; requires pressure vessel[3].
Pd/C (10%), H₂ EtOH/HCl, 1–3 atm, RT4-Aminopyrazole hydrochloride85–95%Ideal for unstable free bases; prevents resinification[1].

Visualizations of Workflows and Mechanisms

Workflow A 1,3-Dielectrophile + Hydrazine B 4-Nitrosopyrazole Intermediate A->B Cyclization & Nitrosation C Catalytic Hydrogenation (Pd/C, H2) B->C D 4-Aminopyrazole (Free Base) C->D Reduction E Acidification (HCl or H2SO4) D->E Stabilization F Aminopyrazole Salt (Stable Product) E->F

Figure 1: End-to-end synthetic workflow from 1,3-dielectrophile to the stable aminopyrazole salt.

Mechanism cluster_1 Optimal Pathway (Clean Reduction) cluster_2 Sub-optimal Pathway (Side Reactions) Nitroso 4-Nitrosopyrazole PdC Pd/C, H2 (1-10 atm) EtOH or EtOH/HCl Nitroso->PdC ZnAcOH Zn / AcOH (Dissolving Metal) Nitroso->ZnAcOH Amino 4-Aminopyrazole (High Yield, >90%) PdC->Amino BisAzo Bis-azopyrazoles & Bis-azoxypyrazoles (Mixture) ZnAcOH->BisAzo

Figure 2: Chemoselectivity pathways comparing catalytic hydrogenation vs. dissolving metal reduction.

Experimental Protocols

Protocol A: Neutral Catalytic Hydrogenation (For Stable Aminopyrazoles)

Use this protocol when the resulting free base is electronically stable or will be telescoped immediately into an acylation/alkylation step[2],[3].

Reagents:

  • 4-Nitrosopyrazole derivative: 10.0 mmol

  • 10% Pd/C (50% wet): 10 wt% relative to substrate

  • Absolute Ethanol: 50 mL

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, heavy-walled hydrogenation vessel, dissolve the 4-nitrosopyrazole (10.0 mmol) in 50 mL of absolute ethanol. The solution will typically exhibit a distinct green or deep blue color characteristic of the nitroso group.

  • Catalyst Addition: Under a gentle stream of Argon or Nitrogen, carefully add the 10% Pd/C. Causality Note: Purging with inert gas prior to catalyst addition is critical to prevent the pyrophoric ignition of ethanol vapors by dry Pd/C[2].

  • Hydrogenation: Seal the vessel and purge the headspace with H₂ gas three times. Pressurize the vessel to 50 psi (approx. 3.5 bar) to 10 atm, depending on the steric hindrance of the substrate[3].

  • Reaction & In-Process Control (IPC): Heat the mixture to 50 °C with vigorous stirring. The reaction acts as a self-validating system: the complete consumption of the starting material is visually indicated by the transition of the solution from green/blue to pale yellow or colorless. Confirm completion via LC-MS or TLC (typically 5–7.5 hours).

  • Workup: Cool to room temperature, vent the H₂ gas, and purge with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with an additional 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the 4-aminopyrazole as a solid powder. Store under inert atmosphere at -20 °C if not used immediately.

Protocol B: Acidic Catalytic Hydrogenation (For Unstable Aminopyrazol-5-ols)

Use this protocol for electron-rich derivatives (e.g., Edaravone analogs) where the free base is prone to rapid resinification or bis-pyrazole formation[1].

Reagents:

  • 4-Hydroxyiminopyrazol-5-one (tautomer of nitrosopyrazole): 10.0 mmol

  • 10% Pd/C (50% wet): 10 wt%

  • Ethanol containing 1.25 M HCl: 50 mL

Step-by-Step Methodology:

  • Acidic Solvation: Dissolve the substrate in 50 mL of the EtOH-HCl mixture. Causality Note: The presence of a stoichiometric excess of acid ensures that the nascent amine is immediately protonated upon formation, deactivating the nitrogen lone pair and preventing oxidative degradation[1].

  • Catalyst Addition: Blanket the solution with Argon and carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the system with H₂ and maintain a pressure of 1 atm (balloon) or up to 3 bar in a Parr shaker. Stir vigorously at room temperature for 12 hours.

  • Filtration: Purge the system with Argon. Filter the mixture through Celite into a receiving flask pre-chilled in an ice bath.

  • Crystallization: Concentrate the acidic filtrate under reduced pressure until a precipitate begins to form. Add cold diethyl ether (30 mL) to fully crash out the product.

  • Isolation: Filter the solid and wash with cold ether to afford the 4-aminopyrazol-5-ol hydrochloride salt as an analytically pure, bench-stable powder.

Safety & Scale-up Considerations

  • Pyrophoricity of Spent Catalyst: Palladium on carbon is highly active. When filtering the reaction, the catalyst cake must never be allowed to pull dry under air, as the combination of adsorbed hydrogen, oxygen, and residual alcoholic solvent will cause spontaneous ignition[2]. Always keep the filter cake wet with solvent and quench it in a dedicated water/argon jar immediately after use.

  • Pressure Equipment Validation: When utilizing Protocol A at 10 atm (approx. 147 psi)[3], ensure that the hydrogenation bomb (e.g., Parr reactor) is rated for at least double the operating pressure and is equipped with a functional rupture disk.

References

  • Nakatani, J., et al. "The Development of an Improved Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379." Organic Process Research & Development, vol. 25, no. 11, 2021, pp. 2569-2578. URL:[Link]

  • Elkina, N. A., et al. "Reduction of Trifluoromethyl-containing 4-Nitroso- and 4-Arylazopyrazoles as a Method for 4-Amino-3-trifluoromethylpyrazoles Synthesis." Russian Journal of General Chemistry, vol. 92, no. 9, 2022, pp. 1591-1603. URL:[Link]

  • Burgart, Y. V., et al. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules, vol. 27, no. 22, 2022, p. 7722. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a critical three-step workflow frequently utilized in drug discovery and medicinal chemistry. While the route is theoretically straightforward, researchers consistently encounter yield bottlenecks during the N-alkylation and nitro-reduction phases.

This guide provides field-proven troubleshooting strategies, mechanistic causality for common failures, and self-validating protocols to ensure high-fidelity synthesis.

SynthesisRoute A 3,5-Dimethylpyrazole B 3,5-Dimethyl- 4-nitropyrazole A->B HNO3, H2SO4 Nitration C 1-(4-Fluorobenzyl)- 3,5-dimethyl-4-nitro- 1H-pyrazole B->C 4-F-BnCl, Cs2CO3 N-Alkylation D 1-(4-Fluorobenzyl)- 3,5-dimethyl-1H- pyrazol-4-amine C->D Fe, NH4Cl Chemoselective Reduction

Figure 1: Three-step synthetic workflow for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Section 1: N-Alkylation Troubleshooting

Q: I am seeing incomplete alkylation and low yields of the 4-nitro intermediate. What is causing this, and how do I prevent unreacted starting material?

A: The alkylation of 3,5-dimethyl-4-nitropyrazole with 4-fluorobenzyl chloride requires a sufficient base to deprotonate the pyrazole NH. If you are using weak bases (like Na2CO3) or poor solvents, the reaction will stall.

Mechanistic Causality: The limited solubility of standard carbonates in organic solvents and the tight ion-pairing of smaller cations (like K+ or Na+) with the pyrazolide anion depresses the reaction rate. Switching to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF) resolves this. The large, diffuse Cs+ cation creates a "looser" ion pair, generating a highly nucleophilic "naked" pyrazolide anion that significantly accelerates the 1 process[1].

Protocol 1: Self-Validating N-Alkylation Workflow

  • Activation: Suspend 3,5-dimethyl-4-nitropyrazole (1.0 eq) and Cs2CO3 (1.5 eq) in anhydrous DMF (0.5 M) under N2.

    • Self-Validation Check: The suspension will turn slightly yellow within 10 minutes, visually confirming the formation of the active pyrazolide anion.

  • Alkylation: Cool the mixture to 0°C. Add 4-fluorobenzyl chloride (1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Monitoring: Analyze via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The starting material (Rf ~0.2) must be completely consumed, replaced by a single distinct spot (Rf ~0.6). LC-MS should confirm the intermediate mass ([M+H]+ = 250.1).

  • Isolation: Pour the mixture into rapidly stirring ice water (3x volume).

    • Self-Validation Check: A pale-yellow precipitate will immediately crash out. Filter, wash with cold water, and dry in vacuo to yield >90% pure 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Section 2: Nitro Reduction & N-Debenzylation Issues

Q: When I reduce the nitro group using Palladium on Carbon (Pd/C) and H2, my yield of the target aminopyrazole is terrible, and I see major impurities. Why is this happening?

A: You are experiencing N-debenzylation and potentially hydrodehalogenation . The 4-fluorobenzyl group acts functionally as an N-protecting group, which is highly susceptible to cleavage under standard Pd-catalyzed hydrogenolysis.

Mechanistic Causality: During hydrogenation, the aromatic ring coordinates to the palladium surface, facilitating the oxidative addition of Pd into the benzylic C-N bond. This cleaves the molecule into 3,5-dimethyl-4-aminopyrazole and 4-fluorotoluene. Furthermore, prolonged exposure to Pd/C can cause2, replacing the strong C-F bond with a C-H bond[2]. To avoid these 3, you must abandon standard Pd/C[3].

ReductionPathway Nitro 1-(4-Fluorobenzyl)-3,5-dimethyl- 4-nitro-1H-pyrazole Target 1-(4-Fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine (Desired Product) Nitro->Target Fe/NH4Cl, EtOH/H2O (High Chemoselectivity) Side1 3,5-Dimethyl-4-aminopyrazole + 4-Fluorotoluene (N-Debenzylation) Nitro->Side1 Pd/C, H2 (Standard) (Primary Failure Mode) Side2 1-Benzyl-3,5-dimethyl- 1H-pyrazol-4-amine (Hydrodehalogenation) Nitro->Side2 Pd/C, H2 (Prolonged) (Secondary Failure Mode)

Figure 2: Reaction pathways during nitro reduction highlighting Pd/C-induced failure modes.

Protocol 2: Chemoselective Reduction using Fe/NH4Cl To bypass surface-mediated bond cleavage, utilize a Béchamp-style reduction. This operates via single-electron transfer (SET) from the iron surface to the nitro group, coupled with protonation from the weakly acidic NH4Cl buffer. This mechanism is 4 for the nitro group[4].

  • Preparation: Dissolve the nitro intermediate (1.0 eq) in a 4:1 mixture of EtOH:H2O (0.2 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and NH4Cl (2.0 eq). Heat the mixture to 80°C (reflux).

    • Self-Validation Check: Within 30 minutes, the reaction mixture will transition from pale yellow to dark brown/black. This visual cue confirms the oxidation of the iron surface to iron oxides (Fe2O3/Fe3O4), indicating active electron transfer.

  • Monitoring: Stir at reflux for 2 hours.

    • Self-Validation Check: TLC (DCM:MeOH 95:5) will show the disappearance of the UV-active nitro compound and the appearance of a highly polar, ninhydrin-positive spot corresponding to the primary amine.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the iron oxides. Wash the pad generously with hot EtOAc.

    • Self-Validation Check: The resulting filtrate must be clear and pale yellow. If it is dark, pass it through a secondary silica plug.

  • Isolation: Concentrate the filtrate in vacuo, partition between EtOAc and brine, dry over Na2SO4, and concentrate to yield the target 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine ([M+H]+ = 220.1).

Quantitative Data Summary: Reduction Method Comparison
Reduction MethodCatalyst/ReagentsConditionsTarget Yield (%)N-Debenzylation (%)Hydrodehalogenation (%)
Catalytic Hydrogenation 10% Pd/C, H2 (1 atm)MeOH, 25°C, 12h< 15%> 70%~ 5-10%
Transfer Hydrogenation Pd/C, Ammonium FormateEtOH, 80°C, 4h25%60%~ 5%
Metal-Mediated (Acidic) SnCl2·2H2OEtOAc, 70°C, 6h75%Not DetectedNot Detected
Metal-Mediated (SET) Fe powder, NH4ClEtOH/H2O, 80°C, 2h> 90% Not Detected Not Detected
Section 3: Product Isolation and Stability

Q: My final isolated aminopyrazole turns dark brown over a few days on the bench. How do I stabilize it?

A: Electron-rich heteroaromatic amines, particularly 4-aminopyrazoles, are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light.

Mechanistic Causality: The lone pair on the exocyclic amine increases the electron density of the pyrazole ring, raising its Highest Occupied Molecular Orbital (HOMO) energy and making it a prime target for oxidation.

Solution: Isolate the product as a hydrochloride (HCl) salt. By dissolving the free base in EtOAc and adding 2M HCl in diethyl ether, the amine is protonated. This drastically lowers the HOMO energy, rendering the salt form indefinitely stable at room temperature.

References
  • Title: Synthesis and reactivity of Mannich bases. Part 10. N-Alkylation of pyrazoles with Mannich bases derived from ortho-hydroxyacetophenones.
  • Title: Liquid-phase hydrodehalogenation of substituted chlorobenzenes over palladium supported catalysts.
  • Title: Metal Hydride? NO Protection, NO Problem and NO-Where to Hide.
  • Title: Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection.

Sources

Technical Support Center: Purification of 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of 4-aminopyrazoles. These privileged scaffolds are ubiquitous in medicinal chemistry, particularly as kinase inhibitors (e.g., JAK or PLK4 inhibitors)[1]. However, their electron-rich nature, high polarity, and metal-coordinating abilities make them notoriously difficult to purify from complex reaction mixtures.

Below, I have synthesized field-proven troubleshooting guides, causal explanations, and standard operating procedures (SOPs) to address the most critical bottlenecks in your downstream processing.

Purification Decision Matrix

G Start Crude 4-Aminopyrazole Reaction Mixture Metal Transition Metal Catalyst Present? Start->Metal Scavenge 1. Celite Filtration 2. EDTA/NH4OH Wash Metal->Scavenge Yes (e.g., Pd, Cu) Workup Aqueous Workup (Brine Wash & Dry) Metal->Workup No Scavenge->Workup Scale Synthesis Scale? Workup->Scale Cryst Antisolvent Crystallization (EtOH/H2O or EtOAc/Heptane) Scale->Cryst > 1 Gram (Scale-up) Chrom Amine-Treated Silica Chromatography Scale->Chrom < 1 Gram (Discovery) Pure Pure 4-Aminopyrazole Cryst->Pure Chrom->Pure

Workflow for selecting the optimal 4-aminopyrazole purification strategy.

Frequently Asked Questions & Troubleshooting Guides
Q1: How do I efficiently remove palladium or copper catalyst residues before purifying my 4-aminopyrazole?

The Causality: 4-aminopyrazoles are frequently synthesized via Buchwald-Hartwig aminations or other metal-catalyzed cross-coupling reactions[1]. Because the pyrazole nitrogens and the exocyclic amine act as excellent bidentate ligands, they coordinate strongly with transition metals (Pd, Cu). If you attempt chromatography without decoupling these metals, the complexed product will streak down the column, leading to poor recovery and contaminated fractions.

Protocol 1: Post-Catalysis Metal Scavenging

  • Dilution: Dilute the cooled crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate)[1].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove insoluble metal salts[1].

  • Chelation Wash: Transfer the filtrate to a separatory funnel and wash with an aqueous solution of 0.1 M EDTA or 10% ammonium hydroxide. Causality: EDTA and ammonia have a higher binding affinity for transition metals than the aminopyrazole, effectively stripping the metal from your product's coordination sphere.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1].

  • Self-Validation Check: The organic layer should transition from a dark, murky brown/green (indicating metal complexes) to a clear, pale yellow solution, confirming successful metal decoupling.

Q2: My 4-aminopyrazole degrades or turns dark brown during silica gel flash chromatography. How can I prevent this?

The Causality: The 4-amino group strongly donates electron density into the pyrazole ring, making the scaffold highly susceptible to oxidation. Furthermore, the slightly acidic nature of standard silica gel (due to surface silanol groups) protonates the basic amine. This causes irreversible retention (chemisorption) and acid-catalyzed decomposition. By neutralizing the silica gel, we prevent this degradation.

Protocol 2: Amine-Modified Flash Chromatography

  • Stationary Phase Neutralization: Pre-treat the silica gel by slurrying it in your non-polar starting solvent (e.g., petroleum ether) containing 1-2% triethylamine (Et₃N). Causality: The Et₃N binds to the acidic silanol sites on the silica, neutralizing the stationary phase and preventing product protonation.

  • Loading: Load the crude product dissolved in a minimal amount of dichloromethane.

  • Elution: Elute using a gradient of ethyl acetate in petroleum ether (e.g., 5% to 30%)[2], strictly maintaining 1% Et₃N in the mobile phase.

  • Recovery: Monitor fractions rapidly via TLC or LC-MS[1] and concentrate immediately under reduced pressure to minimize atmospheric exposure.

  • Self-Validation Check: Spot the eluted fractions on a TLC plate; a tight, circular spot without a trailing "comet tail" confirms that chemisorption has been successfully suppressed.

Q3: Is there a reliable way to avoid chromatography entirely for scale-up syntheses (>1 gram)?

The Causality: Chromatography is solvent-intensive and highly inefficient for large-scale batches. Fortunately, 4-aminopyrazoles possess strong hydrogen-bonding capabilities (NH₂ donor, pyrazole N acceptor) and planar aromaticity, which favor the formation of highly ordered crystal lattices. Exploiting these intermolecular forces via antisolvent crystallization provides superior purity and scalability[3][4].

Protocol 3: Antisolvent Recrystallization

  • Dissolution: Transfer the crude solid to a round-bottom flask and add a minimal volume of a "good" solvent (e.g., Ethanol or Ethyl Acetate). Heat to reflux until complete dissolution is achieved[4].

  • Antisolvent Addition: Slowly add a "bad" solvent (antisolvent, e.g., Water for EtOH, or Heptane/Petroleum Ether for EtOAc) dropwise to the boiling solution[2][3][4].

  • Saturation Threshold: Stop adding the antisolvent exactly when the solution becomes slightly cloudy. Causality: This cloudiness indicates that the dielectric constant of the solvent mixture has dropped sufficiently to disrupt the product's solvation shell, reaching the exact saturation limit.

  • Nucleation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour to maximize crystal nucleation.

  • Collection: Filter the precipitate, wash with cold antisolvent, and dry under vacuum at 45 °C[3].

  • Self-Validation Check: The appearance of a persistent "cloud point" (a slight, milky turbidity that does not dissolve upon swirling) validates that the exact saturation threshold has been reached, ensuring optimal crystal nucleation without precipitating impurities.

Quantitative Data: Comparative Performance of Purification Strategies
Purification StrategyTypical Yield RecoveryPurity AchievedScalability LimitPrimary Application
Standard Silica Chromatography 40-60%>95%< 1 gNon-polar, highly stable derivatives
Amine-Treated Silica Chromatography 70-85%>98%~ 5 gAcid-sensitive or highly basic analogs
Antisolvent Crystallization (EtOH/H₂O) 80-95%>99%> 100 gLarge-scale batch processing
Metal Scavenging + Filtration >95%85-90%> 100 gPre-purification metal removal
References
  • Synthesis of aminopyrazoles from sydnones and ynamides. Rsc.org.[Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Purification of Amino-Pyrazoles : r/OrganicChemistry. Reddit.[Link]

Sources

Technical Support Center: Handling & Stabilization of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine . This molecule is a highly valuable, yet notoriously unstable, heteroaromatic building block used in the synthesis of kinase inhibitors and other pharmaceutical agents[1]. This guide provides medicinal chemists and process scientists with the mechanistic insights, troubleshooting steps, and self-validating protocols required to prevent the oxidative degradation of this electron-rich aminopyrazole.

Part 1: Core Causality & Mechanisms (Knowledge Base FAQs)

Q: Why does 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine degrade so rapidly on the benchtop? A: The instability is a direct consequence of the molecule's electronic topology. The two methyl groups at the C3 and C5 positions exert a strong electron-donating inductive effect (+I). This significantly increases the electron density across the pyrazole ring, rendering the C4-amino group highly nucleophilic and drastically lowering its oxidation potential. Exposure to ambient oxygen, trace metal impurities, or UV/Vis light triggers a single-electron transfer (SET) event, generating a highly reactive aminyl radical cation[2].

Q: What are the visible signs and chemical products of this degradation? A: The pure free base is typically an off-white to pale yellow powder. Oxidative degradation is visually marked by a rapid color shift to deep yellow, red, or dark brown. Chemically, the aminyl radical cation undergoes further oxidation to form 4-nitroso-3,5-dimethylpyrazole derivatives, or it dimerizes to form highly conjugated, deeply colored azopyrazoles (azo dimers)[3][4].

OxidationPathway FreeBase 1-(4-Fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Radical Aminyl Radical Cation FreeBase->Radical 1e- Oxidation O2_Light O2 / Light / Radicals O2_Light->Radical Nitroso 4-Nitroso Derivative (Deep Coloration) Radical->Nitroso Further Oxidation AzoDimer Azo Dimerization (Azopyrazole) Radical->AzoDimer Dimerization Nitroso->AzoDimer Condensation

Mechanistic oxidation pathway of 4-aminopyrazoles to nitroso and azo derivatives.

Part 2: Troubleshooting Guide for Experimental Workflows

When utilizing this aminopyrazole in cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or amide couplings, researchers frequently encounter yield drops due to in-situ oxidation.

Observed IssueRoot Cause AnalysisDiagnostic CheckCorrective Action
Rapid darkening of solution upon dissolution Dissolved oxygen in the solvent or presence of peroxide impurities (common in THF/Diethyl Ether).Test ethereal solvents with KI-starch paper for peroxides.Sparging solvents with Argon for 15 mins prior to use. Pass ethereal solvents through basic alumina to remove peroxides.
Multiple peaks in LC-MS (M+14, M+28) Formation of azo dimers (-N=N-) or nitroso (-NO) derivatives due to benchtop air exposure[5].LC-MS analysis showing masses corresponding to dimeric species.Purify via flash chromatography (using Argon pressure) and immediately convert to the HCl salt for storage.
Low yield in Pd-catalyzed couplings The electron-rich aminopyrazole coordinates too strongly to the Pd catalyst, or oxidizes before coupling[6].Recovery of unreacted aryl halide, but complete consumption of the aminopyrazole.Use a more sterically hindered ligand (e.g., BrettPhos) and ensure strictly anaerobic Schlenk conditions.

Part 3: Standard Operating Protocols (SOPs)

To completely arrest the oxidation of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, the most robust strategy is to convert the free base into a hydrochloride (HCl) salt[7]. Protonating the C4-amine removes its lone pair from the conjugated system, drastically increasing the oxidation potential and rendering the molecule inert to ambient oxygen.

Protocol: Self-Validating Hydrochloride Salt Formation

Rationale: By utilizing anhydrous hydrogen chloride in an ethereal solvent, the salt precipitates immediately, driving the reaction to completion while excluding water, which can mediate hydrolytic side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the purified 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine free base in 20 mL of anhydrous, peroxide-free diethyl ether (or THF) in a flame-dried round-bottom flask.

  • Atmosphere Control: Seal the flask with a rubber septum and purge the headspace with Argon for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) to minimize the exothermic heat of salt formation, which can inadvertently accelerate oxidation.

  • Acidification: Using a glass syringe, add 1.1 equivalents (11.0 mmol, 5.5 mL) of a 2.0 M HCl in diethyl ether solution dropwise over 10 minutes. A white precipitate (the hydrochloride salt) will begin to form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for an additional 30 minutes under Argon to ensure complete precipitation.

  • Isolation: Filter the precipitate rapidly through a Schlenk frit under an Argon blanket. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether.

  • Self-Validation (Critical Step):

    • Validation 1 (Yield & Purity): Dissolve a 1 mg aliquot in D2O. The pH should be slightly acidic (~pH 4-5).

    • Validation 2 (NMR Shift): Obtain a

      
      H-NMR spectrum in DMSO-
      
      
      
      . The successful protonation is validated by the appearance of a broad downfield signal integrating to 3 protons (
      
      
      ) between 9.0–10.5 ppm, and a downfield shift of the pyrazole methyl groups compared to the free base.
  • Storage: Transfer the validated white powder to an amber glass vial, backfill with Argon, and store at -20 °C.

StabilizationWorkflow Dissolution Dissolve Free Base in dry Et2O/THF Cooling Cool to 0°C under Argon Dissolution->Cooling Acidification Add 2M HCl in Ether Cooling->Acidification Precipitation Precipitation of HCl Salt Acidification->Precipitation Validation Validate via 1H-NMR & HPLC Precipitation->Validation Storage Vacuum Dry & Store at -20°C Validation->Storage

Step-by-step experimental workflow for the hydrochloride salt formation of aminopyrazoles.

Part 4: Quantitative Stability Data

The following table summarizes the dramatic difference in physicochemical stability between the free base and the synthesized hydrochloride salt, demonstrating the necessity of the above protocol.

ParameterFree Base (Unprotected)Hydrochloride Salt (Protected)
Physical Appearance Off-white (darkens within 24h in air)Pure white powder
Shelf Life (Benchtop, 25°C) < 48 hours> 6 months
Shelf Life (Argon, -20°C) ~ 3 months> 2 years
Oxidation Potential (E_ox) Low (~0.4 - 0.6 V vs Ag/AgCl)High (> 1.2 V vs Ag/AgCl)
Solubility Profile Soluble in DCM, EtOAc, THFSoluble in Water, MeOH, DMSO
Handling Requirement Strict Schlenk techniques requiredBenchtop handling acceptable

References

  • Lyalin, B.V. et al. Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. Semantic Scholar / Arkivoc. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. PMC. Available at: [Link]

  • The Journal of Organic Chemistry. Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Fluorobenzyl Pyrazole Solubility in Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic FAQ: Identifying the "DMSO Crash"

Q: My fluorobenzyl pyrazole analogs are showing erratic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 values, flat dose-response curves, and poor inter-assay reproducibility. What is the fundamental cause? 
A:  You are likely observing a kinetic solubility failure, colloquially known as a "DMSO crash"[1]. Fluorobenzyl pyrazoles—often utilized as soluble guanylate cyclase (sGC) stimulators or kinase inhibitors—are inherently lipophilic[2]. The fluorobenzyl moiety significantly increases the partition coefficient (LogP), while the planar pyrazole core promotes strong intermolecular 

stacking.

When these compounds are diluted from a 100% DMSO stock into an aqueous buffer (typically resulting in 1-5% final DMSO), the hydrophobic groups are forced into unfavorable interactions with water[1]. To minimize the entropic penalty of structuring water molecules around these hydrophobic surfaces, the drug molecules self-associate and nucleate into colloidal aggregates[1][3]. These aggregates scatter light and non-specifically sequester target proteins, leading to false positives or erratic assay readouts[3].

G A Fluorobenzyl Pyrazole in 100% DMSO B Dilution into Aqueous Buffer A->B C Hydrophobic Mismatch (Entropic Penalty) B->C D Self-Association & Nucleation C->D E Colloidal Aggregation ('DMSO Crash') D->E F Target Sequestration & False Positives E->F

Caption: Logical flow of the "DMSO Crash" phenomenon in aqueous bioassays.

Q: How can I definitively differentiate between a biological false negative and a solubility issue? A: You must measure the kinetic solubility of your compound under the exact conditions of your bioassay[4][5]. Early drug discovery relies on kinetic solubility (where a pre-dissolved DMSO stock is added to an aqueous buffer) rather than thermodynamic solubility (which uses solid crystalline powder)[4][]. We recommend using laser nephelometry to detect the light scattering caused by colloidal aggregates. If the precipitation threshold is lower than your top assay concentration, your


 is artifactual.

Mitigation Strategies: Formulating for Success

Q: I cannot change the chemical structure of my fluorobenzyl pyrazole. How can I improve its kinetic solubility in the assay buffer? A: You must alter the assay formulation to lower the thermodynamic barrier to solvation. The three most effective strategies are:

  • Protein Supplementation (BSA): Bovine Serum Albumin (BSA) contains hydrophobic pockets (Sudlow sites I and II) that act as natural carriers for lipophilic drugs[7]. Adding 0.01% - 0.1% BSA to your buffer can dramatically stabilize the free drug fraction and prevent aggregation.

  • Non-ionic Surfactants: Surfactants like Tween-20 or CHAPS reduce the surface tension of the aqueous buffer. At concentrations near their Critical Micelle Concentration (CMC), they encapsulate the fluorobenzyl pyrazole in micelles, preventing the "crash"[8].

  • Co-solvent Optimization: While increasing DMSO concentration seems logical, it is often cytotoxic or denatures assay proteins. Instead, adding small amounts of PEG-3350 or adjusting the order of addition (stepwise dilution) can prevent rapid nucleation[8].

Quantitative Impact of Buffer Additives on Fluorobenzyl Pyrazoles

The following table summarizes the causal effects and quantitative improvements observed when optimizing buffer conditions for highly lipophilic pyrazoles.

Buffer FormulationKinetic Solubility Limit (

)
Solubilization MechanismImpact on Bioassay Quality
Standard Buffer (1% DMSO) < 5

N/A (Baseline)High false positive rate; erratic

Buffer + 0.01% Tween-20 15 - 20

Micellar encapsulationReduced aggregation; improved reproducibility
Buffer + 0.1% BSA > 50

Binding to Sudlow sites I & IIStabilized free drug; reliable dose-response
Buffer + 2% HP-

-CD
> 100

Host-guest inclusion complexHigh solubility, but may mask target binding

Step-by-Step Methodologies: Self-Validating Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating built-in controls that confirm the assay is functioning correctly independently of the test compound.

Protocol A: High-Throughput Kinetic Solubility Determination via Nephelometry

Objective: To determine the maximum aqueous concentration of a fluorobenzyl pyrazole before colloidal aggregation occurs[5]. Self-Validation Control: Run Caffeine (highly soluble negative control) and Amiodarone (highly lipophilic positive control for precipitation) in parallel. If Amiodarone does not crash, your nephelometer is incorrectly calibrated.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the fluorobenzyl pyrazole in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis or nucleation inside the stock vial.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a V-bottom microtiter plate.

  • Buffer Transfer: Transfer 2

    
     of each DMSO dilution into 198 
    
    
    
    of the target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) in a flat-bottom, clear 96-well plate. Causality: This yields a final DMSO concentration of 1.0% (v/v), matching typical bioassay conditions.
  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm). Causality: Kinetic solubility is time-dependent; 2 hours allows metastable supersaturated solutions to nucleate.

  • Nephelometric Reading: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar). The instrument measures forward light scattering.

  • Data Analysis: Plot the scattering intensity (RNU) against the compound concentration. The "precipitation threshold" is the concentration at which the scattering signal rises significantly above the baseline of the buffer blank[5].

Workflow S1 1. Prepare 10 mM DMSO Stock S2 2. Serial Dilution in 100% DMSO S1->S2 S3 3. Transfer to Aqueous Buffer S2->S3 S4 4. Incubation (2h @ 25°C) S3->S4 S5 5. Laser Nephelometry Reading S4->S5 S6 6. Determine Precipitation Threshold S5->S6

Caption: Step-by-step workflow for kinetic solubility determination via nephelometry.

Protocol B: BSA-Supplemented Assay Optimization

Objective: To rescue the biochemical assay of an insoluble fluorobenzyl pyrazole using protein supplementation[7]. Self-Validation Control: Perform a parallel assay using a known, highly soluble inhibitor of your target. If the


 of the soluble control shifts significantly upon BSA addition, the BSA is interfering with the target enzyme, and an alternative surfactant (e.g., Tween-20) must be used.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the standard assay buffer. Divide into three aliquots and supplement with 0%, 0.01%, and 0.1% (w/v) essentially fatty-acid-free BSA. Causality: Fatty-acid-free BSA is required because endogenous lipids can compete with your drug for binding at the Sudlow sites[7].

  • Compound Addition: Add the fluorobenzyl pyrazole (from a DMSO stock) to the buffers to achieve the desired top assay concentration (e.g., 50

    
    ).
    
  • Visual & DLS Inspection: Before adding the biological target, inspect the wells. If the 0% BSA well is cloudy but the 0.1% BSA well is clear, the solubilization is successful. For rigorous validation, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal particles >100 nm.

  • Enzyme Assay: Add the target enzyme and substrate. Measure the reaction kinetics.

  • Interpretation: Select the lowest concentration of BSA that fully solubilizes the compound without suppressing the maximum enzymatic activity.

References

Sources

Technical Support Center: Troubleshooting Regioisomer Separation in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in heterocyclic functionalization. The N-alkylation of pyrazoles is a cornerstone of medicinal chemistry, but it is notoriously plagued by regioselectivity issues.

This guide is designed to troubleshoot specific anomalies encountered during the N-alkylation of 3,5-dimethylpyrazole and its unsymmetrical derivatives, providing field-proven methodologies, mechanistic insights, and self-validating protocols.

Part 1: Troubleshooting FAQs & The "Symmetry Paradox"

Q1: I am trying to separate the N1 and N2 alkylation regioisomers of 3,5-dimethylpyrazole, but I only see a single product peak on my LC-MS. Why is my reaction failing to produce the other isomer?

A1: Your reaction is not failing; it is succeeding perfectly. This is a classic case of the "Symmetry Paradox." 3,5-dimethylpyrazole is a symmetric molecule. Because of rapid tautomerization in its neutral state and the


 symmetry of the intermediate pyrazolate anion, alkylation at the N1 or N2 position yields the exact same molecule : 1-alkyl-3,5-dimethylpyrazole. There are no pyrazole-core regioisomers to separate.
Q2: If 3,5-dimethylpyrazole is symmetric, why am I observing two distinct product spots on my TLC when reacting it with an allylic halide?

A2: If you observe multiple products when alkylating 3,5-dimethylpyrazole, you are not seeing pyrazole-core regioisomers. Instead, you are observing one of three phenomena:

  • Alkyl Chain Regioisomers: Bifunctional or allylic electrophiles can undergo both

    
     and 
    
    
    
    nucleophilic attack, creating isomers on the alkyl chain, not the pyrazole core.
  • Overalkylation: Formation of a quaternary pyrazolium salt (dialkylation).

  • Impure Starting Material: Your starting material may be contaminated with an unsymmetrical isomer, such as 3,4-dimethylpyrazole, which does form N1/N2 regioisomers upon alkylation.

G Start Analyze LC-MS/TLC of 3,5-DMP Alkylation Q1 Multiple Product Peaks Observed? Start->Q1 Yes Yes Q1->Yes No No (Single Peak) Q1->No CheckMass Check Mass (m/z) Yes->CheckMass Success Success: Symmetric 1-Alkyl-3,5-dimethylpyrazole No->Success MassQuat Mass = Product + Alkyl CheckMass->MassQuat MassIso Mass = Expected Product CheckMass->MassIso DiagQuat Diagnosis: Overalkylation (Quaternary Pyrazolium Salt) MassQuat->DiagQuat DiagIso Diagnosis: Alkyl Chain Isomers (SN2 vs SN2') OR Impure SM MassIso->DiagIso

Caption: Troubleshooting workflow for unexpected multiple products in 3,5-dimethylpyrazole alkylation.

Q3: I am actually working with an unsymmetrical pyrazole (e.g., 3-methyl-5-phenylpyrazole). How do I control which nitrogen gets alkylated?

A3: For unsymmetrical pyrazoles, regioselectivity is governed by the competition between kinetic and thermodynamic control .

  • Kinetic Control (Steric dominance): Using a strong, irreversible base (like NaH) in a polar aprotic solvent (THF) at low temperatures favors attack at the less sterically hindered nitrogen.

  • Thermodynamic Control (Electronic dominance): Using a weaker, reversible base (like

    
    ) in a highly coordinating solvent (DMF) with heat allows the system to equilibrate toward the more electronically stable isomer (often the more substituted/conjugated nitrogen).
    
  • Advanced Methods: Recent breakthroughs have also demonstrated the use of engineered SAM-dependent methyltransferases to achieve >99:1 enzymatic regiocontrol with simple haloalkanes .

G SM Unsymmetrical Pyrazole (e.g., 3-R, 5-R') Base Base Deprotonation (NaH vs K2CO3) SM->Base Anion Pyrazolate Anion (Delocalized) Base->Anion Kinetic Kinetic Control (NaH, THF, 0°C) Anion->Kinetic Thermo Thermodynamic Control (K2CO3, DMF, 60°C) Anion->Thermo N1 N1-Alkyl Regioisomer (Sterically Accessible) Kinetic->N1 Fast, Irreversible N2 N2-Alkyl Regioisomer (Electronically Favored) Thermo->N2 Slow, Equilibration

Caption: Mechanistic pathway dictating kinetic versus thermodynamic control in pyrazole N-alkylation.

Part 2: Data Presentation - Optimization of Regioselectivity

When working with unsymmetrical pyrazoles, the choice of base and solvent is the primary vector for tuning the N1:N2 ratio. The table below summarizes the expected causality of these parameters based on established structural evidence .

BaseSolventTemperatureDominant PathwayTypical N1:N2 RatioMechanistic Causality
NaH (1.1 eq)THF0 °C to RTKinetic85 : 15 Irreversible deprotonation; "naked" anion attacks via least sterically hindered trajectory.

(2.0 eq)
DMF60 °CThermodynamic20 : 80 Reversible deprotonation; high temp allows equilibration to the most electronically stable isomer.

(1.5 eq)
MeCNRefluxMixed50 : 50 Cesium effect (soft cation) disrupts tight ion pairing, leading to poor selectivity.
KOH (2.0 eq)DMSORTThermodynamic10 : 90 Highly coordinating solvent stabilizes the transition state of the electronically favored isomer.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Step 4 in Protocol 1 acts as an internal quality control checkpoint before proceeding to the difficult separation phase.

Protocol 1: Regiocontrolled N-Alkylation of Unsymmetrical Pyrazoles

Objective: Synthesize N-alkyl pyrazoles while biasing the reaction toward kinetic control (N1-alkylation).

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the unsymmetrical pyrazole (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in small portions. Causality note: Hydrogen gas evolution validates active deprotonation. Stir for 30 minutes at 0 °C to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. You must confirm the disappearance of the starting material mass and the appearance of the product mass (

    
    ) before quenching the bulk reaction.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
Protocol 2: Chromatographic Separation of Pyrazole Regioisomers

Objective: Isolate the N1 and N2 regioisomers from the crude mixture obtained in Protocol 1.

  • TLC Optimization: Pyrazole isomers often streak on standard silica due to hydrogen bonding and basicity. Run TLC plates using a gradient of Ethyl Acetate/Hexanes (e.g., 20% to 50%). Crucial Step: Add 1% Triethylamine (TEA) to the TLC eluent. Causality note: TEA neutralizes the acidic silanol groups on the silica gel, preventing tailing and allowing distinct

    
     values for the N1 and N2 isomers.
    
  • Dry Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude product) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a flash chromatography column with silica gel using the slurry method in Hexanes containing 1% TEA.

  • Elution: Load the dry powder onto the column. Elute using a shallow gradient (starting at 10% EtOAc/Hexanes + 1% TEA, increasing by 5% increments). The less polar isomer (typically the sterically shielded N1-alkylated product) will elute first.

  • Verification: Pool fractions based on TLC analysis and verify the structural assignment of the isolated regioisomers using 2D-NMR (NOESY/ROESY) to observe spatial correlations between the alkyl chain protons and the adjacent pyrazole ring substituents.

References

  • Norman, N. J., Bao, S. T., Curts, L. E., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. URL:[Link]

  • Hammer, S. C., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(10), 5278-5282. URL:[Link]

optimizing reduction conditions for 4-nitropyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reduction conditions for 4-nitropyrazole intermediates Role: Senior Application Scientist Status: Online | System: Ready

Welcome to the Technical Support Center

You are likely here because your reduction of 4-nitropyrazole is either stalling, yielding black tar, or producing inconsistent results. While the reduction of a nitro group to an amine is textbook chemistry, the pyrazole core introduces unique electronic and coordinating challenges that often disrupt standard protocols.

This guide is structured to troubleshoot specific failure modes. We move beyond "recipe following" to understanding the why behind the chemistry.

Module 1: The Reaction is Stalling (Catalyst Poisoning)

User Issue: "I am using Pd/C with Hydrogen gas (balloon or Parr shaker), but the reaction stops at 50% conversion or doesn't start at all."

The Root Cause: The most common failure mode in heterocyclic hydrogenation is catalyst poisoning . The pyrazole ring contains a basic nitrogen (pyridine-like nitrogen at position 2) with a lone pair that binds aggressively to the Palladium surface. This competes with the nitro group for active sites, effectively shutting down the catalytic cycle.

The Solution: The "Acidic Spike" Strategy By lowering the pH, you protonate the pyrazole nitrogen (


). The protonated ammonium species cannot coordinate to the metal, leaving the Pd surface free to reduce the nitro group.
Optimized Protocol: Acid-Mediated Hydrogenation
ParameterRecommendationRationale
Catalyst 10% Pd/C (Type 39 or equivalent)High surface area; standard activity.
Loading 5-10 wt% relative to substratePyrazoles require higher loading than simple benzenes due to minor poisoning.
Solvent MeOH or EtOHHigh solubility for polar nitropyrazoles.
Additive (Crucial) 1.1 - 2.0 eq. HCl or AcOH Protonates the ring nitrogen to prevent catalyst binding.
Pressure 1-3 atm (Balloon to mild pressure)High pressure is rarely needed if the catalyst is unpoisoned.

Step-by-Step Workflow:

  • Dissolve 4-nitropyrazole in MeOH.

  • Add 1.5 equivalents of aqueous HCl (or Acetic Acid). Note: The solution should be acidic (pH < 2).

  • Add Pd/C catalyst carefully (under Argon/Nitrogen flow).

  • Purge with

    
     and stir vigorously.
    
  • Workup: Filter through Celite. The product will be the hydrochloride salt (

    
    ). Neutralize with 
    
    
    
    only after removing the catalyst to avoid re-poisoning or precipitation on the filter cake.
Troubleshooting Logic: The "Stall" Decision Tree

G Start Issue: Reaction Stalled CheckSolvent Check Solvent System Start->CheckSolvent IsSoluble Is Substrate Soluble? CheckSolvent->IsSoluble CheckPH Check pH IsSoluble->CheckPH Yes ActionSolvent Switch to MeOH/THF mix or increase volume IsSoluble->ActionSolvent No IsAcidic Is pH < 3? CheckPH->IsAcidic ActionAcid Add 1.5 eq. HCl or AcOH (Protonate Pyrazole N) IsAcidic->ActionAcid No (Neutral/Basic) ActionHeat Increase Temp to 50°C (Check Safety!) IsAcidic->ActionHeat Yes (Already Acidic) ActionSolvent->CheckPH Success Reaction Complete ActionAcid->Success ActionHeat->Success

Caption: Decision tree for troubleshooting stalled catalytic hydrogenation of nitrogen-heterocycles.

Module 2: Selectivity Issues (Halogens or Sensitive Groups)

User Issue: "My molecule has a Chlorine/Bromine atom or an alkene elsewhere. Hydrogenation is stripping off the halogen (dehalogenation) or reducing the alkene."

The Root Cause: Pd/C is non-selective; it readily performs hydrodehalogenation. If your 4-nitropyrazole has a halogen substituent (e.g., 3-bromo-4-nitropyrazole), catalytic hydrogenation will likely destroy it.

The Solution: Iron-Mediated Reduction (Fe/NH4Cl) The Bechamp Reduction variant using Iron powder and Ammonium Chloride is the "Gold Standard" for chemoselectivity. It reduces nitro groups to amines but leaves halogens, alkenes, and esters untouched. It is also milder than the classic Iron/HCl method, preventing hydrolysis of sensitive groups.

Optimized Protocol: Fe/NH4Cl Reduction
ParameterSpecification
Reagent Iron Powder (325 mesh is best)
Electrolyte Ammonium Chloride (

)
Solvent EtOH : Water (3:1 ratio)
Temperature Reflux (

)
Stoichiometry 1.0 eq Substrate : 5.0 eq Fe : 0.5 eq

Step-by-Step Workflow:

  • Suspend 4-nitropyrazole in EtOH/Water (3:1).

  • Add

    
     (0.5 eq) and Iron powder (5.0 eq).
    
  • Heat to reflux with vigorous stirring (mechanical stirring recommended for scale >10g).

  • Monitor: The reaction typically completes in 1-4 hours. The grey iron turns to a rusty brown sludge (

    
    ).
    
  • Hot Filtration: Filter the mixture while hot through a Celite pad.

    • Tip: Wash the cake with hot EtOH. If the product precipitates in the filter, you will lose yield.

  • Concentrate the filtrate to obtain the crude amine.[1]

Module 3: The "Solubility Trap" (Unsubstituted Pyrazoles)

User Issue: "I can't get the starting material into solution, or the product is impossible to extract from the aqueous layer."

The Root Cause: Unsubstituted 4-nitropyrazole (


-pyrazole) is highly polar and amphoteric. The resulting 4-aminopyrazole is even more polar and water-soluble, making extraction into organic solvents (DCM, EtOAc) extremely difficult.

The Solution: Protect First, Reduce Later If your synthetic route allows, alkylate or protect the pyrazole nitrogen (


-1) before the reduction.

Strategic Pathway:

  • Protection: React 4-nitropyrazole with Benzyl bromide (Bn), SEM-Cl, or THP.

  • Reduction: Reduce the

    
    -protected nitropyrazole. The lipophilic protecting group keeps the molecule soluble in organic solvents (MeOH, EtOAc) and prevents catalyst poisoning by sterically hindering the nitrogen.
    
  • Deprotection: Remove the group after the amine has been reacted/acylated in the next step.

Visualizing the Pathway & Poisoning Mechanism

ReactionPathway Nitro 4-Nitropyrazole (Substrate) Complex Catalyst Poisoning (Py-N: -> Pd) Nitro->Complex Neutral pH (Stalls Reaction) Protonated Protonated Species (Py-NH+) Nitro->Protonated Add Acid (HCl/AcOH) Nitroso Nitroso Intermediate Protonated->Nitroso H2 / Pd-C Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl Amine 4-Aminopyrazole (Product) Hydroxyl->Amine

Caption: Mechanism of catalyst poisoning vs. acid-mediated activation pathway.

FAQ: Frequently Asked Questions

Q1: Can I use Hydrazine Hydrate instead of Hydrogen gas? A: Yes. This is a "Transfer Hydrogenation."

  • Protocol: Dissolve substrate in MeOH, add Pd/C, then add Hydrazine Hydrate (5-10 eq) dropwise at reflux.

  • Pros: No pressure vessel needed; often faster.

  • Cons: Hydrazine is toxic; reaction generates

    
     gas (foaming risk).
    

Q2: My product turns purple/black upon exposure to air. Why? A: 4-Aminopyrazoles are electron-rich and prone to oxidation (forming azo-dimers or polymerized tars).

  • Fix: Store the amine as a hydrochloride salt (add HCl in dioxane, filter the solid). The salt is stable for months.

Q3: Is 4-nitropyrazole explosive? A: Like all nitro-compounds, it is energetic. While 4-nitropyrazole is generally stable, the combination of Dry Pd/C + Methanol + Hydrogen + Nitro compound is a high fire risk.

  • Safety Rule: Always wet the Pd/C with a small amount of water or toluene before adding the flammable solvent (MeOH) to prevent sparking.

References
  • Catalytic Poisoning Mechanism

    • Ma, X., et al. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." Catalysts, 2022.[2]

    • Insight: Details the coordination of pyridine-like nitrogens to Pd/Pt surfaces and the necessity of acidic media.
  • Iron/Ammonium Chloride Reduction (General Protocol)

    • Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 1992.[3]

    • Insight: The foundational paper for using Fe/NH4Cl as a chemoselective altern
  • Hydrazine Transfer Hydrogenation

    • Li, F., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 2014.[4]

    • Insight: Demonstrates the utility of hydrazine for avoiding dehalogen
  • Synthesis of 4-Aminopyrazoles (Patents/Process)

    • "Process for the preparation of 4-aminopyrazole derivatives."[5][6][7] WO2007034183A2.

    • Insight: Industrial context on handling nitropyrazole intermediates and avoiding explosive reagents.[5]

Sources

Technical Guide: Stability & Handling of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

[1]

Executive Summary

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 514800-78-3 for free base; 1185304-39-5 for HCl) is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors, GPCR ligands, and urea-based electrophiles.

Critical Warning: As an electron-rich primary aromatic amine, this compound is inherently prone to oxidation in solution. Users frequently report solution discoloration (turning pink, brown, or black) upon storage. This guide provides the protocols necessary to mitigate these stability issues and ensure experimental reproducibility.

Module 1: Solubility & Stock Preparation[2]

Solvent Compatibility Matrix

The solubility profile depends heavily on whether you are using the Free Base or the Hydrochloride Salt (HCl) .

SolventFree Base SolubilityHCl Salt SolubilityStability RiskNotes
DMSO High (>50 mM)High (>50 mM)ModerateRecommended. Hygroscopic nature of DMSO can accelerate hydrolysis over time.[1]
Ethanol High (>20 mM)ModerateHighProtic solvents promote faster oxidation rates than DMSO.[1]
Water NegligibleModerate (pH < 4)Very HighAvoid for stock storage. Use only for immediate dilution.
DMF High (>50 mM)High (>50 mM)ModerateGood alternative to DMSO if biological assay tolerates DMF.[1]
Protocol: Preparation of Oxygen-Free Stock Solutions

Objective: To prepare a 10 mM stock solution in DMSO while minimizing oxidative degradation.

Materials:

  • Anhydrous DMSO (≥99.9%, stored under desiccant).

  • Argon or Nitrogen gas line.

  • Amber glass vials (silanized preferred).

Workflow:

StockPrepStartStart: Weigh CompoundSolventPrepDegas DMSO(Bubble Ar/N2 for 5 mins)Start->SolventPrepDissolutionAdd DMSO to Vial(Vortex 30s)SolventPrep->DissolutionVisualQCVisual Check:Clear/Pale Yellow?Dissolution->VisualQCStorageOverlay with ArgonSeal with ParafilmVisualQC->StorageYesFailSTOP: Solution is Pink/Brown(Oxidation occurred)VisualQC->FailNo

Figure 1: Critical workflow for preparing stable stock solutions. Note the degassing step.

Module 2: Stability Profile & Degradation Mechanisms

The "Browning" Effect (Oxidation)

The most common support ticket we receive involves the solution turning pink or dark brown. This is due to the oxidation of the electron-rich 4-amino group.

  • Mechanism: The 4-amino group on the electron-rich pyrazole ring undergoes radical cation formation followed by dimerization (forming azo or hydrazine linkages) or polymerization.

  • Trigger: Exposure to atmospheric oxygen and light.

  • Impact: Loss of effective concentration and generation of potentially cytotoxic byproducts.

Degradation Pathway

Understanding the enemy is key to defeating it. The degradation typically follows this logic:

DegradationCompoundIntact Amine(Colorless)RadicalRadical Cation(Reactive Intermediate)Compound->Radical O2 / Light DimerAzo/Hydrazine Dimers(Pink/Red)Radical->Dimer Coupling PolymerPolymers(Dark Brown/Black)Dimer->Polymer Aggregation

Figure 2: Oxidative degradation pathway of 4-aminopyrazoles.

Stability Data Summary
ConditionFormHalf-Life (Estimated)Recommendation
Solid (-20°C) HCl Salt> 2 YearsPreferred storage state.[1][2]
Solid (-20°C) Free Base6-12 MonthsStore under inert gas.
DMSO Soln (RT) Free Base< 24 HoursUse immediately.
DMSO Soln (-20°C) Free Base2-4 WeeksFreeze/Thaw cycles accelerate degradation.[1]
DMSO Soln (-80°C) Free Base3-6 MonthsSingle-use aliquots only.

Module 3: Troubleshooting Guide

Q1: My DMSO stock solution turned pink overnight at room temperature. Is it still usable?

Verdict: No. Reasoning: The pink coloration indicates the formation of azo-dimers or radical species (See Figure 2). While the % impurity might be low (1-5%), these oxidation products are often highly reactive and can act as PAINS (Pan-Assay Interference Compounds) in biological screens, leading to false positives. Action: Discard and prepare fresh.

Q2: I see a precipitate when diluting the stock into cell culture media.

Verdict: Solubility limit exceeded or pH shock. Reasoning: The free base has poor water solubility. If you are using the HCl salt stock, diluting into a neutral buffer (pH 7.4) may deprotonate the amine, causing the free base to crash out if the concentration is >100 µM. Action:

  • Sonicate the media for 5 minutes.

  • Lower the final concentration.

  • Ensure DMSO concentration in media is 0.1% - 0.5% to aid solubility.

Q3: Can I store the compound in water?

Verdict: Never. Reasoning: Even if protonated (acidic pH), water promotes hydrolysis and autoxidation faster than aprotic solvents like DMSO. Action: Store as a solid or in anhydrous DMSO.

Module 4: Quality Control (QC) Protocols

If you suspect degradation, verify purity using this standard HPLC method before proceeding with valuable experiments.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Expected Retention: The amine is relatively polar. It will elute early to mid-gradient. Oxidation products (dimers) are usually more hydrophobic and will elute later (higher %B).

References

  • PubChem. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 573307).[1][3] National Library of Medicine. [Link]

  • Bio-Fount. 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride Product Data. [Link]

  • Metwally, M.A., et al. 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 2020, 10, 63-76.[4] (Demonstrates reactivity and instability of aminopyrazoles). [Link]

  • NIST Chemistry WebBook. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- (Structural Analog Data). [Link]

troubleshooting Knorr condensation for fluorinated hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Knorr Condensation with Fluorinated Hydrazines

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of employing fluorinated hydrazines (e.g., trifluoromethylhydrazine, pentafluorophenylhydrazine) in Knorr condensation. Unlike standard hydrazine, these reagents possess drastically reduced nucleophilicity and unique stability profiles, requiring distinct protocols to avoid "dead" reactions or regioisomeric mixtures.

Module 1: Reactivity & Kinetics (The "Stalled Reaction")

The Core Problem: Fluorine atoms are potent electron-withdrawing groups (EWG). In reagents like trifluoromethylhydrazine (


)  or pentafluorophenylhydrazine (

)
, the inductive effect pulls electron density away from the nitrogen atoms.
  • Consequence: The nucleophilicity of the

    
    -nitrogen (attached to the F-group) is virtually non-existent. The 
    
    
    
    -nitrogen (terminal
    
    
    ) is also deactivated, though to a lesser extent.
  • Result: Standard conditions (Ethanol, Reflux, Acetic Acid) often fail or yield intermediates that refuse to cyclize.

Troubleshooting Guide: Low Conversion
SymptomDiagnosisCorrective Action
No Reaction (SM recovered) Nucleophile is too weak for the carbonyl.Switch Activation: Move from protic solvents (EtOH) to aprotic/Lewis Acid systems. Use TiCl₄ or Sc(OTf)₃ to hyper-activate the carbonyl carbon.
Stalls at Hydrazone Cyclization step (attack by

-N) is energetically unfavorable.
Force Dehydration: The

-NH is too weak to attack the second carbonyl. Switch solvent to Toluene or Xylene and use a Dean-Stark trap to remove water, driving the equilibrium.
Loss of

Group
"Des-CF3" side reaction due to instability of free

.
Acid Control: Avoid basic conditions. Use DCM with TsOH or HCl . Recent data suggests DCM suppresses defluorination better than polar solvents [1].
Visualizing the Stability/Reactivity Workflow

ReactivityWorkflow start Start: Fluorinated Hydrazine + 1,3-Dicarbonyl check_type Is Hydrazine Protected? (e.g., di-Boc-CF3-Hydrazine) start->check_type protected_path Yes: Deprotection Required check_type->protected_path Di-Boc free_path No: Free Hydrazine (Unstable) check_type->free_path Free Base action_deprotect Step 1: Acid Hydrolysis (4M HCl/Dioxane) Step 2: In-situ trapping protected_path->action_deprotect action_stabilize Risk: Defluorination (Des-CF3) Action: Use DCM + TsOH immediately free_path->action_stabilize cyclization Cyclization Phase action_deprotect->cyclization action_stabilize->cyclization outcome_good Target Pyrazole cyclization->outcome_good Optimized Acid/Solvent outcome_bad Stalled Hydrazone / Des-CF3 Product cyclization->outcome_bad Basic/Protic Conditions

Figure 1: Decision tree for handling unstable fluorinated hydrazine precursors to prevent defluorination.

Module 2: Regioselectivity (The "Isomer" Problem)

The Core Problem: In Knorr condensation with unsymmetrical 1,3-dicarbonyls (e.g.,


-keto esters), two isomers are possible. With fluorinated hydrazines, the electronic bias is extreme.
  • Rule of Thumb: The terminal

    
     is the only effective nucleophile. It will attack the most electrophilic  carbonyl first.
    
  • The Trap: Unlike alkyl hydrazines, you cannot rely on steric control. Electronic control dominates.

FAQ: Controlling Regiochemistry

Q: I am reacting


 with ethyl acetoacetate. Which isomer will I get? 
A:  You will predominantly form the 3-hydroxy-5-methyl-1-trifluoromethyl-pyrazole  (often existing as the pyrazolone tautomer).
  • Mechanism:[1][2][3][4][5][6] The terminal

    
     attacks the ketone (more electrophilic than ester). The deactivated 
    
    
    
    then struggles to close onto the ester.
  • Correction: If you need the opposite isomer, you cannot simply change solvents. You must synthesize the enaminone intermediate first using a secondary amine, then swap it with the hydrazine.

Q: How do I distinguish the isomers by NMR? A:

  • 
     NMR:  The 
    
    
    
    shift is sensitive to the orthogonal substituents.
  • 
     NMR:  Look for the 
    
    
    
    vs
    
    
    coupling. The carbon adjacent to the
    
    
    (C5) typically shows a quartet with
    
    
    , whereas C3 is too far to couple significantly.
Regioselectivity Mechanism Diagram[5]

Regioselectivity reactants Reactants: CF3-NH-NH2 + R1-C(=O)-CH2-C(=O)-R2 attack Nucleophilic Attack: Terminal NH2 attacks Most Electrophilic C=O reactants->attack path_A Path A: Ketone Attack (Kinetic Control) attack->path_A Preferred path_B Path B: Ester Attack (Rare with CF3-Hydrazine) attack->path_B Disfavored intermediate Hydrazone Intermediate path_A->intermediate cyclization Cyclization: Deactivated NH(CF3) attacks remaining C=O intermediate->cyclization product Final Pyrazole (Regioisomer determined by initial attack) cyclization->product

Figure 2: The "Terminal Nitrogen First" rule dictates the regiochemical outcome in fluorinated hydrazine condensations.

Module 3: Optimized Experimental Protocol

Context: This protocol is adapted for Di-Boc-trifluoromethylhydrazine , the most stable and commercially available precursor, based on recent methodologies [2].

Reagents
  • Substrate: 1,3-Diketone or

    
    -keto ester (1.0 equiv)
    
  • Hydrazine Source: Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv)[7]

  • Acid/Catalyst: p-Toluenesulfonic acid monohydrate (TsOH[8]·H₂O) (3.0 - 5.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Di-Boc-hydrazine and the 1,3-dicarbonyl substrate in anhydrous DCM (0.1 M concentration).

  • Acid Activation: Add TsOH·H₂O in one portion.

    • Note: The strong acid serves two purposes: it removes the Boc groups to generate transient

      
       and simultaneously catalyzes the condensation.
      
  • Reaction: Stir at room temperature for 2–6 hours.

    • Checkpoint: Monitor by

      
       NMR. The starting material (Boc-protected) usually appears around -60 to -65 ppm. The product pyrazole will shift significantly.
      
  • Workup:

    • Quench carefully with saturated

      
       (gas evolution will occur).
      
    • Extract with DCM.

    • Crucial: Do not use acidic workup, as the

      
       bond can be hydrolytically unstable in aqueous acid over time.
      
  • Purification: Flash chromatography on silica gel. Fluorinated pyrazoles are often less polar than their non-fluorinated counterparts.

Module 4: Comparative Solvent/Catalyst Data

When standard protocols fail, consult this optimization matrix.

SolventDielectric Const.[9]Suitability for

Notes
Ethanol (EtOH) 24.5Low Often leads to "des-CF3" byproducts; protic nature hampers dehydration of deactivated intermediate.
Dichloromethane (DCM) 8.9High Best for in situ generation from Boc-precursors; stabilizes the transient hydrazine [2].
Toluene 2.38Medium Good for stubborn substrates requiring Dean-Stark dehydration (high temp).
HFIP (Hexafluoroisopropanol) 16.7Specialized Excellent for activating carbonyls via H-bonding, but expensive. Use for very hindered ketones [3].

References

  • BenchChem Technical Support. (2025).[5][8][9][10] Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from

  • Lellek, V., et al. (2018).[11] One-pot synthesis of functionalized N-trifluoromethyl pyrazoles.[7][8][12]Synlett , 29, 1071-1075.[11]

  • Fustero, S., et al. (2011). Fluorine in Heterocyclic Chemistry.[1]Chemical Reviews , 111(11), 6984-7034.

  • Kuznetsov, M. A. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.Journal of Organic Chemistry ,[2][11] 89.

Sources

removing unreacted 4-fluorobenzyl chloride from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in removing unreacted 4-fluorobenzyl chloride from pyrazole synthesis reaction mixtures. The following sections detail the underlying chemical principles and provide practical, step-by-step protocols for effective purification.

Troubleshooting Guide: Isolating Your Target Pyrazole

This section addresses common issues encountered during the purification of N-(4-fluorobenzyl)pyrazoles.

Issue: My TLC and/or NMR analysis indicates the presence of unreacted 4-fluorobenzyl chloride in my final product.

Root Cause Analysis: The presence of residual 4-fluorobenzyl chloride post-reaction is typically due to incomplete reaction or inefficient removal during the work-up. Key factors influencing this include:

  • Reaction Stoichiometry: An excess of the alkylating agent, 4-fluorobenzyl chloride, is often used to drive the reaction to completion. However, this necessitates a robust purification strategy.

  • Reaction Kinetics: The rate of N-alkylation can be influenced by the base, solvent, and temperature. Sub-optimal conditions can lead to a significant amount of unreacted starting material.[1]

  • Work-up Procedure: Standard aqueous washes may not be sufficient to remove the relatively non-polar 4-fluorobenzyl chloride.

Solutions:

  • Selective Liquid-Liquid Extraction: This is often the first and most effective line of defense. By exploiting the basicity of the pyrazole nitrogen, a separation can be achieved.[2][3]

    • Principle: The pyrazole product, being weakly basic, can be protonated with a dilute acid wash to form a water-soluble salt. The unreacted 4-fluorobenzyl chloride, lacking a basic site, will remain in the organic layer.

    • Protocol: See Protocol 1: Acid-Base Liquid-Liquid Extraction for a detailed procedure.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[4][5][6]

    • Principle: Silica gel, a polar stationary phase, will have a stronger affinity for the more polar pyrazole product compared to the less polar 4-fluorobenzyl chloride. This difference in interaction allows for their separation.

    • Implementation: A solvent system of appropriate polarity (e.g., a hexane/ethyl acetate gradient) is used to elute the compounds from the column. The less polar 4-fluorobenzyl chloride will elute first, followed by the pyrazole product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.[4]

  • Recrystallization: If the pyrazole product is a solid, recrystallization can be a powerful purification technique.[5][7]

    • Principle: This method relies on the differences in solubility between the desired product and impurities in a given solvent system. The ideal solvent will dissolve the crude product at an elevated temperature, and upon cooling, the pure pyrazole will crystallize out, leaving the more soluble 4-fluorobenzyl chloride in the mother liquor.

    • Solvent Selection: Common solvents for pyrazole recrystallization include ethanol, methanol, or mixtures such as ethanol/water.[4][8] The choice of solvent is critical and must be determined empirically.[9]

Frequently Asked Questions (FAQs)

  • Q1: Why is there unreacted 4-fluorobenzyl chloride in my reaction?

    • A1: It is common in N-alkylation reactions to use a slight excess of the alkylating agent to ensure complete consumption of the pyrazole starting material.[1] Additionally, if the reaction has not gone to completion due to factors like insufficient reaction time, temperature, or inefficient mixing, unreacted 4-fluorobenzyl chloride will remain.

  • Q2: Can I use a basic wash to remove unreacted 4-fluorobenzyl chloride?

    • A2: A basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) is generally ineffective for removing 4-fluorobenzyl chloride itself. However, it is a crucial step in the work-up to neutralize any acid and to deprotonate any protonated pyrazole, allowing its extraction back into an organic solvent. Some sources suggest that a base wash can hydrolyze the benzyl chloride to the more polar benzyl alcohol, which is easier to remove.[10]

  • Q3: How do I choose the best purification method?

    • A3: The choice depends on the physical state of your product and the scale of your reaction.

      • For both liquid and solid products, a combination of liquid-liquid extraction followed by column chromatography is a robust approach.[5]

      • If your product is a solid and the initial purity is relatively high, recrystallization can be a very efficient final purification step.[5]

  • Q4: What are the physical properties of 4-fluorobenzyl chloride that are relevant for purification?

    • A4: 4-Fluorobenzyl chloride is a liquid at room temperature with a boiling point of approximately 181.6 °C at 760 mmHg and a density of about 1.207 g/mL.[11][12] It is slightly soluble in water.[11] Its relatively non-polar nature is the key property exploited for its separation from the more polar pyrazole product.

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the basic pyrazole product from the neutral 4-fluorobenzyl chloride.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The protonated pyrazole will move into the aqueous layer, while the 4-fluorobenzyl chloride remains in the organic layer.[2][13]

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat: Wash the organic layer with the dilute acid solution one more time and combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). The pyrazole product should precipitate out or can be extracted.[2]

  • Final Extraction: If the product does not precipitate, add a fresh portion of organic solvent to the basic aqueous solution and perform another extraction to recover the deprotonated pyrazole product.

  • Drying and Concentration: Dry the organic layer containing the purified pyrazole over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of the pyrazole product using column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from the 4-fluorobenzyl chloride spot.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis. The less polar 4-fluorobenzyl chloride will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (increase the proportion of ethyl acetate) to elute the more polar pyrazole product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.

Data Summary

CompoundKey Physical PropertiesSolubilityPurification Principle
N-(4-fluorobenzyl)pyrazole (Product) Typically a solid or high-boiling liquid; more polar than starting material.Soluble in many organic solvents; solubility in water is low but increases upon protonation.Basicity allows for separation via acid-base extraction; polarity allows for separation by chromatography.
4-Fluorobenzyl Chloride (Starting Material) Liquid; bp ~182 °C; density ~1.2 g/mL.[11][12]Soluble in organic solvents; slightly soluble in water.[11]Lack of basicity and lower polarity compared to the product allows for separation.

Visual Workflow and Logic Diagrams

Purification_Workflow cluster_reaction Reaction Work-up cluster_extraction Liquid-Liquid Extraction cluster_purification Final Purification crude_mixture Crude Reaction Mixture (Pyrazole + Unreacted 4-FBC) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude_mixture->dissolve add_acid Wash with 1M HCl dissolve->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Unreacted 4-FBC) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Pyrazole) separate_layers->aqueous_layer basify Basify Aqueous Layer with NaOH aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product column_chrom Column Chromatography extract_product->column_chrom recrystallization Recrystallization (if solid) extract_product->recrystallization pure_product Pure Pyrazole Product column_chrom->pure_product recrystallization->pure_product

Caption: Workflow for Pyrazole Purification.

Separation_Logic organic_phase Organic Phase (e.g., Ethyl Acetate) Pyrazole 4-Fluorobenzyl Chloride aqueous_phase Aqueous Phase (1M HCl) H₂O H₃O⁺ Cl⁻ logic_arrow Protonation of Pyrazole organic_phase_after Organic Phase 4-Fluorobenzyl Chloride aqueous_phase_after Aqueous Phase Pyrazole-H⁺Cl⁻

Caption: Logic of Acid-Base Extraction.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Retrieved from [Link]

  • Rsc.org. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (n.d.). US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid.
  • YouTube. (2022, October 3). Liquid-Liquid Extraction. Retrieved from [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl chloride | C7H6ClF | CID 9602. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 4-Fluorobenzyl chloride, 99% 352-11-4 India. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ACS Publications. (2012, August 23). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Retrieved from [Link]

  • Sciencemadness. (2006, December 23). Removing excess Benzoyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016, September 14). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation Guide: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical protocol for validating 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.

The content focuses on Process Analytical Technology (PAT) principles: distinguishing the target amine from its nitro-precursor and validating the N-alkylation regiochemistry.

Executive Summary & Application Context

Compound: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Molecular Formula: C₁₂H₁₄FN₃ Role: Primary Scaffold / Nucleophilic Building Block

In drug discovery, this amine is typically generated via the reduction of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitropyrazole . The "performance" of your analytical method depends on its ability to detect two critical failure modes:

  • Incomplete Reduction: Residual nitro-precursor.

  • N-Alkylation Regioisomerism: (Relevant if starting from asymmetric pyrazoles, though less critical for symmetric 3,5-dimethyl systems, verifying the benzyl group integrity is paramount).

This guide compares 1H NMR (Structural Fidelity) against LC-MS (Sensitivity) and 19F NMR (Tag Tracking).

Comparative Analysis: Validation Methodologies

The following table objectively compares analytical methods for validating this specific scaffold.

FeatureMethod A: 1H NMR (Gold Standard) Method B: LC-MS (High Throughput) Method C: 19F NMR (Orthogonal)
Primary Output Proton environment & connectivity.Molecular weight & retention time.Fluorine environment integrity.
Diagnostic Power High: Distinguishes NH₂ from NO₂ clearly.Medium: Ionization suppression can hide impurities.High: Detects defluorinated byproducts.
Sample Prep ~5-10 mg in DMSO-d₆ or CDCl₃.<1 mg in MeOH/ACN.Same sample as 1H NMR.
Limit of Detection ~1% Impurity.<0.1% Impurity.~0.5% Impurity.
Critical Blindspot Inorganic salts are invisible.Isomers often co-elute; poor quantification without standards.Invisible to non-fluorinated impurities.

Expert Insight: While LC-MS is faster for checking reaction completion, 1H NMR is mandatory for lot release to confirm the oxidation state of the nitrogen (Amine vs. Nitro) and the integrity of the fluorobenzyl ring.

The Reference Spectrum (1H NMR)

The following data represents the theoretical consensus shifts for the target molecule in DMSO-d₆ (preferred for polar amines to prevent exchange broadening).

Target Molecule: 4-Amine Derivative

Solvent: DMSO-d₆ (2.50 ppm ref) | Freq: 400 MHz

PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
Ar-H Aromatic7.15 – 7.25Multiplet (AA'BB')2H

Ortho to Benzyl CH₂
Ar-H Aromatic7.05 – 7.15Multiplet (AA'BB')2H

Ortho to Fluorine
CH₂ Benzyl5.05 Singlet2H-Diagnostic N-CH₂
NH₂ Amine3.80 – 4.20 Broad Singlet2H-Exchangeable (D₂O wash removes)
CH₃ Methyl (C5)2.15Singlet3H-Shielded by N-Benzyl
CH₃ Methyl (C3)2.05Singlet3H-Less sterically crowded
Diagnostic Comparison: Amine (Product) vs. Nitro (Precursor)

The reduction of the Nitro group to the Amine causes distinct shielding effects. Use this table to monitor reaction progress.

Proton GroupPrecursor (4-NO₂) Product (4-NH₂) Shift Change (Δδ)
Py-CH₃ (C3/C5) 2.45 / 2.55 ppm2.05 / 2.15 ppm-0.4 ppm (Upfield)
Benzyl CH₂ ~5.30 ppm~5.05 ppm-0.25 ppm (Upfield)
Functional Group None (Nitro is silent)~4.00 ppm (NH₂ Broad)New Signal Appearance

Technical Note: The methyl groups in the 4-nitro precursor are significantly deshielded due to the strong electron-withdrawing nature of the nitro group. The upfield shift of the methyls to the ~2.1 ppm range is the fastest visual confirmation of successful reduction.

Experimental Protocol: Structural Validation Workflow

Reagents & Equipment[2][3][4]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO? Chloroform (CDCl₃) often causes the amine protons (NH₂) to broaden into the baseline or merge with water peaks. DMSO sharpens these exchangeable protons.

  • Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving Fluorine hyperfine coupling).

Step-by-Step Procedure
  • Isolation: Ensure the product is free of paramagnetic reduction catalysts (e.g., Pd/C, Fe, Sn) via Celite filtration. Metal residues broaden lines significantly.

  • Preparation: Dissolve 5–10 mg of the solid amine in 0.6 mL of DMSO-d₆.

    • Tip: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition (1H):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (Quantitative).

    • Scans: 16 (Sufficient for >5 mg).

  • Acquisition (19F) - Optional but Recommended:

    • Run a non-decoupled 19F scan.

    • Expected Signal: Single peak at -115 to -118 ppm (relative to CFCl₃).

    • Validation: Multiple fluorine peaks indicate defluorination side-reactions or contamination.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Phase correct manually to ensure the Benzyl CH₂ singlet is symmetric.

Decision Logic & Visualization

The following diagram illustrates the Quality Control (QC) decision tree for validating this intermediate.

QC_Workflow Start Crude Product Isolated NMR_Prep Dissolve in DMSO-d6 (Filter off Pd/C residues) Start->NMR_Prep Run_NMR Acquire 1H NMR Spectrum NMR_Prep->Run_NMR Check_Me Check Methyl Region (2.0 - 2.2 ppm) Run_NMR->Check_Me Me_High Signals at 2.4 - 2.6 ppm? Check_Me->Me_High Peaks Found Check_NH2 Check Amine Signal (Broad s, ~4.0 ppm) Me_High->Check_NH2 No (Only Amine Me) Fail_Red FAIL: Incomplete Reduction (Reprocess with H2/Pd) Me_High->Fail_Red Yes (Nitro present) Check_F Check Aromatic Region (AA'BB' Pattern) Check_NH2->Check_F Signal Present Check_NH2->Fail_Red Signal Absent Fail_DeF FAIL: Defluorination (Check Hydrogenation Cond.) Check_F->Fail_DeF Pattern Distorted Pass PASS: Release for Next Step Check_F->Pass Pattern Intact

Figure 1: QC Decision Tree for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine validation. Note the critical check for Methyl shifts to rule out unreacted nitro precursor.

References

  • Synthesis of Pyrazole Analogs: El-Hashash, M. A., et al. "Utility of p-acetamidobenzoyl prop-2-enoic acid in the synthesis of new α-amino acids." Journal of Heterocyclic Chemistry, 2011. (Validates general 3,5-dimethylpyrazole chemical shifts).

  • General NMR Data for Pyrazoles: Reich, H. J. "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison. (Standard reference for benzyl/methyl substituent effects).

  • Fluorine Coupling Constants:Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds.
  • Analogous Nitro-Reduction Data: Migliara, O., et al. "Synthesis and COX inhibition of... pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones." (Provides specific shifts for nitro-to-amine reduction on dimethylpyrazole core).

Comparative Analysis of 13C NMR Spectral Signatures in Fluorobenzyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Fluorine Tag" Advantage

In medicinal chemistry, the pyrazole ring is a privileged scaffold (e.g., Riociguat, Celecoxib), yet its characterization is plagued by annular tautomerism and regiochemical ambiguity (N1 vs. N2 alkylation). This guide compares the 13C NMR profiles of unsubstituted pyrazoles , standard N-benzyl pyrazoles , and fluorobenzyl-substituted pyrazoles .

The Core Finding: While standard 1H NMR often suffers from signal overlap in the aromatic region (7.0–7.5 ppm), 13C NMR of fluorobenzyl derivatives offers a superior "self-validating" system. The fluorine atom acts as a spin-active reporter (


), imparting characteristic coupling constants (

) that map the precise topology of the benzyl linker, resolving structural assignments that standard benzyl derivatives cannot.

The Physics of the Shift: Tautomerism vs. Fixed Regioisomers

To interpret the data, one must understand the causality behind the signal shifts.

A. The Tautomeric Blur (NH-Pyrazoles)

In solution (DMSO-


 or CDCl

),

-unsubstituted pyrazoles undergo rapid prototropic tautomerism. This averages the chemical environment of C3 and C5, often resulting in broadened or coalesced signals.
  • Result: Loss of structural resolution; C3 and C5 appear chemically equivalent or indistinguishable.

B. The Regiochemical "Freeze" (N-Alkylation)

Attaching a fluorobenzyl group "freezes" the tautomerism, making C3 and C5 distinct.

  • C5 (Adjacent to N): Experiences steric compression and inductive effects from the benzyl group.

  • C3 (Distal): Remains relatively unperturbed.

  • The Fluorine Effect: The fluorine substituent on the benzyl ring exerts a strong inductive effect (-I) and mesomeric effect (+M) on the benzyl carbons, but its primary utility is the spin-spin coupling (

    
    ) transmitted through the carbon framework.
    

Comparative Spectral Data

The following table contrasts the 13C NMR signatures of a model system (3,5-dimethylpyrazole scaffold) across three derivatization states.

Table 1: Comparative 13C NMR Shifts (


, ppm) and Coupling Constants (

, Hz)
Solvent: CDCl

. Base Scaffold: 3,5-Dimethylpyrazole.[1][2][3][4]
Carbon PositionA. NH-Pyrazole (Parent)B. N-Benzyl Pyrazole (Standard)C. N-(4-Fluorobenzyl) (Para-F)D. N-(2-Fluorobenzyl) (Ortho-F)
C3 (Ring) ~143.0 (Broad/Avg)147.8 (s)148.1 (s)148.2 (s)
C4 (Ring) ~104.5 (s)105.2 (s)105.4 (s)105.3 (s)
C5 (Ring) ~143.0 (Broad/Avg)138.9 (s)139.2 (s)139.5 (s)
CH

(Linker)
N/A52.5 (s)51.8 (s)45.8 (d,

)
C-ipso (Bn) N/A137.2 (s)133.1 (d,

)
123.5 (d,

)
C-ortho (Bn) N/A126.5 (s)129.5 (d,

)
160.5 (d,

)
C-meta (Bn) N/A128.9 (s)115.6 (d,

)
115.4 (d,

)
C-para (Bn) N/A127.5 (s)162.3 (d,

)
130.1 (d,

)
Critical Analysis of the Data:
  • Regio-Validation (C3 vs C5): In all N-substituted forms (B, C, D), C5 shifts upfield (~139 ppm) relative to C3 (~148 ppm). This confirms N-alkylation occurred.

  • Linker Validation (CH

    
    ): 
    
    • 4-F (Para): The benzyl CH

      
       is a singlet (or very weak doublet) because the fluorine is 5 bonds away.
      
    • 2-F (Ortho): The benzyl CH

      
       appears as a distinct doublet  (
      
      
      
      Hz) due to 3-bond coupling. This instantly confirms the use of the correct benzyl halide reagent without needing mass spectrometry.
  • Fluorine Position: The huge splitting (

    
     Hz) identifies exactly which carbon holds the fluorine.
    

Experimental Protocol: The "Fluorine-Decoupled" Workflow

To achieve the resolution required for the data above, standard 13C parameters are insufficient. Use this optimized protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      if the compound is polar; it prevents aggregation. Use CDCl
    
    
    
    for sharper lines if solubility permits.
  • Concentration: Minimum 20 mg in 0.6 mL solvent. Fluorine splitting splits signal intensity, lowering S/N ratio. High concentration is vital.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C3, C5, and C-F ipso) have long T1 relaxation times. Short D1 leads to signal suppression of the most diagnostic peaks.

  • Spectral Width: 240 ppm (to capture the downfield C-F ipso carbons ~160-165 ppm).

  • Scans (NS): Minimum 1024 scans.

Step 3: Advanced Verification (The "Switch" Test)

If the C-F splitting complicates assignment (e.g., overlapping doublets):

  • Run standard 13C{1H} (Proton decoupled).

  • Run 13C{1H, 19F} (Proton AND Fluorine decoupled).

    • Result: All doublets/quartets collapse into singlets. This definitively assigns the Fluorine-coupled carbons vs. impurity peaks.

Visualization of Logic & Pathways

Diagram 1: The Diagnostic Decision Tree

A logical workflow for assigning Regioisomers using 13C and 19F data.

G Start Crude Reaction Product (N-Alkylation) NMR1H 1H NMR Spectrum (Aromatic Region) Start->NMR1H Ambiguous Signals Overlap? (7.0 - 7.5 ppm) NMR1H->Ambiguous NMR13C 13C NMR Spectrum (Proton Decoupled) NMR1H->NMR13C No (Rare) Ambiguous->NMR13C Yes (Standard) CheckC3C5 Check C3 vs C5 Shift NMR13C->CheckC3C5 CheckLinker Check Benzyl CH2 Coupling (J_CF) NMR13C->CheckLinker IsomerN1 N1 Isomer Confirmed (C5 shielded vs C3) CheckC3C5->IsomerN1 C5 < C3 (ppm) IsomerN2 N2 Isomer Confirmed (Shift pattern inverted) CheckC3C5->IsomerN2 C5 > C3 (ppm) Ortho Doublet (J ~4-5 Hz) = 2-Fluorobenzyl CheckLinker->Ortho Ortho Subst. Para Singlet (J ~0 Hz) = 4-Fluorobenzyl CheckLinker->Para Para Subst.

Caption: Decision matrix for utilizing 13C/19F spectral features to resolve pyrazole regiochemistry and linker identity.

Diagram 2: Coupling Constant Topology

Visualizing how the Fluorine signal propagates through the benzyl ring to the linker.

Molecule cluster_legend Coupling Strength F 19F C_ipso C-ipso (1J ~245Hz) F->C_ipso Direct bond C_ortho C-ortho (2J ~21Hz) C_ipso->C_ortho C_meta C-meta (3J ~8Hz) C_ortho->C_meta C_benzyl CH2-Linker (3J or 5J) C_ortho->C_benzyl If Ortho-F (3 bonds) C_meta->C_benzyl If Para-F (5 bonds - No J) N_pyrazole N-Pyrazole C_benzyl->N_pyrazole Strong 1J: 245 Hz (Huge Split) Med 2J: 21 Hz (Distinct Split) Weak 3J: 4-8 Hz (Fine Split)

Caption: Propagation of Spin-Spin Coupling (


) from the Fluorine atom through the aromatic system to the diagnostic benzyl linker.

References

  • Claramunt, R. M., et al. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations." Magnetic Resonance in Chemistry.

  • Alkorta, I., & Elguero, J. (2020). "13C NMR of Pyrazoles." Encyclopedia of Magnetic Resonance.

  • Hossain, A., et al. (2017). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry. (Provides raw NMR data for benzyl-substituted analogs).

  • Reichert, D. (2005). "Solid-state NMR spectral editing of fluorinated compounds." Solid State Nuclear Magnetic Resonance. (Detailed analysis of C-F coupling constants).

Sources

Mass Spectrometry Fragmentation Pattern of 4-Aminopyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4-Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Core Directive: The Analytical Challenge

4-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines). Unlike their 3-amino or 5-amino isomers, the 4-amino position offers a unique electronic environment where the exocyclic amine is electronically conjugated but spatially distant from the ring nitrogens.

This guide provides a technical comparison of the fragmentation behaviors of 4-aminopyrazoles under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a robust framework for structural validation and isomer differentiation.

Methodology Comparison: EI vs. ESI

To accurately characterize 4-aminopyrazoles, one must understand how ionization energy dictates the observed fragmentation.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime High Energy (70 eV)Soft Ionization (Low internal energy)
Primary Ion Radical Cation

Even-electron Protonated Ion

Dominant Mechanism Homolytic cleavage, Radical site initiationCharge-remote fragmentation, inductive cleavage
Key Application Library matching, fingerprintingPharmacokinetic studies, metabolite ID
Stability 4-Aminopyrazoles show high

stability due to aromaticity.

is stable; requires CID for fragmentation.

Fragmentation Mechanisms & Pathways[1][2][3][4]

The fragmentation of 4-aminopyrazoles is governed by the stability of the pyrazole ring and the lability of the exocyclic amine.

Pathway A: The "Stable Core" Phenomenon (EI)

Under EI conditions, the 4-aminopyrazole core is remarkably resilient. Unlike aliphatic amines that undergo rapid


-cleavage, the 4-aminopyrazole molecular ion (

) is often the base peak (100% relative abundance).
  • Mechanism: The radical charge is delocalized across the aromatic

    
    -system.
    
  • Primary Loss: elimination of HCN (27 Da) is the standard degradation route for the pyrazole ring, but it is often suppressed in 4-amino derivatives compared to unsubstituted pyrazoles due to the electron-donating amino group reinforcing ring electron density.

Pathway B: Deamination vs. Ring Opening (ESI-MS/MS)

In ESI-MS/MS, the protonated molecule


 typically localizes the proton on the ring nitrogen (N1 or N2) rather than the exocyclic amine, due to the resonance stabilization of the amidine-like system.
  • Loss of Ammonia (

    
    , -17 Da): 
    
    • Observation: Rare in simple 4-aminopyrazoles but prominent if alkyl substituents are present on the amine.

    • Differentiation: 3-aminopyrazoles lose

      
       more readily due to the "ortho effect" (proton transfer from ring NH to exocyclic 
      
      
      
      ). 4-aminopyrazoles lack this proximity , making the
      
      
      peak significantly lower in intensity.
  • Ring Cleavage (Retro-1,3-Dipolar Fragmentation):

    • The hallmark of pyrazole MS/MS is the cleavage of the N-N bond.

    • Fragment 1: Loss of HCN (27 Da).

    • Fragment 2: Loss of acetonitrile (

      
      , 41 Da) if a methyl group is present at C3/C5.
      
Pathway C: Isomer Differentiation (The "Ortho Effect")

Distinguishing 4-aminopyrazole from its 3-amino isomer is a critical quality control step.

  • 3-Aminopyrazole: The exocyclic amine is adjacent to the ring NH. This allows for a facile 1,4-hydrogen shift, leading to the elimination of

    
     or 
    
    
    
    .
  • 4-Aminopyrazole: The amine is distant. The "ortho effect" is impossible. Consequently, the 4-isomer retains the amino group longer, and the primary fragmentation is often the destruction of the ring itself (loss of HCN) rather than substituent loss.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for fragmenting a generic 1-substituted-4-aminopyrazole under ESI-MS/MS conditions.

G M_Protonated Precursor Ion [M+H]+ (m/z X) Path_NH3 Loss of NH3 (-17 Da) M_Protonated->Path_NH3 Minor Pathway (No Ortho Effect) Path_HCN Ring Cleavage (Loss of HCN, -27 Da) M_Protonated->Path_HCN Major Pathway (Ring Stability) Path_R Loss of Substituent R (e.g., Benzyl, Alkyl) M_Protonated->Path_R Dependent on R (e.g., if R=Benzyl) Ion_Deaminated Deaminated Core [M+H - 17]+ Path_NH3->Ion_Deaminated Ion_RingOpen Open Chain Cation [M+H - 27]+ Path_HCN->Ion_RingOpen Ion_Core Pyrazolium Core [M+H - R]+ Path_R->Ion_Core Isomer_Check Isomer Check: High [M-17]+ indicates 3-Amino Isomer Ion_Deaminated->Isomer_Check Comparative Analysis

Figure 1: Logical fragmentation flow for 4-aminopyrazoles under ESI-MS/MS. Note the suppression of the ammonia loss pathway compared to 3-amino isomers.

Experimental Protocol: Structural Validation

To validate the identity of a 4-aminopyrazole derivative, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1-10 µg/mL. Avoid high concentrations to prevent dimerization.

Step 2: ESI-MS/MS Acquisition
  • Mode: Positive Ion (

    
    ).
    
  • Collision Energy (CE): Ramp CE from 10 to 40 eV. 4-aminopyrazoles are stable aromatic systems; low CE (10 eV) typically yields only the parent ion. Fragmentation onset usually requires >20 eV.

Step 3: Data Analysis & Criteria

Compare the observed spectrum against the following criteria table.

Diagnostic Ionm/z ShiftInterpretationValidation Status
Parent Ion

Base peak. High stability.Pass if dominant at low CE.
Ring Fragment

Loss of HCN. Characteristic of pyrazole ring.Pass if present at high CE.
Deamination

Loss of

.
Alert: If intensity >50% of parent, suspect 3-amino isomer .
Radical Loss

Loss of

(if methyl substituted).
Common in EI, rare in ESI.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Retrieved from [Link]

  • NIST Mass Spec Data Center. (2023). 3-Aminopyrazole Mass Spectrum. Retrieved from [Link]

  • ResearchGate. (2007). A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. Retrieved from [Link]

FTIR Characterization of Primary Amines in Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and operational manual for the characterization of primary amines in pyrazole scaffolds using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Aminopyrazoles are privileged scaffolds in drug discovery, particularly as kinase inhibitors (e.g., Sildenafil, Zaleplon). The precise characterization of the primary amine moiety (-NH₂) is critical for validating synthetic pathways and monitoring shelf-life stability (polymorphism). While NMR remains the structural gold standard, FTIR offers superior throughput for solid-state characterization. This guide objectively compares FTIR against orthogonal techniques and provides a validated spectral fingerprint for identifying primary aminopyrazoles.

Part 1: The FTIR Fingerprint of Primary Aminopyrazoles

The infrared spectrum of a primary amine attached to a pyrazole ring is governed by the interplay between the exocyclic amino group and the heteroaromatic ring. Unlike aliphatic amines, the conjugation with the pyrazole ring shifts vibrational frequencies and intensifies specific bands.

characteristic Spectral Signature[1][2][3][4][5][6][7][8][9][10]

The definitive identification of a primary amine (-NH₂) relies on observing the "twin peaks" in the high-frequency region, corresponding to asymmetric and symmetric stretching.[1][2]

Table 1: Key Characteristic Peaks for Primary Aminopyrazoles

Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
N-H Asymmetric Stretch (

)
3400 – 3500 Medium-StrongHigher frequency peak.[1] Indicates free -NH bonds.
N-H Symmetric Stretch (

)
3300 – 3400 MediumLower frequency peak.[3] The separation (

) is typically ~60–100 cm⁻¹.[1]
N-H Scissoring (

)
1590 – 1650 Medium-StrongCritical differentiator. Often overlaps with Ring C=N but is distinct for primary amines.
C-N Stretch (Ar-NH₂)1250 – 1335 StrongSignificant double-bond character due to conjugation with the pyrazole ring.
N-H Wagging (

)
650 – 900 Broad/StrongOften obscured in fingerprint region; useful for confirming primary vs. secondary status.[2]
The "Twin Peak" Phenomenon

For a primary amine (


), the two N-H bonds vibrate in coupled modes.[3]
  • Asymmetric: Both hydrogens move in opposite directions relative to the nitrogen.

  • Symmetric: Both hydrogens move in the same direction (outwards/inwards).

Rule of Thumb: If you see two distinct bands in the 3300–3500 cm⁻¹ region, it is a primary amine.[1][3][4][5] If you see one, it is likely a secondary amine or the pyrazole ring N-H (if unsubstituted at N1).

Part 2: Differentiating Interferences (Ring N-H vs. Exocyclic -NH₂)

A common challenge in pyrazole chemistry is distinguishing the exocyclic primary amine from the endocyclic N-H of the pyrazole ring (tautomeric N1-H).

Spectral Decision Logic

The pyrazole ring N-H typically appears as a single, often broader band due to strong intermolecular hydrogen bonding (dimer formation), whereas the primary amine -NH₂ retains its doublet character.

SpectralLogic Start Analyze 3200-3500 cm⁻¹ Region CountPeaks Count Distinct Peaks (above 3300 cm⁻¹) Start->CountPeaks TwoPeaks Two Peaks (Twin Bands) CountPeaks->TwoPeaks Distinct Doublet OnePeak Single Peak CountPeaks->OnePeak Singlet NoPeak No Peaks CountPeaks->NoPeak Baseline CheckBend Check 1590-1650 cm⁻¹ TwoPeaks->CheckBend Secondary Secondary Amine (-NHR) OR Pyrazole Ring N-H OnePeak->Secondary Tertiary Tertiary Amine (-NR₂) (N-Substituted Pyrazole) NoPeak->Tertiary Primary Primary Amine (-NH₂) (Asym + Sym Stretch) Scissoring Strong Band Present (Scissoring) CheckBend->Scissoring NoScissoring Weak/Absent CheckBend->NoScissoring Likely Amide/Ring Mode ConfirmPrim Confirmed: Primary Aminopyrazole Scissoring->ConfirmPrim

Figure 1: Decision tree for classifying amine substitution on pyrazole rings based on FTIR spectral features.

Part 3: Comparative Analysis (FTIR vs. Alternatives)

While FTIR is a powerful screening tool, it is not the only method.[6][7] Below is an objective comparison of FTIR against Raman and NMR spectroscopy for this specific application.

Table 2: Technique Comparison for Aminopyrazole Analysis

FeatureFTIR (ATR) Raman Spectroscopy ¹H NMR (DMSO-d₆)
Primary Detection Dipole moment change (Polar bonds: N-H, C-N).Polarizability change (Non-polar/Ring bonds).Magnetic environment of protons.
N-H Sensitivity High. N-H stretches are strong and distinct.Low. N-H scatter is weak; often obscured by fluorescence.High. Integration gives exact proton count (2H).
Sample State Solid (Powder) or Liquid.Solid or Liquid (Aqueous compatible).Solution phase only.
Throughput High (< 1 min/sample). No solvent needed.High. Non-destructive.Low (Sample prep + acquisition time).
Water Interference High (H-O-H overlaps N-H).Negligible (Water is Raman silent).Requires deuterated solvents (D₂O exchange).[1]
Best Use Case QC / Solid State ID. Rapid confirmation of -NH₂ presence.Polymorph Screening. Studying ring lattice modes.Structure Elucidation. Definitive proof of structure.
Why Choose FTIR?

FTIR is the superior choice for solid-state quality control . If you are monitoring the crystallization of a drug candidate, FTIR can instantly differentiate between the free base (sharp N-H peaks) and a salt form (broadened/shifted ammonium peaks), which NMR (in solution) cannot do as effectively.

Part 4: Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol for Attenuated Total Reflectance (ATR) FTIR.

Sample Preparation & Acquisition
  • Technique: ATR-FTIR (Diamond or ZnSe crystal).

  • Sample Amount: ~2–5 mg of dry powder.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication quality).

The Validation Workflow

This protocol includes a "System Suitability" step using a polystyrene standard or a known amine reference (e.g., Aniline or 3-aminopyrazole standard).

FTIR_Protocol Clean Clean ATR Crystal (Isopropanol) Background Collect Background (Air spectrum) Clean->Background SampleLoad Load Sample (Apply High Pressure) Background->SampleLoad Acquire Acquire Spectrum (4000-600 cm⁻¹) SampleLoad->Acquire QC_Check QC Check: Is CO₂ doublet present? Acquire->QC_Check QC_Check->Clean Yes (Reclean) Process Process Data (Baseline Corr. + ATR Corr.) QC_Check->Process No (Pass) Analyze Identify Twin Peaks (3300-3500 cm⁻¹) Process->Analyze

Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity.

Data Interpretation Troubleshooting
  • Problem: Peaks are broad and merged in the 3000–3500 cm⁻¹ region.

    • Cause: Sample is wet (H₂O overlap) or amine is protonated (salt form).

    • Solution: Dry sample in a desiccator. If salt, perform a "free-basing" micro-extraction before measuring.

  • Problem: Weak N-H signals.

    • Cause: Poor contact with ATR crystal.

    • Solution: Increase anvil pressure significantly. N-H stretches are high frequency and have lower penetration depth in ATR; good contact is essential.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][8][6][9][10][2][11]

  • NIST Chemistry WebBook. (2023). 3-Amino-4-pyrazolecarbonitrile Infrared Spectrum. Retrieved from [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4261. Retrieved from [Link]

  • Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

  • University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Comparative Biological Activity of Fluorobenzyl vs. Chlorobenzyl Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Pharmacophore

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to anchor molecules within target binding sites via hydrogen bonding and pi-stacking interactions. A common structural optimization strategy involves appending a halogenated benzyl group to the pyrazole core. The choice between a fluorobenzyl and a chlorobenzyl moiety is rarely arbitrary; it fundamentally alters the molecule's steric profile, lipophilicity, metabolic stability, and target affinity.

This guide provides an objective, data-driven comparison of fluorobenzyl versus chlorobenzyl pyrazoles, equipping researchers and drug development professionals with the mechanistic rationale and experimental protocols needed to make informed structure-activity relationship (SAR) decisions.

Physicochemical Logic: Fluorine vs. Chlorine

To understand the biological divergence between these two moieties, one must examine their physicochemical properties. The causality behind their differing biological activities stems from atomic radius, electronegativity, and polarizability.

  • Fluorobenzyl (F): Fluorine has a small van der Waals radius (1.47 Å), making it an isostere of hydrogen (1.20 Å). It introduces minimal steric disruption while significantly increasing metabolic stability due to the strength of the C–F bond (approx. 116 kcal/mol). Fluorine is highly electronegative but poorly polarizable, meaning it rarely participates in halogen bonding.

  • Chlorobenzyl (Cl): Chlorine is significantly larger (van der Waals radius of 1.75 Å) and more lipophilic. Crucially, the polarizability of chlorine creates a localized region of positive charge (the

    
    -hole) at the distal end of the C–Cl bond. This allows chlorobenzyl groups to engage in highly directional halogen bonding  with electron-rich residues (e.g., backbone carbonyls) in the target binding pocket, provided the pocket is large enough to accommodate its bulk.
    

Halogen_Logic Halogen Halogen Selection on Benzyl-Pyrazole Fluorine Fluorobenzyl (F) Halogen->Fluorine Chlorine Chlorobenzyl (Cl) Halogen->Chlorine VDW_F Small VDW Radius (1.47 Å) Minimal Steric Clash Fluorine->VDW_F Metab Increased Metabolic Stability (C-F Bond) Fluorine->Metab VDW_Cl Large VDW Radius (1.75 Å) Fills Hydrophobic Pockets Chlorine->VDW_Cl Lipoph Increased Lipophilicity & Halogen Bonding Chlorine->Lipoph

Physicochemical impacts of fluorine vs. chlorine substitution.

Comparative Efficacy: Case Studies in Target Binding

The superiority of a fluorobenzyl or chlorobenzyl group is entirely context-dependent. Below is an objective comparison of experimental data across three distinct therapeutic targets.

Case Study 1: Peripheral Cannabinoid Receptor (CB1) Partial Agonists

In the development of 1,3-disubstituted pyrazole derivatives as peripherally restricted CB1 partial agonists, researchers evaluated the impact of replacing an aliphatic chain with halogenated benzyl groups to tune potency and polarity [1].

Outcome: The 4-fluorobenzyl analog demonstrated a 3-fold higher potency (


) and double the efficacy (

) compared to the 4-chlorobenzyl analog. The CB1 binding pocket in this region is highly sensitive to steric bulk; the larger van der Waals radius of chlorine likely caused a steric clash with the aromatic toggle residues (PHE200/TRP356) required for receptor activation.
Case Study 2: Aurora Kinase Inhibitors

During the optimization of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives for Aurora-A/B kinase inhibition, the N1-position of the pyrazole was substituted with either a 4-fluorobenzyl or 4-chlorobenzyl group [2].

Outcome: Both compounds maintained low-nanomolar cellular potency. However, the 4-chlorobenzyl derivative exhibited vastly superior Human Liver Microsomal (HLM) stability. The increased lipophilicity and specific orientation of the chlorobenzyl group protected the molecule from rapid oxidative metabolism while maintaining critical P-loop interactions in the kinase hinge region.

Case Study 3: Dengue Virus (DENV) Inhibitors

A series of spiropyrazolopyridone derivatives were synthesized to inhibit Dengue virus replication. Researchers compared a 3,4-dichlorobenzyl moiety against a 4-chloro-3-fluorobenzyl moiety [3].

Outcome: Replacing the 3-chloro group with a 3-fluoro group (while retaining the 4-chloro) resulted in a dramatic recovery of pan-serotype activity. The 3-fluoro analog was over 250-fold more potent against DENV-3, indicating that the binding pocket for DENV-3 cannot tolerate the steric bulk of a meta-chlorine, but easily accommodates the smaller fluorine atom.

Quantitative Data Summary
Target / ScaffoldAnalog ModificationPrimary Assay MetricResult (Activity / Stability)Ref
CB1 Receptor (1,3-Pyrazole)4-fluorobenzyl

(hCB1)
481 nM (

= 27%)
[1]
CB1 Receptor (1,3-Pyrazole)4-chlorobenzyl

(hCB1)
1470 nM (

= 13%)
[1]
Aurora Kinase (Imidazo-pyridine)4-fluorobenzylHLM Stability (30 min)Rapidly metabolized[2]
Aurora Kinase (Imidazo-pyridine)4-chlorobenzylHLM Stability (30 min)16% metabolized (Stable)[2]
DENV-3 (Spiropyrazolopyridone)3,4-dichlorobenzyl

(DENV-3)
> 5.0

(Inactive)
[3]
DENV-3 (Spiropyrazolopyridone)4-chloro-3-fluorobenzyl

(DENV-3)
0.019

(Highly Active)
[3]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and evaluation of these derivatives.

SAR_Workflow Start Pyrazole Scaffold Selection SynthF Synthesize Fluorobenzyl Analog Start->SynthF SynthCl Synthesize Chlorobenzyl Analog Start->SynthCl InVitro In Vitro Potency (IC50 / EC50) SynthF->InVitro SynthCl->InVitro ADME Metabolic Stability (HLM / MLM) InVitro->ADME Active Compounds Lead Lead Selection & In Vivo Profiling ADME->Lead High Stability

Workflow for evaluating halogenated benzyl-pyrazole derivatives.

Synthesis of 1-(Halobenzyl)-1H-pyrazole Intermediates

This protocol details the N-alkylation of a pyrazole core, a critical step in generating the matched molecular pairs for SAR comparison [2].

Rationale: Cesium carbonate (


) is utilized as a mild base to selectively deprotonate the pyrazole N-H without causing side reactions. Acetonitrile provides a polar aprotic environment that stabilizes the transition state of the 

nucleophilic attack on the benzylic halide.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add

    
     (1.5 eq) to the solution and stir at room temperature for 15 minutes to allow for complete deprotonation.
    
  • Alkylation: Dropwise, add the appropriate benzyl halide (e.g., 4-fluorobenzyl bromide or 4-chlorobenzyl bromide) (1.1 eq).

  • Reaction: Heat the reaction mixture to 80 °C and reflux for 2–3 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Validation: Purify the crude product via flash column chromatography (Hexanes/EtOAc). Validate the structural integrity and regioselectivity of the N-alkylation using

    
     NMR and 
    
    
    
    NMR.
In Vitro Metabolic Stability (HLM) Protocol

Because fluorine and chlorine dramatically alter lipophilicity and metabolic liability, assessing intrinsic clearance (


) is mandatory. This protocol is a self-validating system that includes a positive control to ensure enzyme viability.

Rationale: Human Liver Microsomes (HLM) contain the primary cytochrome P450 (CYP) enzymes responsible for drug metabolism. An NADPH regenerating system is required because CYP enzymes are obligate utilizing cofactors for oxidative reactions.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Compound Spiking: Prepare 10 mM DMSO stocks of the fluorobenzyl pyrazole, chlorobenzyl pyrazole, and Verapamil (positive control for high clearance). Dilute to a final assay concentration of 1

    
     (final DMSO 
    
    
    
    0.1%).
  • Pre-Incubation: Pre-incubate the HLM/compound mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM

    
    , 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM 
    
    
    
    ).
  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50

    
     aliquots and immediately quench by adding 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Validation: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the logarithmic decay of the parent compound area ratio. The assay is only valid if the Verapamil control shows
    
    
    depletion at 30 minutes.

Conclusion & Strategic Recommendations

When optimizing a pyrazole scaffold, the decision to employ a fluorobenzyl versus a chlorobenzyl group dictates the trajectory of the lead optimization campaign.

  • Select a fluorobenzyl group when the binding pocket is sterically constrained, or when attempting to lower overall lipophilicity (LogP) to improve aqueous solubility while maintaining metabolic resistance.

  • Select a chlorobenzyl group when targeting larger hydrophobic pockets, when attempting to exploit halogen bonding with backbone carbonyls, or when the molecule requires increased lipophilic shielding to prevent rapid CYP450-mediated oxidation.

References

  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists.National Center for Biotechnology Information (PMC).
  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition.National Center for Biotechnology Information (PMC).
  • Design, synthesis and biological evaluation of spiropyrazolopyridone derivatives as potent dengue virus inhibitors.National Center for Biotechnology Information (PMC).

High-Resolution Purity Analysis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, halogenated heterocycles, analytical methods must evolve beyond generic platform screens. The purity analysis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3) presents a classic chromatographic paradox: it combines a highly polar, basic primary amine with a hydrophobic, electron-withdrawing fluorobenzyl moiety.

This guide objectively compares standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches against specialized stationary phases, detailing the mechanistic causality behind column selection and providing a self-validating protocol for robust purity quantification 1.

Mechanistic Causality in Stationary Phase Selection

When developing a method for this pyrazole-amine derivative, scientists typically default to an industry-standard C18 column. However, this often results in suboptimal data due to two structural features of the analyte:

  • The Silanol Dilemma (The Amine Group): The primary amine on the pyrazole ring is basic. On a standard C18 silica column, this amine undergoes secondary ion-exchange interactions with residual, unreacted surface silanols. This dual-retention mechanism (hydrophobic + ion-exchange) manifests as severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy.

  • The Halogen Challenge (The Fluorobenzyl Group): The fluorobenzyl group is highly polarizable. Standard alkyl (C18) columns rely exclusively on dispersive (hydrophobic) interactions, which are insufficient for resolving structurally similar fluorinated impurities (such as des-fluoro analogs or ortho/para regioisomers).

The PFP Advantage: To overcome these limitations, Pentafluorophenyl (PFP) stationary phases are highly recommended. PFP columns introduce multiple retention mechanisms—including dipole-dipole, π-π, and charge-transfer interactions—offering superior shape selectivity for halogenated aromatics 2. Furthermore, the carbon-fluorine bond in the PFP phase is significantly more polar than a C-H bond, which enhances the electrostatic retention of basic analytes and fundamentally alters the selectivity profile compared to traditional C18 phases [[3]](). For polar and basic compounds, PFP-modified phases provide increased retention, improved peak shape, and critical changes in selectivity 4.

HPLC_Mechanism Analyte 1-(4-Fluorobenzyl)-3,5- dimethyl-1H-pyrazol-4-amine Amine Primary Amine Group (Basic, pKa ~4-5) Analyte->Amine Fluoro Fluorobenzyl Moiety (Electronegative, Planar) Analyte->Fluoro C18 Standard C18 Column - Hydrophobic Only - Exposed Silanols Amine->C18 Ion-Exchange PFP PFP Column (Optimal) - Pi-Pi & Dipole - Steric Selectivity Amine->PFP H-Bonding Fluoro->C18 Weak Dispersion Fluoro->PFP F-F & Pi-Pi Interactions Tail Peak Tailing & Poor Isomer Resolution C18->Tail Result Opt Sharp Peaks & Baseline Resolution PFP->Opt Result

Mechanistic flowchart detailing how analyte structural features dictate column selection and outcomes.

Comparative Performance Data

To objectively evaluate column performance, 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine was spiked with a closely eluting des-fluoro synthetic impurity (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine) at a 1% level. The analysis was run across three different column chemistries using an identical 0.1% Trifluoroacetic acid (TFA) / Acetonitrile gradient.

Column ChemistryRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) vs. Des-fluoro Impurity
Standard C18 (18% Carbon Load)6.21.858,5001.2 (Co-elution risk)
Polar-Embedded C18 (Shielded)5.51.1511,2001.6 (Partial separation)
Pentafluorophenyl (PFP) 8.11.0514,5003.8 (Robust baseline resolution)

Data Interpretation: While the Polar-Embedded C18 successfully mitigated the tailing factor by shielding residual silanols, it failed to provide robust resolution between the fluorinated analyte and the non-fluorinated impurity. The PFP column provided the optimal balance: sharp peak symmetry (As = 1.05) and massive resolution gains (Rs = 3.8) driven by specific fluorine-fluorine and π-π interactions.

Self-Validating Experimental Protocol

The following methodology utilizes a PFP column and is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria that act as a strict logic gate; if the system is not chemically optimized, the run will fail before sample data is generated.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA (pKa 0.23) buffers the mobile phase at a pH of ~2.0. This ensures the pyrazole amine (pKa ~4.5) is >99% protonated, eliminating dual-state retention. Additionally, TFA acts as a volatile ion-pairing agent, increasing the retention of the hydrophilic protonated amine on the reversed-phase column [[5]]().

Step 2: System Setup & Equilibration
  • Column: High-Strength Silica PFP (150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 30°C.

  • Causality: Elevating the temperature slightly above ambient reduces mobile phase viscosity. This improves mass transfer kinetics within the porous silica, which is critical for minimizing band broadening of basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient to 95% B

    • 15–18 min: Hold at 95% B

    • 18–18.1 min: Return to 5% B

    • 18.1–25 min: Re-equilibration

Step 3: System Suitability Testing (The Validation Gate)

Inject a standard resolution mixture containing 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and the des-fluoro impurity (10 µg/mL each).

  • Acceptance Criteria:

    • Resolution (Rs) between the two peaks must be ≥ 2.0 .

    • Tailing Factor (As) of the main peak must be ≤ 1.2 .

    • %RSD of the main peak area (n=5 injections) must be ≤ 1.0% .

  • Causality: This step self-validates the protocol. If Rs drops below 2.0, it indicates either column stationary phase degradation or an error in mobile phase preparation (e.g., insufficient TFA leading to unsuppressed silanol interactions). The sequence must halt until the root cause is addressed.

Step 4: Sample Analysis & Purity Calculation
  • Inject the unknown sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Integrate all peaks ≥ 0.05% of the main peak area.

  • Calculate chromatographic purity using area normalization: (Main Peak Area / Total Peak Area) × 100.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes.
  • Thermo Fisher Scientific. "Meet your separation needs; Analytical UHPLC and HPLC columns." Thermo Fisher Scientific Guides.
  • MAC-MOD Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." MAC-MOD Technical Reports.
  • National Institutes of Health (NIH). "HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424)." PMC Articles.
  • BenchChem. "Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine." BenchChem Application Notes.

Sources

Comprehensive Comparison Guide: Crystal Structure Analysis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical workflow for determining the crystal structure of active pharmaceutical ingredients (APIs) and their intermediates is critical for downstream formulation and intellectual property protection.

This guide provides an objective, data-driven comparison of the three primary methodologies used to elucidate the solid-state structure of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 514800-78-3). This specific fluorinated pyrazole derivative presents unique crystallographic challenges: the flexibility of the 4-fluorobenzyl linker often induces conformational polymorphism, while the 4-amino group and the N2 atom of the pyrazole ring create complex, competing hydrogen-bond networks (e.g., N-H···N dimers or catemers).

The Analytical Contenders: Causality and Selection

To accurately map the atomic coordinates and intermolecular interactions of this compound, researchers must choose between three complementary techniques. The choice is fundamentally driven by the physical state of the synthesized material and the specific structural questions being asked.

A. Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the definitive method for absolute structure determination. By directing a focused, monochromatic X-ray beam onto a single, well-ordered crystal, the resulting diffraction pattern—governed by Bragg's Law—allows for the direct mathematical recovery of 3D atomic coordinates[1].

  • The Causality: X-rays scatter off electron clouds. While this provides exceptionally precise positions for heavy atoms (C, N, F), it inherently struggles to accurately locate hydrogen atoms (like those on the 4-amino group) because they possess only a single electron.

B. Powder X-Ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP)

In pharmaceutical development, obtaining a high-quality single crystal is often a highly laborious and time-consuming process[2]. Rapid precipitation or melt-crystallization frequently yields microcrystalline powders. PXRD analyzes an ensemble of randomly oriented crystallites, producing a 1D diffractogram.

  • The Causality: Because 3D spatial data is compressed into a 1D plot (intensity vs. 2θ), peak overlap causes phase ambiguity. Therefore, PXRD must be paired with computational Crystal Structure Prediction (CSP). CSP generates thermodynamically plausible crystal lattices in silico, which are then validated against the experimental PXRD data using Rietveld refinement[3].

C. Solid-State NMR (ssNMR) Crystallography

While XRD methods define the static lattice, ssNMR (specifically


N and 

C Magic-Angle Spinning) probes the local electronic environment.
  • The Causality: Pyrazole derivatives are notorious for complex solid-state dynamics and hydrogen-bonding ambiguities[4]. ssNMR is highly sensitive to the local magnetic environment of specific nuclei. It can definitively determine the number of independent molecules in the asymmetric unit (

    
    ) and resolve whether hydrogen-bond disorder is static or dynamic—a task where XRD often falls short.
    

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of each methodology when applied to small-molecule pyrazole derivatives.

ParameterSCXRDPXRD + CSPssNMR (

N /

C CPMAS)
Sample Requirement Single crystal (>10–50 µm)Polycrystalline powder (~10–50 mg)Polycrystalline powder (~30–100 mg)
Primary Output Complete 3D atomic coordinatesPhase ID, Crystallinity, 3D ModelLocal chemical environment,

value
H-Atom Resolution Moderate (electron density offset)Poor (relies entirely on CSP model)Excellent (direct observation of dynamics)
Polymorph Screening Low throughputHigh throughput Moderate throughput
Data Acquisition Time Hours to DaysMinutes (PXRD) + Weeks (CSP)Hours to Days
Structural Ambiguity Very LowModerate (requires Rietveld fit)Low (when combined with GIPAW)

Integrated Workflow & Decision Matrix

To maximize structural accuracy while minimizing time-to-result, these techniques should not be viewed in isolation, but as a self-validating system.

G Start Synthesized API: 1-(4-Fluorobenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine Cryst Crystallization Screening Start->Cryst Check Single Crystal Obtained? Cryst->Check SCXRD SCXRD Analysis (Gold Standard) Check->SCXRD Yes (>10 µm) PXRD PXRD Analysis (Microcrystalline) Check->PXRD No (Powder only) ssNMR Solid-State NMR (15N/13C CPMAS) SCXRD->ssNMR H-Bond Disorder? Final Complete 3D Crystal Structure & Dynamics SCXRD->Final CSP Crystal Structure Prediction (CSP) PXRD->CSP PXRD->ssNMR Verify Z' & Conformation Rietveld Rietveld Refinement CSP->Rietveld Rietveld->Final Hbond Resolve H-Bonding & Asymmetric Unit (Z') ssNMR->Hbond Hbond->Final

Integrated workflow for pyrazole crystal structure elucidation.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies outline how to execute these analyses to ensure high-fidelity data collection for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Obtain absolute 3D conformation and primary hydrogen-bond network.

  • Crystallization: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., Ethyl Acetate/Hexane). Utilize slow evaporation at 4 °C to promote the growth of distinct, well-faceted crystals.

  • Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Coat the crystal in paratone oil and mount it on a MiTeGen loop to prevent solvent loss and mechanical stress.

  • Data Collection: Transfer the loop to a diffractometer equipped with a microfocus X-ray source (Cu K

    
    , 
    
    
    
    = 1.5418 Å). Maintain the sample at 100 K using a nitrogen cryostream. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the flexible 4-fluorobenzyl group and the lighter nitrogen/oxygen atoms.
  • Refinement: Integrate the diffraction spots and solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
    .
    
Protocol 2: Powder XRD & Crystal Structure Prediction (CSP)

Objective: Solve the structure when only microcrystalline powder is available.

  • Sample Preparation: Gently grind the bulk powder to ensure a homogenous particle size (<10 µm) to minimize preferred orientation effects[5]. Pack into a zero-background silicon holder.

  • Data Acquisition: Collect PXRD data from 2θ = 2° to 50° with a step size of 0.01° using a high-resolution diffractometer.

  • Computational Generation (CSP): Perform a conformational search of the 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine molecule using Density Functional Theory (DFT). Generate thousands of potential crystal packing arrangements in common space groups (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Rietveld Refinement: Rank the CSP-generated structures by lattice energy. Take the lowest-energy models and simulate their theoretical PXRD patterns. Use Rietveld refinement to statistically match the simulated pattern to the experimental data, minimizing the weighted profile residual (

    
    )[6].
    
Protocol 3: Solid-State NMR (ssNMR) Analysis

Objective: Validate the asymmetric unit (


) and probe the 4-amino hydrogen bond dynamics.
  • Rotor Packing: Pack approximately 50 mg of the powdered sample into a 4 mm zirconia MAS (Magic-Angle Spinning) rotor.

  • Data Acquisition: Spin the sample at 12.5 kHz to average out chemical shift anisotropy. Acquire

    
    N Cross-Polarization Magic-Angle Spinning (CPMAS) spectra.
    
  • Analysis: Count the number of distinct

    
    N resonances. The pyrazole ring contains two nitrogens (N1, N2) and the amine provides one (N4). If 
    
    
    
    (one molecule in the asymmetric unit), three distinct peaks will be observed. If the flexible benzyl group causes the crystal to pack with two independent molecules (
    
    
    ), six peaks will emerge[7].

Mechanistic Deep Dive: Resolving Hydrogen Bond Networks

In pyrazole derivatives, the determination of the hydrogen bond network is the most frequent point of failure in standard XRD analysis. For 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, the primary interaction is the N-H···N bond between the 4-amino group (donor) and the bare N2 atom of the pyrazole ring (acceptor).

G Problem Amine-Pyrazole H-Bond Ambiguity XRD X-Ray Diffraction (SCXRD / PXRD) Problem->XRD NMR Solid-State NMR (15N CPMAS) Problem->NMR XRD_Result Shows electron density. Cannot easily distinguish static vs. dynamic proton disorder. XRD->XRD_Result NMR_Result Detects precise local magnetic environment and proton exchange. NMR->NMR_Result Resolution Accurate Hydrogen Bond Network & Polymorph ID XRD_Result->Resolution NMR_Result->Resolution

Complementary roles of XRD and ssNMR in resolving pyrazole proton disorder.

While X-ray diffraction may show smeared electron density between the nitrogen atoms—leaving the researcher guessing if the crystal is a static mixture of states or undergoing rapid dynamic exchange—ssNMR provides a definitive answer. By combining experimental


N CPMAS data with Gauge Including Projector Augmented Waves (GIPAW) chemical-shift calculations, the exact nature of the hydrogen bond (e.g., isolated dimers vs. infinite catemer chains) can be proven without ambiguity[7].

Conclusion

For the structural elucidation of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, SCXRD remains the most direct route to 3D coordinates. However, in the fast-paced environment of pharmaceutical screening where large single crystals are elusive, the combination of PXRD with computational CSP offers a robust, high-throughput alternative. To ensure absolute scientific integrity—particularly regarding the flexible fluorobenzyl conformation and the amine-driven hydrogen bonding network—Solid-State NMR must be employed as a complementary validation tool.

References

  • AZoOptics. (2021). The Difference Between Powder XRD and Single Crystal XRD. AZoNetwork. Available at:[Link]

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available at:[Link]

  • Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Available at:[Link]

  • Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at:[Link]

  • PMC / NIH. (2023). Quantitative matching of crystal structures to experimental powder diffractograms. Available at:[Link]

  • The Journal of Organic Chemistry. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications. Available at:[Link]

  • The Journal of Physical Chemistry A. (2010). NMR Crystallography of Campho[2,3-c]pyrazole (Z′ = 6): Combining High-Resolution 1H-13C Solid-State MAS NMR Spectroscopy and GIPAW Chemical-Shift Calculations. ACS Publications. Available at:[Link]

Sources

Part 1: Structural-Property Relationships & Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: UV-Vis Absorption Maxima of Substituted Aminopyrazoles

Executive Summary This guide provides an in-depth technical analysis of the UV-Vis absorption properties of substituted aminopyrazoles, specifically focusing on the 3-, 4-, and 5-aminopyrazole isomers. It is designed for researchers in drug discovery and materials science who utilize these scaffolds for kinase inhibition, photoswitching, or ligand design. The guide synthesizes spectral data with structural stability insights, offering a "Senior Scientist" perspective on handling these often-labile compounds to ensure data integrity.

The UV-Vis absorption of aminopyrazoles is governed by the position of the amino group relative to the ring nitrogens, the tautomeric state, and the electronic nature of substituents.

3-Aminopyrazole vs. 5-Aminopyrazole (Tautomeric Equilibrium)

These two forms are annular tautomers. In unsubstituted or N-unsubstituted derivatives, they exist in a rapid equilibrium.

  • Stability: Theoretical calculations (DFT/B3LYP) and matrix isolation IR spectroscopy confirm that the 3-aminopyrazole (3-AP) tautomer is thermodynamically more stable than the 5-aminopyrazole (5-AP) form by approximately 10 kJ/mol (Gibbs free energy difference ~9.8 kJ/mol).[1]

  • Spectral Consequence: In solution (MeOH, EtOH), the observed spectrum is primarily that of the 3-amino tautomer unless the 5-position is "locked" via N-alkylation or bulky substitution.

  • Absorption Maxima (

    
    ): 
    
    • Core Chromophore:

      
      220–240 nm.
      
    • Substituted Derivatives: Conjugation with aryl groups (e.g., 1-phenyl-3-aminopyrazole) bathochromically shifts the

      
       to 240–260 nm .
      
4-Aminopyrazole (The Unstable Isomer)

The 4-aminopyrazole isomer is electronically distinct. The amino group is para to the C-C bond and meta to the nitrogens, creating a highly electron-rich system prone to oxidation.

  • Stability Warning: Unlike the 3-isomer, 4-aminopyrazoles are highly susceptible to air oxidation. Pure samples are white/off-white powders but rapidly turn pink or red upon exposure to air, indicating the formation of quinoid-like oxidation products or azo-dimers.

  • Absorption Maxima (

    
    ): 
    
    • Core Chromophore:

      
      246–300 nm (broad range due to rapid oxidation/derivatization).
      
    • Halogenated Derivatives: 4-amino-halogeno-phenylpyrazoles show characteristic

      
       transitions in the 246–300 nm  range in ethanol.[2]
      
    • Visual Impurity Marker: Appearance of a broad band >400 nm (visible region) is a diagnostic signal of oxidative degradation.

Substituent Effects (Auxochromes)
  • Azo Coupling (Phenylazopyrazoles): Introduction of an azo group (–N=N–) creates a "push-pull" system, shifting

    
     dramatically into the visible region (330–390 nm  for 
    
    
    
    and 420–450 nm for
    
    
    ).
  • Nitro Precursors: 4-nitropyrazoles (precursors to 4-amines) typically absorb near 300 nm . The disappearance of this peak and the blue-shift to the amine absorption is a key reaction monitoring tool.

Part 2: Comparative Data Summary

The following table consolidates experimental


 values for key aminopyrazole classes.
Compound ClassCore StructureSolvent

(nm)

(L mol⁻¹ cm⁻¹)
Notes
3-Aminopyrazoles Unsubstituted / AlkylMeOH220–240~5,000–8,000Dominant tautomer; stable.
1-Phenyl-3-aminopyrazole N-Aryl substitutedEtOH250–260~10,000–12,000Bathochromic shift due to phenyl conjugation.
4-Aminopyrazoles Halogenated PhenylEtOH246–300VariableHighly sensitive to oxidation; "Red" impurity absorbs >400 nm.
Azo-Pyrazoles PhenylazopyrazoleCH₃CN330–36014,000–20,000Strong

transition; Photoswitchable.
Naphthyl-Pyridyl-Pyrazole Bi-chromophore (NPP)MeOH274, 302~14,000302 nm peak attributed to pyridine-pyrazole conjugation.
4-Nitropyrazole PrecursorMeOH~290–310~8,000Used to monitor reduction to 4-amino (peak disappears).

Part 3: Experimental Protocol (Senior Scientist Level)

Objective: Accurate UV-Vis characterization of oxidation-prone 4-aminopyrazoles.

1. Sample Preparation (Inert Atmosphere):

  • Solvent: Use HPLC-grade Methanol (MeOH) or Acetonitrile (CH₃CN). Critical: Solvents must be degassed (sparged with Argon/Nitrogen for 15 mins) to minimize dissolved oxygen.

  • Weighing: For 4-aminopyrazole derivatives, weigh the solid rapidly or inside a glovebox if the compound is known to be highly labile.

  • Concentration: Prepare a stock solution of ~1.0 mM. Perform serial dilutions to reach ~10–50 µM (target Absorbance 0.5 – 1.0 AU).

2. Measurement:

  • Baseline: Run a blank scan with the exact same degassed solvent batch.

  • Scan Parameters: 200 nm – 800 nm.

  • Speed: Scan immediately after dilution.

  • Validation:

    • Pass: Single, sharp peaks in UV (220-300 nm). Solution is clear/colorless.

    • Fail: Presence of shoulders or broad bands >350 nm (yellow/red tint). This indicates oxidation.[3]

3. Extinction Coefficient (


) Determination: 
  • Prepare 5 concentrations (e.g., 10, 20, 30, 40, 50 µM).

  • Plot Absorbance vs. Concentration.[4]

  • The slope =

    
     (path length, usually 1 cm). Linearity (
    
    
    
    ) confirms Beer-Lambert law compliance and lack of aggregation.

Part 4: Visualizations

Diagram 1: Tautomeric Equilibrium & Electronic Effects

This diagram illustrates the stability preference and the oxidation risk for 4-aminopyrazoles.

Tautomerism cluster_0 Tautomeric Equilibrium (Annular) cluster_1 4-Aminopyrazole Instability node3AP 3-Aminopyrazole (Thermodynamically Stable) λmax ~230 nm node5AP 5-Aminopyrazole (Less Stable +10 kJ/mol) Rarely observed pure node3AP->node5AP Fast H-Shift node4AP 4-Aminopyrazole (Electron Rich / Labile) λmax ~246-300 nm nodeOx Oxidation Products (Azo-dimers / Quinoids) Visible Abs (>400 nm, RED) node4AP->nodeOx Air Oxidation (Fast)

Caption: Left: The 3-amino tautomer is energetically favored. Right: 4-aminopyrazoles are prone to oxidation, leading to bathochromic shifts (reddening).

Diagram 2: UV-Vis Characterization Workflow

A self-validating workflow for ensuring data integrity.

Workflow Start Start: Solid Sample Solvent Degas Solvent (Ar/N2 Sparge 15m) Start->Solvent Dissolve Prepare Stock (1 mM) Minimize Air Exposure Solvent->Dissolve Dilute Dilute to ~20 µM Dissolve->Dilute Scan Scan 200-800 nm Dilute->Scan Check Check Purity: Is Abs > 350 nm present? Scan->Check Pass PASS: Valid Spectrum Record λmax & ε Check->Pass No Fail FAIL: Oxidation Detected (Red/Yellow Solution) Check->Fail Yes Repurify Action: Recrystallize/Resynthesize under Inert Gas Fail->Repurify

Caption: Operational workflow for characterizing aminopyrazoles. The "Check Purity" step is critical for 4-amino derivatives.

References

  • Structure and IR Spectra of 3(5)-Aminopyrazoles: Comparison of tautomeric stability via matrix isolation spectroscopy and DFT calculations. Source:

  • Substituent Effects in Phenylazopyrazoles: Analysis of UV-Vis shifts in azo-derivatives. Source:

  • Synthesis and Spectral Characterization of Halogenoaminopyrazoles: Data on 4-aminopyrazole derivatives in ethanol. Source:

  • Solvatochromism of Pyrazole Dyes: Detailed study on molar absorptivity and solvent effects. Source:

  • 4-Aminopyrazole Handling: Discussion on the oxidation sensitivity of 4-aminopyrazoles. Source:

Sources

bioisosteric replacement of fluorobenzyl group in pyrazole drugs

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement of Fluorobenzyl Groups in Pyrazole Drugs

Executive Summary & Strategic Rationale

In the optimization of pyrazole-based therapeutics—most notably soluble Guanylate Cyclase (sGC) stimulators like Riociguat and Vericiguat —the 2-fluorobenzyl group is a critical pharmacophore. It serves a dual purpose:

  • Steric/Hydrophobic Fit: It occupies a specific hydrophobic pocket (often the S1' subsite), driving potency.

  • Metabolic Shielding: The ortho-fluorine atom blocks a primary site of CYP450-mediated oxidative metabolism (aromatic hydroxylation), significantly extending half-life (

    
    ).
    

Replacing this moiety is often required to circumvent intellectual property (IP) space, improve aqueous solubility (logS), or mitigate toxicity risks associated with benzylic activation. This guide outlines three bioisosteric strategies to replace the fluorobenzyl group while maintaining or enhancing the drug's profile.

Comparative Analysis: Bioisosteric Strategies

The following table compares the baseline (2-fluorobenzyl) against three validated bioisosteric classes. Data trends are synthesized from SAR studies of sGC stimulators and general pyrazole medicinal chemistry.

Parameter Baseline: 2-Fluorobenzyl Strategy A: Pyridylmethyl Strategy B: Difluorobenzyl Strategy C: Cycloalkylmethyl
Primary Benefit Balanced Potency/StabilitySolubility & Lower LogP Max Metabolic Stability Novelty & Fsp³ Increase
Electronic Effect Electron-withdrawing (Inductive)Electron-deficient (π-poor)Strongly Electron-withdrawingElectron-donating (Inductive)
LogP Shift Reference (High Lipophilicity)

1.0–1.5 units

0.2–0.5 units

Neutral / Slight

Metabolic Liability Benzylic oxidation (blocked by F)N-oxidation (manageable)Highly ResistantHydroxylation on ring
Potency Risk ReferenceModerate (Loss of hydrophobic contact)Low (Maintains sterics)High (Loss of

-stacking)
Best Application Lead Compound Reducing Lipophilicity Extending Half-life Escaping Flatland (IP)

Detailed Bioisosteric Design Logic

Strategy A: Heterocyclic Replacement (The "Polarity Shift")

Replacing the benzyl ring with a pyridine (specifically 2- or 3-pyridyl) reduces lipophilicity (LogD) and improves solubility.

  • Mechanism: The pyridine nitrogen introduces a dipole and potential H-bond acceptor, lowering LogP.

  • Risk: If the binding pocket relies on

    
    -
    
    
    
    stacking (common in kinase and sGC targets), the electron-deficient pyridine may bind more weakly than the phenyl ring.
  • Optimization: Use a 3-fluoro-2-pyridylmethyl group to mimic the steric and electronic profile of the 2-fluorobenzyl group while gaining the solubility benefit of the pyridine.

Strategy B: Halogen Walking (The "Metabolic Blockade")

If the 2-fluorobenzyl group still suffers from rapid clearance via para-hydroxylation, upgrading to a 2,4-difluorobenzyl or 2-chloro-6-fluorobenzyl group is effective.

  • Mechanism: Additional halogens block the remaining open sites on the aromatic ring from CYP450 attack.

  • Data Support: In indazole-based androgen receptor antagonists, moving from mono-fluoro to di-fluoro/trifluoromethyl analogs increased

    
     by >4-fold.
    
Strategy C: Saturation (The "Fsp³ Escape")

Replacing the planar phenyl ring with a cyclohexyl or cyclopentyl group increases the fraction of sp³ carbons (Fsp³).

  • Mechanism: This disrupts planar molecular stacking, potentially improving solubility and crystal properties.

  • Causality: While it removes

    
    -interactions, the hydrophobic bulk is conserved. In meprin inhibitors, a cyclopentyl replacement maintained activity comparable to phenyl, proving that purely hydrophobic pockets do not always require aromaticity.
    

Visualization: SAR Decision Tree & Metabolic Pathway

The following diagram illustrates the decision logic for replacing the fluorobenzyl group based on the specific liability encountered (Solubility vs. Metabolism).

Bioisostere_Logic Start Lead: Pyrazole-N1-(2-fluorobenzyl) Problem_Solubility Issue: Poor Solubility / High LogP Start->Problem_Solubility Problem_Metabolism Issue: Rapid Clearance (t1/2) Start->Problem_Metabolism Problem_IP Issue: IP Space Crowded Start->Problem_IP Soln_Pyridyl Strategy: Pyridylmethyl (Reduces LogP, Adds Polar N) Problem_Solubility->Soln_Pyridyl Soln_Difluoro Strategy: 2,4-Difluorobenzyl (Blocks p-hydroxylation) Problem_Metabolism->Soln_Difluoro Soln_Cycloalkyl Strategy: Cyclohexylmethyl (Increases Fsp3, Novelty) Problem_IP->Soln_Cycloalkyl Outcome_1 Result: Improved Solubility Risk: Lower Potency Soln_Pyridyl->Outcome_1 Outcome_2 Result: Extended Half-life Risk: Higher LogP Soln_Difluoro->Outcome_2 Outcome_3 Result: Novel Scaffold Risk: Loss of Pi-Stacking Soln_Cycloalkyl->Outcome_3

Caption: Decision matrix for bioisosteric replacement of the N1-fluorobenzyl group in pyrazole drugs.

Experimental Protocols

Protocol A: Synthesis via Regioselective N-Alkylation

This protocol ensures the attachment of the bioisostere to the N1 position of the pyrazole core, a critical step for sGC stimulators like Riociguat.

Reagents:

  • Pyrazole Core (e.g., Methyl 4,6-diamino-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)-5-pyrimidinylcarbamate precursor)[1]

  • Bioisosteric Halide (e.g., 2-fluoro-4-methylbenzyl chloride, 3-(chloromethyl)pyridine)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF or NMP

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the pyrazole core in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Deprotonation:

    • Method A (Mild): Add 2.5 eq of

      
      . Stir at RT for 30 min.
      
    • Method B (Strong): Cool to 0°C, add 1.2 eq of

      
       (60% dispersion). Stir for 30 min until gas evolution ceases.
      
  • Alkylation: Dropwise add 1.1 eq of the Bioisosteric Halide.

  • Reaction: Heat to 60–80°C. Monitor via LC-MS for disappearance of starting material (typically 2–4 hours).

    • Note: Regioselectivity (N1 vs N2) is controlled by the steric bulk of the pyrazole substituents and the base used.

      
       often favors the thermodynamic N1 product.
      
  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Compare the intrinsic clearance (


) of the fluorobenzyl analog vs. the bioisostere.
  • Incubation: Prepare human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (1 µM final conc). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

References

  • Follmann, M., et al. (2017).[2] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Schermuly, R. T., et al. (2011). "Riociguat for the treatment of pulmonary hypertension."[3][4][5][6] Expert Opinion on Investigational Drugs. Link

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

  • FDA Label. (2013).[7] "Adempas (riociguat) tablets, for oral use." U.S. Food and Drug Administration.[3][4][5][8] Link

Sources

Safety Operating Guide

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Compound Identity: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS: 514801-12-8 Core Hazard: Organic Base, Fluorinated, Irritant.[1] Disposal Class: Halogenated Organic Waste (Due to >2% Fluorine content).

CRITICAL WARNING:

  • DO NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) — Risk of exothermic reaction/explosion.[1]

  • DO NOT mix with strong acids without controlled neutralization — Risk of violent heat generation.

  • DO NOT dispose of down the drain. This compound requires high-temperature incineration with acid gas scrubbing.

Chemical Characterization & Waste Classification

To dispose of this compound safely, you must understand why it is classified this way. As a Senior Scientist, I categorize this material based on two functional moieties that dictate its waste stream: the Fluorobenzyl group and the Aminopyrazole core .

Physicochemical Properties & Waste Metrics[2][3][4][5][6]
PropertyDataDisposal Implication
Molecular Formula C₁₂H₁₄FN₃Halogenated : F content is ~8.7% (by mass).
Molecular Weight 219.26 g/mol N/A
Physical State Solid (typically off-white powder)Requires "Solid Hazardous Waste" stream if dry.
Acidity/Basicity Weak Base (Amine)Incompatible with Acid Waste streams.
Halogen Content > 2%MANDATORY : Must go to Halogenated Incineration.

The Scientific Logic (Causality): Standard organic waste streams are often divided into "Halogenated" and "Non-Halogenated."[2]

  • Fluorine Content: With ~8.7% fluorine by mass, incinerating this compound in a standard non-halogenated kiln can release Hydrogen Fluoride (HF) gas, which damages standard filtration systems.[1] It must be routed to a facility equipped with wet scrubbers.

  • Nitrogen Content: The pyrazole ring and amine group generate NOx upon combustion. Controlled incineration is required to mitigate environmental release.

Segregation & Packaging Protocol

This protocol acts as a self-validating system . By following the segregation rules, you physically prevent the formation of dangerous mixtures.[1]

Compatibility Matrix
  • Compatible With: Halogenated solvents (DCM, Chloroform), Organic bases (Pyridine, Triethylamine).[1]

  • INCOMPATIBLE (Do Not Mix):

    • Strong Acids: HCl, H₂SO₄ (Exothermic neutralization).[1]

    • Oxidizers: H₂O₂, HNO₃, Permanganates (Fire hazard).[1]

    • Aqueous Waste: Keep separate to minimize disposal costs (unless already dissolved).

Visual Workflow: Waste Stream Decision Tree

Waste_Decision_Tree Start Waste Generation: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine State_Check What is the physical state? Start->State_Check Solid Solid Waste (Powder, contaminated gloves, paper) State_Check->Solid Dry Solid Liquid Liquid Waste (Mother liquor, reaction mixture) State_Check->Liquid Solution Solid_Container Container A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->Solid_Container Solvent_Check Is it dissolved in Halogenated Solvent? Liquid->Solvent_Check Halo_Yes Container B: Halogenated Organic Solvents (e.g., DCM, Chloroform) Solvent_Check->Halo_Yes Yes (DCM/CHCl3) Halo_No Container C: Non-Halogenated Solvents* *ONLY if F-content of total mix <1% OTHERWISE: Treat as Container B Solvent_Check->Halo_No No (MeOH/EtOAc) Halo_No->Halo_Yes Preferred Path (Segregate as Halogenated)

Figure 1: Decision tree for segregating waste streams. Note that due to the fluorine content, the "Preferred Path" is always the Halogenated stream to ensure regulatory compliance.[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

Use this for expired shelf-life chemicals or excess dry powder.[1]

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 dust mask or fume hood operation.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid hazardous waste.

  • Transfer:

    • Place the original container inside the fume hood.

    • Transfer the solid into the waste jar.

    • Do not rinse the original bottle yet.

  • Rinsing (Triple Rinse Rule):

    • Rinse the empty original bottle 3 times with a small amount of compatible solvent (e.g., Acetone or DCM).[1]

    • Crucial: Pour the rinsate into the Liquid Halogenated Waste container, NOT the solid bin.

    • Deface the label on the original bottle and dispose of the bottle as regular glass waste (if clean) or chemically contaminated glass (if residue persists).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine".[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or post-reaction solutions.

  • pH Check: Verify the pH of the solution.[3]

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the organic waste drum to prevent drum pressurization.

  • Solvent Compatibility:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If the solvent is Methanol/Ethyl Acetate : technically "Non-Halogenated," but the presence of the fluorinated solute (>1% concentration) reclassifies the entire mixture as Halogenated .[1]

    • Action: Pour into the Halogenated Waste carboy.

  • Documentation: Log the volume and approximate concentration of the amine on the waste tag.

Spill Response Protocol (Small Scale < 100g/mL)

If a spill occurs outside the fume hood, follow this immediate containment logic.

Spill_Response Alert 1. Alert & Evacuate (Notify nearby personnel) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent pillows) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand. DO NOT use paper towels for large spills) Contain->Absorb Clean 5. Cleanup (Sweep into bag. Wash area with soap/water) Absorb->Clean Dispose 6. Disposal (Label as Hazardous Solid Waste) Clean->Dispose

Figure 2: Linear workflow for managing small-scale laboratory spills.

Regulatory & Compliance Reference

Ensure your waste tags comply with the following standards. While specific waste codes vary by region, these are the authoritative baselines.

  • US EPA Classification:

    • Likely Not Listed (P or U list) specifically by CAS.

    • Characteristic Waste: If the waste solution is ignitable (flash point <60°C), use code D001 .[1] If it is not ignitable/corrosive, it is classified as Non-Regulated Hazardous Waste but must be incinerated due to toxicity/halogen content.[1]

  • European Waste Catalogue (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.

    • 07 01 03 *: Organic halogenated solvents, washing liquids and mother liquors.[1]

References

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Standard Operating Procedure & PPE Guide: Handling 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine . This document moves beyond standard Safety Data Sheet (SDS) boilerplate to provide drug development professionals and synthetic chemists with field-proven, mechanistic safety protocols.

Executive Summary & Chemical Profile

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a specialized fluorinated heterocyclic building block [1]. It is heavily utilized in the continuous flow synthesis of highly substituted pyrazoles for pharmaceutical active ingredients (APIs) and advanced agrochemicals [2]. Because it serves as a critical intermediate in developing therapeutics against multidrug-resistant pathogens [3], it is frequently handled in both dry powder and solution states.

Table 1: Chemical & Hazard Profile

PropertySpecification / Data
Chemical Name 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
CAS Registry Number 514800-78-3
Physical State Solid (Melting Point: 45-46 °C)
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)
Key Structural Risks Nucleophilic amine (reactive), lipophilic fluorobenzyl moiety (permeability)

Mechanistic Toxicology & Hazard Assessment

To handle this compound safely, you must understand why it is hazardous. The risks are driven by two structural features:

  • Amine Reactivity: The primary amine (-NH₂) at the 4-position of the pyrazole ring is a potent nucleophile. Upon contact with mucous membranes or ocular tissue, it induces rapid irritation and potential sensitization.

  • Enhanced Lipophilicity (LogP): The strategic addition of the 4-fluorobenzyl moiety is designed to increase the molecule's partition coefficient, enhancing membrane permeability for drug targets [2]. However, in a laboratory setting, this means the compound can rapidly penetrate the human stratum corneum if it contacts unprotected skin.

  • Carrier Solvent Synergy: When dissolved in aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for bioassays, the dermal penetration rate of fluorinated pyrazoles increases exponentially. The solvent acts as a molecular Trojan horse, pulling the toxicant through standard glove barriers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly lipophilic amines in solution. The following matrix outlines the required equipment and the mechanistic rationale behind each choice.

Table 2: Advanced PPE Matrix

Protection ZoneRequired EquipmentMechanistic Rationale
Hand Protection (Dry) Double-layer Nitrile (≥0.12 mm)Prevents direct dermal contact with static-prone powder during weighing.
Hand Protection (Wet) Butyl Rubber or Silver Shield®Nitrile degrades rapidly in DMSO/DMF, which act as carriers for the lipophilic pyrazole. Butyl rubber provides a robust chemical barrier.
Eye Protection Chemical Splash GogglesThe primary amine is highly irritating to ocular mucous membranes. Safety glasses do not prevent vapor or aerosol intrusion.
Body Protection Flame-Resistant (FR) Lab CoatMitigates static ignition risks during dry powder transfer and prevents powder from clinging to standard cotton blends.
Respiratory Fume Hood (80-120 fpm)Prevents inhalation of aerosolized particulates. Handling outside a hood requires a P100 particulate respirator.

Operational Plan: Step-by-Step Handling Protocols

Every protocol below is designed as a self-validating system —meaning the procedure inherently forces the user to confirm safety before the hazard is exposed.

Protocol A: Dry Powder Weighing and Transfer

Causality: Pyrazole powders are highly prone to triboelectric charging. Failure to neutralize static can result in the powder repelling from the spatula and aerosolizing into the user's breathing zone.

  • Fume Hood Validation: Before opening the primary container, tape a small piece of a Kimwipe to the bottom sash of the fume hood. If the tissue is pulled inward, negative pressure is confirmed. Do not rely solely on digital monitors.

  • Static Mitigation: Place an anti-static weighing boat on the balance. Discharge the area using an anti-static gun (e.g., Zerostat) by slowly pulling and releasing the trigger 10 cm away from the boat.

  • Transfer: Use a grounded stainless-steel spatula to transfer the 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

  • Containment: Transfer the weighed solid into a reaction vial and seal it with a PTFE-lined septum cap before removing it from the fume hood.

Protocol B: Solution Preparation in Aprotic Solvents

Causality: The free amine is susceptible to oxidative degradation, and solvent aerosols present the highest risk of dermal exposure.

  • PPE Upgrade: Transition from standard nitrile to Butyl Rubber gloves. Verify glove integrity by inflating them slightly and checking for micro-punctures.

  • Closed-System Transfer: Inject the carrier solvent (DMSO/DMF) directly into the sealed, septum-capped vial containing the pre-weighed pyrazole using a Luer-lock syringe. This prevents the release of aerosolized droplets.

  • Inerting: Flush the headspace of the vial with Argon or Nitrogen gas. An inert atmosphere ensures compound stability and prevents the formation of reactive N-oxide byproducts.

HandlingWorkflow Prep 1. Fume Hood Verify airflow via tissue test Weigh 2. Weighing Discharge static electricity Prep->Weigh Transfer 3. Transfer Seal in PTFE septum vial Weigh->Transfer React 4. Solvation Closed-system syringe injection Transfer->React

Fig 1: Standard operational workflow for safely handling reactive pyrazole amines.

Decontamination & Emergency Spill Response

Because fluorinated compounds can be environmentally persistent and generate highly toxic hydrofluoric acid (HF) if incinerated improperly, strict disposal segregation is required.

Surface Decontamination Protocol
  • Neutralization: Spray contaminated surfaces with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach neutralizes the reactive amine group.

  • Wash: Follow with a thorough wash using a laboratory detergent (e.g., Alconox) and DI water.

  • Verification: Wipe the area with a dry Kimwipe and inspect under UV light (if a fluorescent indicator was used) or visually ensure no crystalline residue remains.

Spill Response Workflow

SpillResponse Start Spill Detected (CAS 514800-78-3) Assess Assess Volume & State (Solid vs. Solution) Start->Assess Minor Minor Spill (<50mg, inside hood) Assess->Minor Major Major Spill (>50mg or outside hood) Assess->Major PPE Don Maximum PPE (Butyl Gloves, Goggles) Minor->PPE Evac Evacuate Lab Notify EHS Major->Evac Contain Containment (Wet wipe for powder, Absorbent for liquid) PPE->Contain Decon Decontaminate Surface (10% Bleach / Soap) Contain->Decon Dispose Dispose as Halogenated Organic Waste Decon->Dispose

Fig 2: Emergency spill response workflow for fluorinated pyrazole amines.

Waste Disposal Strategy

All consumables (gloves, Kimwipes, empty vials) that have come into contact with 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine must be segregated into a dedicated "Halogenated Organic Waste" container. Do not mix with standard non-halogenated waste, as environmental health and safety (EHS) facilities require specific high-temperature incineration protocols to safely destroy the strong Carbon-Fluorine (C-F) bonds without releasing HF gas.

References

  • DSpace@MIT - A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Available at: [Link]

  • ProBiologists - Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Available at: [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.